molecular formula C28H58O B047670 2-Dodecylhexadecan-1-ol CAS No. 72388-18-2

2-Dodecylhexadecan-1-ol

Cat. No.: B047670
CAS No.: 72388-18-2
M. Wt: 410.8 g/mol
InChI Key: DEMBLPGWNXUBIQ-UHFFFAOYSA-N
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Description

2-Dodecylhexadecan-1-ol is a high molecular weight, branched fatty alcohol of significant interest in advanced materials science and surfactant research. Its unique structure, featuring a long hydrocarbon chain with a specific dodecyl branch, imparts distinct physicochemical properties, including very high hydrophobicity, low melting point, and exceptional lipid solubility. This compound serves as a crucial precursor in the synthesis of specialty surfactants, emulsifiers, and lubricants, where its branched configuration enhances fluidity and reduces crystallinity compared to its linear counterparts. Researchers utilize this compound in the development of novel lipid nanoparticles (LNPs) for drug delivery systems, where it can influence membrane fluidity and stability. Furthermore, it finds application in the study of self-assembled monolayers (SAMs), liquid crystals, and as a model compound for investigating the behavior of complex branched lipids in biological membranes. Its mechanism of action in these contexts is primarily physical, modulating the packing density and phase behavior of lipid bilayers and synthetic films. This high-purity reagent is an essential tool for chemists and material scientists exploring the structure-property relationships of branched-chain amphiphiles.

Properties

IUPAC Name

2-dodecylhexadecan-1-ol
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H58O/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28(27-29)25-23-21-19-17-14-12-10-8-6-4-2/h28-29H,3-27H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMBLPGWNXUBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(CCCCCCCCCCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H58O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40888147
Record name 1-Hexadecanol, 2-dodecyl-
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Molecular Weight

410.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Other Solid
Record name 1-Hexadecanol, 2-dodecyl-
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CAS No.

72388-18-2
Record name 2-Dodecyl-1-hexadecanol
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Record name Dodecylhexadecanol
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Record name 1-Hexadecanol, 2-dodecyl-
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Record name 1-Hexadecanol, 2-dodecyl-
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Record name 2-dodecylhexadecan-1-ol
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Record name DODECYLHEXADECANOL
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Dodecylhexadecan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dodecylhexadecan-1-ol is a long-chain, branched primary alcohol, also known as a Guerbet alcohol. Its unique structure, featuring a C28 backbone, imparts properties such as a low melting point, excellent thermal stability, and good solubility in various organic solvents. These characteristics make it a valuable compound in a range of applications, including as a lubricant, emollient, and solvent in cosmetics and industrial formulations. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its characterization, and a description of its synthesis.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below. These values are compiled from various chemical data sources.

Table 1: General Chemical Information
PropertyValue
IUPAC Name This compound
Synonyms Guerbet C28 alcohol, Isofol 28
CAS Number 72388-18-2
Molecular Formula C₂₈H₅₈O
Molecular Weight 410.76 g/mol
Appearance White to almost white powder or lump
Table 2: Physicochemical Data
PropertyValue
Density 0.84 g/cm³[1]
Boiling Point 452.1 °C[1]
Flash Point 133.6 °C[1]
Refractive Index 1.457[1]
PSA (Polar Surface Area) 20.23 Ų
XLogP3 9.99710

Synthesis of this compound

This compound is primarily synthesized through the Guerbet condensation reaction. This process involves the self-condensation of a primary alcohol at elevated temperatures in the presence of a catalyst.

Guerbet_Reaction cluster_0 Step 1: Dehydrogenation cluster_1 Step 2: Aldol Condensation cluster_2 Step 3: Dehydration cluster_3 Step 4: Hydrogenation Alcohol 2 R-CH2-OH Aldehyde 2 R-CH=O Alcohol->Aldehyde + Catalyst - 2 H2 Aldehyde2 2 R-CH=O Aldol_Adduct R-CH(OH)-CH(R)-CHO Aldehyde2->Aldol_Adduct Aldol_Adduct2 R-CH(OH)-CH(R)-CHO Unsaturated_Aldehyde R-CH=C(R)-CHO Aldol_Adduct2->Unsaturated_Aldehyde - H2O Unsaturated_Aldehyde2 R-CH=C(R)-CHO Guerbet_Alcohol R-CH2-CH(R)-CH2OH Unsaturated_Aldehyde2->Guerbet_Alcohol + 2 H2

Caption: Guerbet reaction pathway for the synthesis of branched alcohols.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize this compound.

Determination of Physical Properties

Experimental_Workflow Sample This compound Sample Boiling_Point Boiling Point Determination Sample->Boiling_Point Density Density Measurement Sample->Density FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR Data_Analysis Data Analysis and Structure Confirmation Boiling_Point->Data_Analysis Density->Data_Analysis FTIR->Data_Analysis NMR->Data_Analysis

Caption: General experimental workflow for the characterization of this compound.

4.1.1. Boiling Point Determination

The boiling point of high molecular weight alcohols like this compound can be determined using a distillation method under reduced pressure to prevent decomposition.

  • Apparatus: A distillation apparatus with a short-path head, a heating mantle, a vacuum pump, and a calibrated thermometer.

  • Procedure:

    • Place a sample of this compound in the distillation flask.

    • Assemble the distillation apparatus, ensuring all joints are properly sealed.

    • Slowly reduce the pressure in the system to a known value using the vacuum pump.

    • Gradually heat the sample using the heating mantle.

    • Record the temperature at which the liquid boils and condenses on the thermometer bulb.

    • The observed boiling point can be corrected to atmospheric pressure using a nomograph if required.

4.1.2. Density Measurement

Due to its potentially viscous nature, the density of this compound can be accurately measured using a pycnometer or a digital density meter.

  • Apparatus: A pycnometer of a known volume, a balance, and a temperature-controlled water bath.

  • Procedure:

    • Weigh the clean and dry pycnometer.

    • Fill the pycnometer with the sample, ensuring no air bubbles are trapped.

    • Place the filled pycnometer in the water bath to bring the sample to a specific temperature (e.g., 25 °C).

    • Remove any excess sample from the capillary opening.

    • Weigh the filled pycnometer.

    • Calculate the density by dividing the mass of the sample by the known volume of the pycnometer.

Spectroscopic Analysis

4.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: A small amount of the sample is placed directly on the ATR crystal of the FTIR spectrometer.

  • Data Acquisition:

    • A background spectrum of the clean ATR crystal is recorded.

    • The sample spectrum is then collected.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • A broad O-H stretching band around 3300-3500 cm⁻¹.

    • C-H stretching bands around 2850-2960 cm⁻¹.

    • A C-O stretching band around 1050-1150 cm⁻¹.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

  • ¹H NMR Analysis:

    • The spectrum will show a complex multiplet for the CH₂ and CH protons of the alkyl chains.

    • A characteristic signal for the CH₂OH protons will be observed.

    • The terminal CH₃ groups will appear as triplets.

  • ¹³C NMR Analysis:

    • The spectrum will show distinct signals for each carbon atom in the unique branched structure.

    • The carbon of the CH₂OH group will appear in the downfield region typical for alcohols.

Safety and Handling

This compound is classified with the following hazards:

  • Acute toxicity, oral (Category 4)[2]

  • Skin corrosion/irritation (Category 2)[2]

  • Serious eye damage/eye irritation (Category 2A)[2]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[2]

Precautions for safe handling:

  • Avoid contact with skin and eyes.[2]

  • Avoid formation of dust and aerosols.[2]

  • Provide appropriate exhaust ventilation.[2]

Conditions for safe storage:

  • Store at 2-8°C.[2]

Conclusion

This compound possesses a unique combination of properties derived from its long, branched alkyl chain and primary alcohol functional group. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this compound. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective application in research and development.

References

An In-depth Technical Guide to 2-Dodecylhexadecan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dodecylhexadecan-1-ol is a long-chain, branched fatty alcohol, specifically a Guerbet alcohol. Its unique molecular structure, featuring a C28 backbone, imparts desirable physicochemical properties such as a low melting point, excellent thermal and oxidative stability, and a liquid state over a broad temperature range.[1] These characteristics make it a valuable ingredient in a variety of applications, including cosmetics, lubricants, and increasingly, in advanced pharmaceutical formulations as an excipient.[2][3] This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis via the Guerbet reaction, methods for its purification and analysis, and an illustrative experimental workflow for its application in a nanoemulsion-based drug delivery system.

Nomenclature and Identification

The nomenclature and key identifiers for this compound are summarized in the table below.

IdentifierValue
IUPAC Name This compound[4]
Synonyms 2-dodecyl-1-hexadecanol, Dodecylhexadecanol, GUERBET C28, ISOFOL 28 ALCOHOL[4]
CAS Number 72388-18-2[4]
Molecular Formula C₂₈H₅₈O[4]
Molecular Weight 410.77 g/mol [4]
InChI Key DEMBLPGWNXUBIQ-UHFFFAOYSA-N[4]
SMILES CCCCCCCCCCCCCCC(CCCCCCCCCCCC)CO[4]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in various formulations. A summary of its key properties is provided in the table below.

PropertyValue
Appearance White to almost white powder or lump[5]
Boiling Point 452.1 °C
Flash Point 133.6 °C
Density 0.84 g/cm³
Refractive Index 1.457
Purity (GC) >93.0%[5]

Synthesis of this compound via the Guerbet Reaction

The primary industrial method for the synthesis of this compound is the Guerbet reaction, a self-condensation of a primary alcohol to form a β-alkylated dimer alcohol.[6] In the case of this compound, the starting material is typically 1-tetradecanol. The reaction proceeds through a four-step mechanism: dehydrogenation of the alcohol to an aldehyde, aldol condensation, dehydration to an α,β-unsaturated aldehyde, and subsequent hydrogenation to the final branched alcohol.[7]

Guerbet Reaction Pathway

Guerbet_Reaction cluster_steps Guerbet Reaction Mechanism 1-Tetradecanol_1 2 R-CH₂-CH₂-OH (1-Tetradecanol) Aldehyde R-CH₂-CHO (Tetradecanal) 1-Tetradecanol_1->Aldehyde - H₂ (Dehydrogenation) Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct + Aldehyde (Aldol Condensation) Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Aldol_Adduct->Unsaturated_Aldehyde - H₂O (Dehydration) Guerbet_Alcohol R-CH₂-CH(R)-CH₂-OH (this compound) Unsaturated_Aldehyde->Guerbet_Alcohol + H₂ (Hydrogenation)

Caption: Mechanism of the Guerbet reaction for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a general laboratory-scale procedure for the synthesis of this compound from 1-tetradecanol via the Guerbet reaction.

Materials:

  • 1-Tetradecanol (high purity)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (pellets)

  • Palladium on carbon (Pd/C) or Raney Nickel catalyst

  • High-boiling point, inert solvent (e.g., diphenyl ether) - optional

  • Nitrogen gas (high purity)

  • Standard laboratory glassware for high-temperature reactions (e.g., three-necked round-bottom flask, reflux condenser, Dean-Stark trap, mechanical stirrer, heating mantle with temperature controller)

Procedure:

  • Reactor Setup: Assemble the reaction apparatus under a nitrogen atmosphere. The flask should be equipped with a mechanical stirrer, a reflux condenser fitted with a Dean-Stark trap to remove the water formed during the reaction, and a nitrogen inlet.

  • Charging the Reactor: Charge the reaction flask with 1-tetradecanol and the base catalyst (e.g., 2-5% by weight of the alcohol). If a hydrogenation catalyst is used, it is also added at this stage (e.g., 0.1-1% by weight of the alcohol).

  • Inerting the System: Purge the system with nitrogen for at least 30 minutes to remove any residual air. Maintain a slow, continuous flow of nitrogen throughout the reaction.

  • Reaction: Begin stirring and heat the reaction mixture to the target temperature, typically between 220-260 °C. The reaction is monitored by the collection of water in the Dean-Stark trap.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots (with caution) and analyzing them by Gas Chromatography (GC) to determine the conversion of the starting alcohol and the formation of the Guerbet alcohol. The reaction is typically run for several hours until the desired conversion is achieved.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, it is removed by filtration. The basic catalyst is neutralized with an acid (e.g., dilute sulfuric or hydrochloric acid), and the organic layer is separated.

  • Purification: The crude product is then purified by fractional vacuum distillation to separate the unreacted starting material and any by-products from the desired this compound.

Purification and Analysis

The purity of this compound is critical for its intended application, especially in pharmaceutical formulations. The primary methods for purification and analysis are outlined below.

Purification Methods
  • Fractional Vacuum Distillation: This is the most common method for purifying Guerbet alcohols on a larger scale. The high boiling point of this compound necessitates the use of a vacuum to prevent thermal decomposition.

  • Column Chromatography: For smaller-scale purification and for obtaining very high purity material, column chromatography using silica gel is an effective method. A non-polar eluent system, such as a hexane/ethyl acetate gradient, can be used to separate the product from impurities.

Analytical Methods

The identity and purity of this compound can be confirmed using a combination of analytical techniques.

Analytical TechniquePurpose
Gas Chromatography-Mass Spectrometry (GC-MS) To determine the purity of the sample and identify any volatile impurities.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the sample, particularly for less volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the characteristic functional groups (e.g., hydroxyl group).

Application in Drug Delivery: A Nanoemulsion Workflow

This compound is a promising excipient in the development of drug delivery systems, particularly in the formulation of nanoemulsions for the delivery of poorly water-soluble drugs.[5] The following section details a typical experimental workflow for the formulation and characterization of a this compound-based nanoemulsion.

Experimental Workflow: Nanoemulsion Formulation and Characterization

Nanoemulsion_Workflow cluster_formulation Nanoemulsion Formulation cluster_characterization Nanoemulsion Characterization Prepare_Oil_Phase Prepare Oil Phase: - this compound - Lipophilic Drug - Oil-soluble Surfactant Mix_Phases Mix Oil and Aqueous Phases Prepare_Oil_Phase->Mix_Phases Prepare_Aqueous_Phase Prepare Aqueous Phase: - Water - Hydrophilic Surfactant - Co-surfactant Prepare_Aqueous_Phase->Mix_Phases High_Energy_Emulsification High-Energy Emulsification (e.g., Ultrasonication or High-Pressure Homogenization) Mix_Phases->High_Energy_Emulsification Particle_Size_Zeta Particle Size and Zeta Potential Analysis (Dynamic Light Scattering) High_Energy_Emulsification->Particle_Size_Zeta Morphology Morphological Examination (Transmission Electron Microscopy) Particle_Size_Zeta->Morphology Drug_Loading Drug Loading and Encapsulation Efficiency (HPLC) Morphology->Drug_Loading Stability Stability Studies (Physical and Chemical) Drug_Loading->Stability In_Vitro_Release In Vitro Drug Release Studies (e.g., Dialysis Bag Method) Stability->In_Vitro_Release

Caption: Experimental workflow for the formulation and characterization of a this compound based nanoemulsion.

Conclusion

This compound is a versatile long-chain branched alcohol with a well-defined chemical identity and a range of useful physicochemical properties. Its synthesis via the Guerbet reaction is a mature technology, and established methods for its purification and analysis ensure high-quality material for various applications. The growing interest in its use as a pharmaceutical excipient, particularly in the formulation of advanced drug delivery systems like nanoemulsions, highlights its potential to address challenges in drug solubility and bioavailability. This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development and related scientific fields.

References

An In-depth Technical Guide to 2-Dodecylhexadecan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and relevant experimental considerations for 2-Dodecylhexadecan-1-ol. This long-chain, branched fatty alcohol, also known as a Guerbet alcohol, possesses unique physical properties that make it a subject of interest in various chemical and industrial applications, including cosmetics, lubricants, and as a chemical intermediate.

Molecular Structure and Properties

This compound is a 28-carbon primary alcohol with a branched structure. The IUPAC name is this compound.[1][2] Its structure consists of a hexadecan-1-ol backbone with a dodecyl group attached to the second carbon. This branching significantly influences its physical properties, such as its melting point and viscosity, compared to its linear isomers.

The molecular formula of this compound is C₂₈H₅₈O.[1][2][3][4][5] Its structural representation in SMILES format is CCCCCCCCCCCCCCC(CCCCCCCCCCCC)CO.[1][2][6][7]

Below is a visualization of the molecular structure of this compound, illustrating the connectivity of its constituent atoms.

Molecular structure of this compound.

Quantitative Data

The key molecular properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₂₈H₅₈O[1][2][3][4][5]
Molecular Weight 410.8 g/mol [1]
Exact Mass 410.76 Da[3]
CAS Number 72388-18-2[1][2][4]
Density 0.84 g/cm³[3]
Boiling Point 452.1 °C[3]
Flash Point 133.6 °C[3]

Experimental Protocols

Due to the specific nature of this molecule, detailed, publicly available experimental protocols for its synthesis and analysis are not abundant. However, general methodologies for the synthesis of Guerbet alcohols and the analysis of long-chain alcohols are well-established.

This compound is synthesized through the Guerbet reaction, which involves the dimerization of a primary alcohol at high temperatures in the presence of a catalyst.[8][9] The reaction proceeds through a sequence of dehydrogenation, aldol condensation, dehydration, and hydrogenation steps.[5][6][9]

A generalized workflow for the synthesis of a Guerbet alcohol like this compound is depicted below.

cluster_synthesis Synthesis Workflow Start Start Reaction Guerbet Condensation: Primary Alcohol + Catalyst (e.g., KOH, Cu-Ni) High Temperature & Pressure Start->Reaction 1. React Filtration Catalyst Removal Reaction->Filtration 2. Separate Distillation Vacuum Distillation to Purify Product Filtration->Distillation 3. Purify End End Distillation->End 4. Isolate

Generalized workflow for Guerbet alcohol synthesis.

The characterization and purity assessment of long-chain alcohols like this compound are typically performed using chromatographic techniques coupled with appropriate detectors. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are suitable methods.[4] For GC analysis, derivatization to a more volatile species, such as a trimethylsilyl (TMS) ether, may be necessary.[10]

A generalized analytical workflow for the characterization of this compound is outlined below.

cluster_analysis Analytical Workflow Sample Sample Preparation Sample Preparation: - Dissolution - Derivatization (for GC) Sample->Preparation 1. Prepare Separation Chromatographic Separation: - GC or HPLC Preparation->Separation 2. Separate Detection Detection: - MS, FID, or ELSD Separation->Detection 3. Detect Analysis Analysis Detection->Analysis 4. Analyze Data

Generalized analytical workflow for long-chain alcohols.

Signaling Pathways and Biological Activity

Currently, there is no significant body of research available in the public domain that details specific signaling pathways or potent biological activities of this compound in the context of drug development. Its primary applications are in material science and cosmetics, where it functions as an emollient, thickener, and surfactant. Further research would be required to elucidate any potential pharmacological effects.

References

A Comprehensive Technical Guide to the Synthesis of 2-Dodecylhexadecan-1-ol via the Guerbet Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-dodecylhexadecan-1-ol, a C28 Guerbet alcohol, through the Guerbet reaction. This branched-chain primary alcohol possesses unique properties, such as a low melting point and high boiling point, making it a valuable compound in various applications, including cosmetics, lubricants, and as a chemical intermediate in drug development.[1][2][3] This document details the reaction mechanism, catalytic systems, experimental protocols, and relevant quantitative data.

The Guerbet Reaction: An Overview

The Guerbet reaction, first described by Marcel Guerbet, is a self-condensation of primary or secondary alcohols to form higher molecular weight, β-alkylated dimer alcohols.[3][4] The reaction proceeds at elevated temperatures and requires a catalyst system that possesses both dehydrogenation/hydrogenation and condensation functionalities.[1][5][6] The overall reaction involves the dimerization of two alcohol molecules with the elimination of one molecule of water.[3][4][5]

For the synthesis of this compound, the starting material would be 1-tetradecanol (C14 alcohol), which dimerizes to form the C28 Guerbet alcohol. However, the target molecule, this compound, is formed from the cross-condensation of 1-dodecanol (C12) and 1-hexadecanol (C16).

The reaction mechanism is generally accepted to proceed through a four-step sequence:

  • Dehydrogenation: The primary alcohol is dehydrogenated to its corresponding aldehyde.

  • Aldol Condensation: Two aldehyde molecules undergo an aldol condensation to form a β-hydroxy aldehyde.

  • Dehydration: The β-hydroxy aldehyde is dehydrated to form an α,β-unsaturated aldehyde.

  • Hydrogenation: The α,β-unsaturated aldehyde is hydrogenated to the final branched-chain primary alcohol.[1][5]

Side reactions can occur, including the Cannizzaro and Tishchenko reactions, which can lead to the formation of carboxylic acids and esters, respectively.[4][5]

Catalytic Systems for the Guerbet Reaction

The Guerbet reaction necessitates a catalytic system with both basic and dehydrogenation/hydrogenation capabilities.[1][2]

  • Base Catalysts: Alkaline substances are required to promote the aldol condensation step. Commonly used bases include alkali metal hydroxides (e.g., potassium hydroxide) and alkoxides.[4][5]

  • Dehydrogenation/Hydrogenation Catalysts: Transition metals are employed to catalyze the initial dehydrogenation of the alcohol and the final hydrogenation of the unsaturated aldehyde intermediate.[3] Effective catalysts include:

    • Raney Nickel[4][5]

    • Copper-based catalysts (e.g., copper chromite)[7]

    • Bimetallic catalysts such as copper-nickel, which have shown high activity and selectivity.[7][8][9]

    • Precious metal catalysts based on palladium, rhodium, and iridium have also been investigated.[1][3]

The choice of catalyst and reaction conditions is crucial for maximizing the yield of the desired Guerbet alcohol and minimizing the formation of byproducts.[1]

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol for the synthesis of this compound based on established procedures for similar long-chain Guerbet alcohols.[7][10]

Materials:

  • 1-Dodecanol (starting material)

  • 1-Hexadecanol (starting material)

  • Potassium Hydroxide (KOH) (base catalyst)

  • Copper-Nickel on a support (e.g., silica or zirconia) (dehydrogenation/hydrogenation catalyst)[10]

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis, including a multi-neck round-bottom flask, condenser, mechanical stirrer, and heating mantle.

  • High-pressure reactor (optional, for reactions above atmospheric pressure)

Procedure:

  • Reactor Setup: A suitable reactor, such as a multi-neck round-bottom flask, is charged with 1-dodecanol and 1-hexadecanol in an equimolar ratio. The flask is equipped with a mechanical stirrer, a condenser, a thermometer, and an inert gas inlet.

  • Catalyst Addition: Granular potassium hydroxide (e.g., 1-2% by weight of the total alcohol) and the copper-nickel catalyst (e.g., 1-5% by weight of the total alcohol) are added to the reaction vessel.[10]

  • Inert Atmosphere: The reactor is purged with an inert gas, such as nitrogen, to remove air and prevent oxidation of the reactants and products at high temperatures.

  • Heating and Reaction: The reaction mixture is heated with vigorous stirring. The temperature is gradually raised to the desired reaction temperature, typically in the range of 220-260°C.[10] The reaction is monitored by observing the formation and removal of water, which is a byproduct of the condensation. The reaction is typically allowed to proceed for 4-12 hours.[10]

  • Work-up and Purification:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The solid catalysts and any precipitated potassium carboxylate salts are removed by filtration.[10]

    • The crude product, containing this compound, unreacted starting materials, and byproducts, is then purified.

    • Vacuum distillation is a common method for separating the high-boiling Guerbet alcohol from the lower-boiling starting materials and byproducts.[7][10]

  • Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of long-chain Guerbet alcohols, which can serve as a reference for the synthesis of this compound.

Table 1: General Reaction Conditions for Guerbet Alcohol Synthesis

ParameterValueReference
Temperature180 - 360 °C[4]
PressureAtmospheric to several bars[10]
Reaction Time1 - 12 hours[7][10][11]
Base Catalyst Loading~1-2% by weight of alcohol[10]
Hydrogenation Catalyst Loading~1-5% by weight of alcohol[10]

Table 2: Examples of Guerbet Alcohol Synthesis from Patents

ProductStarting Alcohol(s)Catalyst SystemTemperature (°C)Time (h)Yield (%)Reference
2-Hexyl-1-decanol1-OctanolCu-Ni, KOH220191.0[7]
2-Octyl-1-dodecanol1-DecanolCu-Ni, KOH220389.9[7]
2-Octyl-1-dodecanol1-DecanolCu-Ni/Silica, KOH220488.2[11]
2-Octyl-1-dodecanol1-DecanolCopper chromite, Raney Ni, KOH220883.0[7][11]

Visualizations

Diagram 1: Guerbet Reaction Pathway

Guerbet_Reaction_Pathway Guerbet Reaction Mechanism A Primary Alcohol (R-CH2-CH2-OH) B Aldehyde (R-CH2-CHO) A->B -H2 (Dehydrogenation) C Aldol Adduct B->C + Aldehyde (Aldol Condensation) D α,β-Unsaturated Aldehyde C->D -H2O (Dehydration) E Guerbet Alcohol (β-Alkylated Dimer Alcohol) D->E +H2 (Hydrogenation)

Caption: The four-step mechanism of the Guerbet reaction.

Diagram 2: Experimental Workflow

Experimental_Workflow Experimental Workflow for Guerbet Alcohol Synthesis A 1. Charge Reactor (Alcohols + Catalysts) B 2. Purge with Inert Gas A->B C 3. Heat and Stir (220-260°C, 4-12h) B->C D 4. Cool Down C->D E 5. Filtration (Remove Catalysts) D->E F 6. Purification (Vacuum Distillation) E->F G 7. Characterization (GC, MS, NMR) F->G

Caption: A typical workflow for the synthesis and purification of Guerbet alcohols.

References

Spectroscopic Profile of 2-Dodecylhexadecan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Dodecylhexadecan-1-ol, a large, branched-chain primary alcohol. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring actual spectroscopic data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound (Molecular Formula: C₂₈H₅₈O, Molecular Weight: 410.76 g/mol ).

Table 1: Predicted ¹H NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.55Doublet of doublets2HH-1 (-CH₂OH)
~ 1.5 - 1.6Multiplet1HH-2 (-CH-)
~ 1.2 - 1.4Broad Multiplet48HOverlapping -CH₂- chain protons
~ 0.88Triplet6HTerminal -CH₃ groups
~ 1.5 (variable)Broad Singlet1H-OH

Note: The chemical shift of the hydroxyl proton is dependent on concentration, solvent, and temperature.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Chemical Shift (δ) ppmAssignment
~ 65.2C-1 (-CH₂OH)
~ 40.8C-2 (-CH-)
~ 31.9Methylene carbons adjacent to terminal methyls
~ 29.7Bulk methylene (-CH₂-) chain carbons
~ 29.4Methylene carbons
~ 26.5Methylene carbons β to the branch point
~ 22.7Methylene carbons adjacent to terminal methyls
~ 14.1Terminal methyl (-CH₃) carbons
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
m/zInterpretation
410[M]⁺ (Molecular ion, likely very weak or absent)
392[M-H₂O]⁺ (Loss of water)
281[M-C₉H₁₉]⁺ (α-cleavage, loss of dodecyl radical)
225[M-C₁₃H₂₇]⁺ (α-cleavage, loss of hexadecyl radical)
57, 71, 85...Series of alkyl fragments from chain cleavage
Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)VibrationDescription
~ 3330O-H stretchStrong, broad
~ 2955, 2870C-H stretch (CH₃)Strong
~ 2925, 2855C-H stretch (CH₂)Strong
~ 1465C-H bend (CH₂)Medium
~ 1060C-O stretchMedium

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 15-30 mg of this compound into a clean, dry 5 mm NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Gently warm the sample if necessary to ensure complete dissolution, as long-chain alcohols can be waxy at room temperature.

    • Use a vortex mixer to create a homogeneous solution. For highly viscous samples, centrifugation can help to settle the liquid at the bottom of the tube and remove bubbles[1].

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (e.g., zg30).

      • Number of Scans: 16-64.

      • Relaxation Delay: 2 seconds.

      • Spectral Width: 16 ppm.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30).

      • Number of Scans: 1024 or more, depending on concentration.

      • Relaxation Delay: 2-5 seconds.

      • Spectral Width: 240 ppm.

    • DEPT (Distortionless Enhancement by Polarization Transfer):

      • DEPT-135 and DEPT-90 experiments should be performed to differentiate between CH, CH₂, and CH₃ groups[2].

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectra.

    • Calibrate the ¹H and ¹³C spectra using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern to support the proposed structure.

Methodology:

  • Sample Preparation (for Electrospray Ionization - ESI):

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a solvent such as methanol or acetonitrile[3].

    • From the stock solution, prepare a dilute solution of 1-10 µg/mL in the same solvent.

    • The final solution may be modified with a small amount of formic acid or ammonium acetate to promote ionization.

    • Filter the final solution through a 0.2 µm syringe filter before introduction into the mass spectrometer[3].

  • Instrument Parameters (ESI-TOF or ESI-QTOF):

    • Ionization Mode: Positive ion electrospray (ESI+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas (N₂): Flow rate and temperature should be optimized for the specific instrument and solvent system.

    • Mass Range: m/z 50 - 1000.

    • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be used to induce fragmentation.

  • Data Analysis:

    • Identify the molecular ion peak [M]⁺ and common adducts (e.g., [M+Na]⁺, [M+K]⁺).

    • Analyze the fragmentation pattern, looking for characteristic losses such as water ([M-H₂O]⁺) and fragments resulting from α-cleavage adjacent to the alcohol and the branch point[4][5].

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid or viscous liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Instrument Parameters (FTIR Spectrometer):

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically sufficient.

    • A background spectrum of the clean, empty ATR crystal should be collected before running the sample spectrum[6].

  • Data Analysis:

    • Identify the characteristic absorption bands for the O-H stretch (broad, strong), C-H stretches, and the C-O stretch, and compare them to the expected values for a primary alcohol[7][8].

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.

Caption: Molecular structure of this compound.

spectroscopic_workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Preparation Sample Preparation (Dissolution/Deposition) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Preparation->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Preparation->MS IR IR Spectroscopy (ATR-FTIR) Preparation->IR ProcessNMR Process NMR Data (FT, Phasing, Calibration) NMR->ProcessNMR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS ProcessIR Process IR Data (Peak Assignment) IR->ProcessIR Structure Structural Elucidation & Data Correlation ProcessNMR->Structure ProcessMS->Structure ProcessIR->Structure

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility Profile of 2-Dodecylhexadecan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 2-dodecylhexadecan-1-ol, a high molecular weight branched-chain alcohol, in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide establishes a predicted solubility profile based on the well-understood principles of "like dissolves like" and the known behavior of analogous long-chain and Guerbet alcohols. Furthermore, this document offers a detailed experimental protocol for the precise determination of solubility using the isothermal shake-flask method, a widely accepted and reliable technique. Visual diagrams are provided to elucidate the relationship between the molecular structure of this compound and its solubility characteristics, as well as the experimental workflow for solubility determination.

Introduction to this compound

This compound is a saturated, branched-chain primary alcohol with the chemical formula C₂₈H₅₈O. It belongs to the class of Guerbet alcohols, which are known for their unique properties such as low melting points, excellent thermal and oxidative stability, and liquid state over a broad temperature range.[1] These characteristics make them valuable in a variety of applications, including as lubricants, emollients in cosmetics, and as non-polar components in pharmaceutical formulations.

The solubility of this compound in different organic solvents is a critical parameter for its effective use in formulation development, chemical synthesis, and purification processes. This guide aims to provide a foundational understanding of its expected solubility and a practical framework for its experimental determination.

Predicted Solubility Profile

While precise quantitative solubility data for this compound is not extensively documented, a qualitative solubility profile can be predicted based on its molecular structure. The molecule possesses a polar hydroxyl (-OH) group capable of forming hydrogen bonds, and a large, non-polar alkyl chain. The solubility of long-chain alcohols is primarily governed by the balance between the hydrophilic nature of the hydroxyl group and the hydrophobic nature of the long carbon chain.[2][3][4]

In the case of this compound, the very large C₂₈ alkyl chain dominates the molecule's character, making it predominantly non-polar. The branched nature of the alkyl chain can also influence solubility by disrupting crystal lattice formation compared to its linear isomer, which may lead to slightly increased solubility in some solvents.[5]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents at Ambient Temperature

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-polar Aliphatic Hydrocarbons Hexane, Heptane, Mineral OilHighThe long, non-polar alkyl chain of this compound has strong van der Waals interactions with these non-polar solvents ("like dissolves like").
Non-polar Aromatic Hydrocarbons Toluene, Benzene, XyleneHighSimilar to aliphatic hydrocarbons, the non-polar character of both the solute and solvent leads to good miscibility.
Chlorinated Solvents Dichloromethane, ChloroformHighThese solvents have sufficient non-polar character to effectively solvate the long alkyl chain.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to HighEthers have some polar character but are predominantly non-polar, allowing for good interaction with the alkyl chain.
Ketones Acetone, Methyl Ethyl Ketone (MEK)ModerateWhile more polar than ethers, these solvents can still solvate the large hydrophobic portion of the molecule to a significant extent.
Esters Ethyl Acetate, Butyl AcetateModerateSimilar to ketones, the balance of polar and non-polar characteristics allows for moderate solubility.
Long-chain Alcohols Octanol, DecanolHighThe presence of a hydroxyl group and a long alkyl chain in both the solute and solvent leads to good miscibility.
Short-chain Alcohols Ethanol, Methanol, IsopropanolLow to ModerateThe high polarity and hydrogen-bonding network of these solvents are less favorable for solvating the large, non-polar alkyl chain.[2]
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)LowThe high polarity of these solvents makes them poor solvents for the predominantly non-polar this compound.
Polar Protic Solvents WaterVery Low / InsolubleThe dominant hydrophobic character of the C₂₈ alkyl chain prevents significant interaction with the highly polar water molecules.[3][6]

Experimental Determination of Solubility

For applications requiring precise solubility values, experimental determination is essential. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid solvent.[7][8][9]

Detailed Experimental Protocol: Isothermal Shake-Flask Method

This protocol outlines the steps for determining the solubility of this compound in an organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Vials with screw caps and PTFE-lined septa

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, RI, or MS)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess solid should be clearly visible to ensure that saturation is reached.

    • Accurately pipette a known volume of the selected organic solvent into the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. For long-chain alcohols, this may take 24 to 72 hours. A preliminary study to determine the time to reach equilibrium is recommended.

  • Phase Separation:

    • Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

    • Alternatively, the suspension can be centrifuged at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Sampling and Filtration:

    • Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Accurately weigh the filtered solution.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as g/100 mL, mg/mL, or mole fraction.

Visualization of Concepts and Workflows

Logical Relationship Diagram

The following diagram illustrates the relationship between the molecular structure of this compound and its predicted solubility in different types of solvents.

G cluster_solute This compound Structure cluster_solvents Solvent Types cluster_solubility Predicted Solubility Solute C28H58O Hydroxyl Polar -OH Group (Hydrogen Bonding) Solute->Hydroxyl contributes to Alkyl Large, Branched C28 Alkyl Chain (van der Waals Forces) Solute->Alkyl dominated by Polar Polar Solvents (e.g., Water, Methanol) Hydroxyl->Polar Favorable Interaction Alkyl->Polar Unfavorable Interaction (Hydrophobic Effect) NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Alkyl->NonPolar Favorable Interaction ('Like Dissolves Like') LowSol Low Solubility Polar->LowSol HighSol High Solubility NonPolar->HighSol

Figure 1. Relationship between molecular structure and solubility.
Experimental Workflow Diagram

The following diagram outlines the key steps of the isothermal shake-flask method for determining the solubility of this compound.

G start Start prep 1. Preparation of Saturated Solution (Excess Solute + Solvent) start->prep equil 2. Equilibration (Temperature-controlled agitation for 24-72h) prep->equil sep 3. Phase Separation (Settling or Centrifugation) equil->sep sample 4. Sampling and Filtration (Syringe with 0.22 µm filter) sep->sample quant 5. Quantification (HPLC or GC Analysis) sample->quant calc 6. Calculation of Solubility quant->calc end_node End calc->end_node

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Dodecylhexadecan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and decomposition of 2-dodecylhexadecan-1-ol is limited in publicly available literature. The information presented in this guide is based on the known properties of this compound, fundamental principles of organic chemistry, and data from analogous long-chain and branched-chain (Guerbet) alcohols.

Introduction

This compound is a C28 branched-chain primary alcohol, commonly referred to as a Guerbet alcohol. These alcohols are characterized by their high molecular weight, branched structure, and unique physical properties, such as a low melting point relative to their linear counterparts and excellent thermal stability. These characteristics make them valuable in various industrial applications, including as lubricants, emollients in cosmetics, and potentially as excipients or solubilizing agents in pharmaceutical formulations. Understanding the thermal stability and decomposition pathways of this compound is crucial for defining its operational limits, ensuring product quality, and assessing safety in high-temperature applications or during long-term storage.

Physicochemical and Thermal Properties

The thermal behavior of this compound is dictated by its molecular structure. The long alkyl chains contribute to a high boiling point, while the branching at the beta-position hinders crystallization, resulting in a lower melting point compared to linear C28 alcohols.

Table 1: Physicochemical and Thermal Properties of this compound and Analogous Compounds

PropertyThis compound (C28)2-Octyl-1-dodecanol (C20 Guerbet Alcohol)1-Hexadecanol (Linear C16)
Molecular Formula C₂₈H₅₈OC₂₀H₄₂OC₁₆H₃₄O
Molecular Weight 410.77 g/mol 298.55 g/mol 242.44 g/mol
Melting Point 35 °C~ -1 to 1 °C49.3 °C
Boiling Point 452.1 °C (estimated)~ 380 °C305 °C
Flash Point 133.6 - 137 °C~ 185 °C135 °C

Note: Data for this compound is sourced from supplier information and estimations. Data for analogous compounds is provided for comparative purposes.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of decomposition and the temperature range over which degradation occurs.

Table 2: Illustrative Thermogravimetric Analysis (TGA) Data for this compound

ParameterIllustrative Value (Inert Atmosphere, N₂)Description
Onset of Decomposition (T_onset) ~ 250 - 280 °CThe temperature at which significant mass loss begins.
Temperature at 5% Mass Loss (T_d5%) ~ 280 - 310 °CA common metric for the initiation of thermal degradation.
Temperature of Maximum Decomposition Rate (T_max) ~ 350 - 380 °CThe temperature at which the rate of mass loss is highest.
Residual Mass at 600 °C < 2%Indicates nearly complete volatilization or decomposition.
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to identify thermal transitions such as melting and boiling, as well as to characterize decomposition events.

Table 3: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound

Thermal EventIllustrative Temperature RangeEnthalpy (ΔH)Description
Melting (Endotherm) 30 - 40 °C~ 200 - 250 J/gEnergy absorbed during the solid-to-liquid phase transition.
Boiling/Decomposition (Endotherm) > 350 °C-A broad endotherm associated with volatilization and decomposition.

Proposed Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through several key pathways, particularly in the absence of oxygen (pyrolysis) and in the presence of oxygen (oxidative decomposition).

Anhydrous Pyrolysis (Inert Atmosphere)

In an inert atmosphere, the primary decomposition pathways are likely to be:

  • Dehydration: The elimination of a water molecule to form an alkene. This is a common decomposition route for alcohols.

  • Dehydrogenation: The loss of hydrogen to form an aldehyde.

  • Carbon-Carbon Bond Cleavage: At higher temperatures, the cleavage of C-C bonds will lead to the formation of a complex mixture of smaller hydrocarbon fragments.

Proposed anhydrous pyrolysis pathways for this compound.
Thermo-oxidative Decomposition (Presence of Air)

In the presence of oxygen, decomposition is expected to occur at lower temperatures and involve oxidative pathways:

  • Oxidation of the Hydroxyl Group: The primary alcohol group can be oxidized to an aldehyde and subsequently to a carboxylic acid.

  • Auto-oxidation of the Alkyl Chain: The long hydrocarbon chains can undergo free-radical auto-oxidation, leading to the formation of hydroperoxides, which then decompose into a complex mixture of smaller aldehydes, ketones, alcohols, and carboxylic acids. At very high temperatures, complete combustion to carbon dioxide and water will occur.

Proposed thermo-oxidative decomposition pathways.

Experimental Protocols

To definitively determine the thermal stability and decomposition products of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA) Protocol

TGA_Workflow start Start prep Sample Preparation Weigh 5-10 mg of this compound into an alumina crucible. start->prep instrument Instrument Setup Calibrated TGA instrument. Purge with N₂ or air at 50 mL/min. prep->instrument program Temperature Program Equilibrate at 30 °C. Ramp to 600 °C at 10 °C/min. instrument->program analysis Data Analysis Plot mass vs. temperature. Determine T_onset, T_d5%, and T_max. program->analysis end End analysis->end PyGCMS_Workflow start Start prep Sample Preparation Place a small amount (~0.1-0.5 mg) of this compound into a pyrolysis sample cup. start->prep pyrolysis Pyrolysis Heat the sample rapidly to a set temperature (e.g., 400 °C) in an inert atmosphere (Helium). prep->pyrolysis separation GC Separation The volatile pyrolysates are swept onto a GC column and separated based on boiling point and polarity. pyrolysis->separation detection MS Detection Separated compounds are ionized and detected by a mass spectrometer. separation->detection analysis Data Analysis Identify compounds by comparing their mass spectra to a library (e.g., NIST). detection->analysis end End analysis->end

The Synthetic Nature and Natural Analogs of 2-Dodecylhexadecan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-dodecylhexadecan-1-ol, a C28 branched-chain primary alcohol. It clarifies its synthetic origin via the Guerbet reaction and delves into the realm of its natural structural analogs, focusing on very long-chain fatty alcohols (VLCFAs) found in various biological systems. This document offers a comprehensive overview of the synthesis, natural occurrence, and biological significance of these molecules. Detailed experimental protocols for the synthesis of Guerbet alcohols and the isolation of natural long-chain fatty alcohols are provided. Furthermore, this guide presents quantitative data on the composition of natural waxes containing branched-chain alcohols and illustrates key biochemical pathways, including the metabolic fate of phytol, a naturally occurring branched-chain alcohol, through Graphviz diagrams. This technical resource is intended for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and drug development who are interested in the synthesis and biological relevance of long-chain branched alcohols.

Introduction: this compound, a Synthetic Guerbet Alcohol

This compound is a saturated C28 branched-chain primary alcohol. It is crucial to understand that this compound is not of natural origin but is a synthetic product of the Guerbet reaction.[1] Named after its discoverer, Marcel Guerbet, this reaction facilitates the dimerization of primary alcohols into their β-alkylated counterparts.[1] Guerbet alcohols, such as this compound, are of significant commercial interest, particularly in the cosmetics and lubricant industries, owing to their unique physical properties like low melting points and high thermal stability.[1][2]

While this compound itself is not found in nature, the broader class of long-chain and branched-chain fatty alcohols has numerous natural analogs. These naturally occurring lipids are integral components of waxes, cellular membranes, and signaling molecules in plants, insects, and marine organisms.[3][4] This guide will, therefore, first detail the synthesis of this compound and then explore its naturally occurring structural analogs, their sources, and their biological activities.

Synthesis of this compound: The Guerbet Reaction

The synthesis of this compound is achieved through the Guerbet condensation of a C14 primary alcohol, tetradecan-1-ol. The reaction proceeds at high temperatures in the presence of a catalyst and a base.[1]

Reaction Mechanism

The Guerbet reaction is a four-step process:

  • Dehydrogenation: The primary alcohol is oxidized to its corresponding aldehyde.

  • Aldol Condensation: Two molecules of the aldehyde undergo an aldol condensation to form an α,β-unsaturated aldehyde.

  • Dehydration: The α,β-unsaturated aldehyde loses a molecule of water.

  • Hydrogenation: The unsaturated aldehyde is then reduced to the final β-alkylated dimer alcohol.[1][2]

Guerbet_Reaction cluster_synthesis Guerbet Reaction Mechanism Reactant 2x R-CH2-CH2-OH (Primary Alcohol) Step1 Dehydrogenation (-H2) Reactant->Step1 Intermediate1 R-CH2-CHO (Aldehyde) Step1->Intermediate1 Step2 Aldol Condensation Intermediate1->Step2 Self-condensation Intermediate2 R-CH2-CH(OH)-CH(R)-CHO (Aldol Adduct) Step2->Intermediate2 Step3 Dehydration (-H2O) Intermediate2->Step3 Intermediate3 R-CH2-CH=C(R)-CHO (α,β-Unsaturated Aldehyde) Step3->Intermediate3 Step4 Hydrogenation (+H2) Intermediate3->Step4 Product R-CH2-CH2-CH(R)-CH2-OH (β-Alkylated Dimer Alcohol) Step4->Product

A simplified diagram of the Guerbet reaction mechanism.
Experimental Protocol: A Representative Synthesis of a C28 Guerbet Alcohol

Materials:

  • Tetradecan-1-ol

  • Potassium hydroxide (KOH)

  • Palladium on carbon (Pd/C) catalyst

  • High-boiling point inert solvent (e.g., dodecane)

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • High-pressure batch reactor equipped with a mechanical stirrer, temperature controller, pressure gauge, and a Dean-Stark trap for water removal.

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reactor Setup: The reactor is thoroughly dried and assembled under an inert atmosphere of nitrogen or argon.

  • Charging the Reactor: The reactor is charged with tetradecan-1-ol, potassium hydroxide (5-10 mol% relative to the alcohol), and the Pd/C catalyst (approximately 5 wt% of the alcohol). The inert solvent can be added at this stage if desired.

  • Reaction: The mixture is stirred and heated to the reaction temperature, typically in the range of 200-250°C. The pressure will increase due to the formation of hydrogen gas in the initial dehydrogenation step. Water, a byproduct of the condensation, is continuously removed using the Dean-Stark trap to drive the reaction forward.

  • Monitoring: The progress of the reaction can be monitored by periodically taking small samples and analyzing them by gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete (indicated by the cessation of water formation), the reactor is cooled to room temperature, and the pressure is carefully released. The reaction mixture is then filtered to remove the catalyst and any solid base. The filtrate is washed with water to remove any residual base.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent (if used) is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to isolate the this compound.

Guerbet_Workflow cluster_workflow Experimental Workflow for Guerbet Alcohol Synthesis Start Start Setup Reactor Setup (Inert Atmosphere) Start->Setup Charge Charge Reactor: - Primary Alcohol - Base (e.g., KOH) - Catalyst (e.g., Pd/C) Setup->Charge Heat Heat and Stir (200-250°C) Charge->Heat Remove_H2O Continuously Remove Water (Dean-Stark Trap) Heat->Remove_H2O Monitor Monitor Reaction (Gas Chromatography) Remove_H2O->Monitor Monitor->Heat Continue until complete Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter to Remove Catalyst Cool->Filter Wash Wash with Water Filter->Wash Dry Dry Organic Layer Wash->Dry Evaporate Remove Solvent (Rotary Evaporator) Dry->Evaporate Purify Purify by Vacuum Distillation Evaporate->Purify End End (Pure Guerbet Alcohol) Purify->End

A generalized workflow for the synthesis of Guerbet alcohols.

Natural Analogs of this compound

While this compound is synthetic, nature produces a vast array of long-chain and branched-chain fatty alcohols that can be considered its structural analogs. These are typically found as components of waxes in plants, insects, and the skin lipids of animals.[3][4]

Sources and Structures of Naturally Occurring Very Long-Chain Branched Alcohols

Very long-chain fatty alcohols (VLCFAs) with chain lengths of C20 and greater are common constituents of natural waxes.[5] Branched-chain VLCFAs are also found, although their structural complexity is often different from that of Guerbet alcohols.

  • Iso- and Anteiso-Alcohols: These are common in bacteria and insects and feature a methyl branch at the penultimate (iso) or antepenultimate (anteiso) carbon atom.[6]

  • Internally Branched Alcohols: More complex branching patterns are also observed. For instance, the uropygial glands of birds produce multi-branched alcohols.[5]

  • Phytol: A C20 isoprenoid alcohol, phytol is a constituent of chlorophyll and is therefore abundant in green plants. Its branched structure is a key feature.[4][6]

Natural Branched-Chain AlcoholStructureNatural Source(s)
Iso-alcohols CH₃-CH(CH₃)-(CH₂)n-CH₂OHBacteria, Insect Cuticular Waxes
Anteiso-alcohols CH₃-CH₂-CH(CH₃)-(CH₂)n-CH₂OHBacteria, Insect Cuticular Waxes
Phytol (2E,7R,11R)-3,7,11,15-Tetramethyl-2-hexadecen-1-olGreen Plants (from Chlorophyll)
Multi-branched alcohols Complex, multi-methyl branched structuresUropygial glands of birds
Isolation of Natural Long-Chain Fatty Alcohols from Plant Material

The following is a general protocol for the extraction and isolation of long-chain fatty alcohols from a plant wax source, such as sugarcane press mud.

Materials:

  • Dried and ground plant material (e.g., sugarcane press mud)

  • Hexane

  • Ethanol

  • Potassium hydroxide (KOH)

  • Dichloromethane

  • Methanol

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate

Equipment:

  • Soxhlet extractor

  • Rotary evaporator

  • Chromatography column

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Extraction of Crude Wax: The dried and ground plant material is subjected to Soxhlet extraction with hexane for several hours to extract the crude wax. The solvent is then removed using a rotary evaporator.

  • Saponification: The crude wax is refluxed with an ethanolic solution of potassium hydroxide (e.g., 2M KOH in 95% ethanol) for 2-4 hours to hydrolyze the wax esters, liberating the fatty alcohols and fatty acids.

  • Extraction of Unsaponifiable Matter: After saponification, the mixture is cooled and diluted with water. The unsaponifiable matter, which contains the fatty alcohols, is then extracted with a non-polar solvent like hexane. The aqueous layer containing the potassium salts of the fatty acids is discarded.

  • Purification by Column Chromatography: The extracted unsaponifiable matter is concentrated, dried over anhydrous sodium sulfate, and then subjected to column chromatography on silica gel. The column is typically eluted with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like dichloromethane or ethyl acetate to separate the different classes of lipids. The fatty alcohol fraction is collected.

  • Analysis: The purified fatty alcohol fraction can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the individual long-chain fatty alcohols.

Biological Activities and Signaling Pathways of Natural Branched-Chain Fatty Alcohols

The biological activities of very long-chain branched alcohols are not as extensively studied as their straight-chain counterparts. However, their unique structures suggest distinct interactions with biological systems.

Effects on Membrane Properties

Branched-chain lipids, including alcohols, are known to influence the fluidity and permeability of cell membranes.[7][8] The branching disrupts the orderly packing of the lipid acyl chains, leading to a more fluid membrane. This can have significant effects on the function of membrane-embedded proteins and signaling pathways.[7]

Antimicrobial Activity

Some shorter-chain branched alcohols have demonstrated antimicrobial properties, likely through the disruption of bacterial cell membranes.[7] The activity is often dependent on the chain length and the position of the branch.

Phytanic Acid Metabolism: A Key Pathway for a Natural Branched-Chain Alcohol Analog

A well-characterized metabolic pathway involving a natural branched-chain alcohol is the degradation of phytol. Ingested phytol is converted to phytanic acid, a branched-chain fatty acid. The metabolism of phytanic acid is of particular interest due to its link to Refsum disease, a rare inherited disorder.

In individuals with Refsum disease, a deficiency in the enzyme phytanoyl-CoA hydroxylase prevents the normal alpha-oxidation of phytanic acid.[4] This leads to the accumulation of phytanic acid in tissues and plasma, causing severe neurological damage, vision and hearing loss, and skin problems. The study of this pathway provides valuable insights into the metabolism of branched-chain lipids and their physiological importance.

Phytanic_Acid_Metabolism cluster_pathway Alpha-Oxidation of Phytanic Acid Phytol Phytol (from diet) Phytanic_Acid Phytanic Acid Phytol->Phytanic_Acid Oxidation Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxylase Phytanoyl-CoA Hydroxylase (Deficient in Refsum Disease) Phytanoyl_CoA->Hydroxylase Hydroxy_Phytanoyl_CoA 2-Hydroxyphytanoyl-CoA Hydroxylase->Hydroxy_Phytanoyl_CoA Lyase 2-Hydroxyphytanoyl-CoA Lyase Hydroxy_Phytanoyl_CoA->Lyase Pristanal Pristanal Lyase->Pristanal Dehydrogenase Aldehyde Dehydrogenase Pristanal->Dehydrogenase Pristanic_Acid Pristanic Acid Dehydrogenase->Pristanic_Acid Beta_Oxidation Beta-Oxidation Pristanic_Acid->Beta_Oxidation

References

Methodological & Application

Characterization of 2-Dodecylhexadecan-1-ol: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Dodecylhexadecan-1-ol is a long-chain, branched fatty alcohol, also known as a Guerbet alcohol. Its unique physical and chemical properties, such as low volatility, high thermal stability, and excellent lubricity, make it a valuable compound in various industrial applications, including cosmetics, lubricants, and as a chemical intermediate. Accurate and reliable analytical methods are crucial for its characterization, ensuring quality control and facilitating research and development. This document provides detailed application notes and protocols for the characterization of this compound using modern analytical techniques.

Chromatographic Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

Application Note:

GC-MS analysis allows for the determination of the purity of this compound and the identification of any impurities. Due to its high molecular weight, derivatization to a more volatile trimethylsilyl (TMS) ether is recommended to improve chromatographic resolution and prevent on-column degradation.

Experimental Protocol:

a) Sample Preparation (Derivatization):

  • Weigh approximately 1-5 mg of this compound into a reaction vial.

  • Add 100 µL of a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 1 mL of a suitable solvent like pyridine or toluene.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS system.

b) GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.

  • Inlet: Split/Splitless injector.

  • Injector Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 320°C.

    • Hold: 10 minutes at 320°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C (EI).

  • Quadrupole Temperature: 150°C.

  • Electron Energy: 70 eV.

  • Mass Scan Range: m/z 50-800.

Data Presentation:

Table 1: Expected GC-MS Data for this compound TMS Ether

ParameterExpected Value
Retention Time (min) 20 - 25 (dependent on exact conditions)
Molecular Ion [M]+ m/z 482 (for the TMS ether)
Key Fragment Ions (m/z) Characteristic fragments resulting from alpha-cleavage and rearrangements of the long alkyl chains. Common fragments for long-chain alcohol TMS ethers include m/z 73 ([Si(CH₃)₃]⁺) and [M-15]⁺.

Experimental Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Derivatization Derivatization with BSTFA Sample->Derivatization 1-5 mg Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Library_Search Spectral Library Search Data_Acquisition->Library_Search Interpretation Data Interpretation Library_Search->Interpretation Result Result Interpretation->Result NMR_Structure_Relationship cluster_HNMR ¹H NMR Signals cluster_CNMR ¹³C NMR Signals Structure This compound Structure H_CH2OH ~3.5 ppm (d) -CH₂OH Structure->H_CH2OH H_CH ~1.5 ppm (m) -CH- Structure->H_CH H_CH2 ~1.2-1.4 ppm (br m) -CH₂- chains Structure->H_CH2 H_CH3 ~0.9 ppm (t) -CH₃ Structure->H_CH3 C_CH2OH ~65 ppm -CH₂OH Structure->C_CH2OH C_CH ~40 ppm -CH- Structure->C_CH C_CH2 ~22-34 ppm -CH₂- chains Structure->C_CH2 C_CH3 ~14 ppm -CH₃ Structure->C_CH3 Characterization_Flow cluster_techniques Analytical Techniques cluster_info Information Obtained Sample This compound Sample GCMS GC-MS Sample->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Physical Physical Properties Sample->Physical Purity Purity & Impurity Profile GCMS->Purity Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Confirmation FTIR->Functional_Groups Identity Identity & Physical State Physical->Identity Final_Characterization Final_Characterization Purity->Final_Characterization Structure->Final_Characterization Functional_Groups->Final_Characterization Identity->Final_Characterization

Application Notes and Protocols for the Structural Elucidation of 2-Dodecylhexadecan-1-ol via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural determination of organic molecules. This document provides detailed application notes and experimental protocols for the structural elucidation of 2-Dodecylhexadecan-1-ol, a large, branched-chain Guerbet alcohol. The methodologies outlined herein are designed for researchers, scientists, and professionals in the fields of chemical analysis and drug development. This guide covers sample preparation, data acquisition using one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, and data interpretation.

Introduction

This compound (C₂₈H₅₈O) is a long-chain, branched primary alcohol. Its structure presents a unique challenge for spectroscopic analysis due to the high degree of similarity between the numerous methylene (-CH₂) groups in its long alkyl chains. However, a combination of modern NMR techniques can provide a complete and confident structural assignment. This note details the systematic approach to confirming the molecular structure of this compound.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on established principles of NMR spectroscopy and data from analogous long-chain branched alcohols.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.55Doublet2H-CH₂-OH
~1.56Multiplet1H-CH(CH₂)₂
~1.25Broad Multiplet48H-(CH₂)₁₁- and -(CH₂)₁₃-
~0.88Triplet6H-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ) ppmCarbon Type (DEPT)Assignment
~65.7CH₂-CH₂-OH
~41.0CH-CH(CH₂)₂
~32.1CH₂Methylene Chains
~31.8CH₂Methylene Chains
~29.9CH₂Methylene Chains
~29.8CH₂Methylene Chains
~29.5CH₂Methylene Chains
~26.6CH₂Methylene Chains
~22.8CH₂-CH₂-CH₃
~14.2CH₃-CH₃

Experimental Protocols

Proper sample preparation is critical for acquiring high-quality NMR spectra.[2]

  • Sample Purity: Ensure the this compound sample is free from particulate matter. If necessary, filter a concentrated solution of the sample through a small plug of glass wool in a Pasteur pipette.

  • Solvent Selection: Use a deuterated solvent such as Chloroform-d (CDCl₃), which is a common choice for non-polar to moderately polar organic compounds.

  • Concentration:

    • For ¹H NMR, dissolve approximately 10-20 mg of the sample in 0.6 mL of CDCl₃.

    • For ¹³C NMR, a higher concentration of 50-100 mg in 0.6 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: For quantitative analysis (qNMR), a known amount of an internal standard can be added. However, for structural elucidation, it is often omitted to avoid spectral overlap. Tetramethylsilane (TMS) is typically used as a reference for chemical shifts (0 ppm).

  • NMR Tube: Use a clean, dry, and unscratched 5 mm NMR tube. Transfer the prepared sample solution into the tube.

The following protocols are for a standard 500 MHz NMR spectrometer.

3.2.1. ¹H NMR Spectroscopy

  • Experiment: Standard one-dimensional proton spectrum.

  • Pulse Program: A standard 90° pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans.

3.2.2. ¹³C NMR and DEPT Spectroscopy

  • Experiment: Proton-decoupled carbon spectrum.

  • Pulse Program: A standard pulse program with proton decoupling. For quantitative ¹³C NMR, use a pulse program with inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).[2]

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds (longer delays are needed for quaternary carbons if present).

  • Number of Scans: 1024-4096 scans, depending on the sample concentration.

  • DEPT-135 and DEPT-90: These experiments are crucial for distinguishing between CH₃, CH₂, and CH groups.[3] They are run with parameters similar to the standard ¹³C experiment but with specific pulse sequences for polarization transfer.

3.2.3. 2D NMR Spectroscopy

Two-dimensional NMR experiments are instrumental in establishing the connectivity of the molecule.[4][5]

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings (¹H-¹H J-coupling). This is useful for identifying adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations). This is key for connecting different fragments of the molecule.

Data Interpretation and Structural Elucidation Workflow

The following workflow outlines the logical steps for interpreting the NMR data to confirm the structure of this compound.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structure Confirmation H1_NMR ¹H NMR: - Identify proton environments - Integrate signals for proton count - Analyze splitting patterns C13_NMR ¹³C NMR: - Count unique carbon signals H1_NMR->C13_NMR Initial Assessment DEPT DEPT-135 & DEPT-90: - Differentiate CH₃, CH₂, and CH carbons C13_NMR->DEPT Carbon Type ID HSQC HSQC: - Correlate each proton to its directly attached carbon DEPT->HSQC Direct C-H Assignment COSY COSY: - Establish H-H connectivity (e.g., -CH-CH₂-) HSQC->COSY Proton Connectivity HMBC HMBC: - Identify long-range H-C correlations (2-3 bonds) - Connect molecular fragments COSY->HMBC Fragment Linking Fragments Assemble Fragments: - Use COSY and HMBC to link spin systems HMBC->Fragments Final_Structure Final Structure Verification: - Confirm all observed correlations are consistent with the proposed structure of this compound Fragments->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

  • Step 1: Analyze ¹H NMR Spectrum: The spectrum will show a characteristic triplet around 0.88 ppm for the two terminal methyl (-CH₃) groups. A broad multiplet around 1.25 ppm will represent the numerous overlapping methylene (-CH₂) groups of the long alkyl chains. A multiplet around 1.56 ppm corresponds to the methine (-CH) proton at the branch point. The doublet around 3.55 ppm is characteristic of the methylene protons adjacent to the hydroxyl group (-CH₂-OH).[6]

  • Step 2: Analyze ¹³C NMR and DEPT Spectra: The ¹³C NMR will show a limited number of signals due to the symmetry and repetition in the alkyl chains. The DEPT-135 spectrum will show positive signals for CH₃ and CH groups and negative signals for CH₂ groups. The DEPT-90 spectrum will only show the CH signal. This allows for the unambiguous identification of the carbon types. The carbon attached to the hydroxyl group will be the most downfield signal in the aliphatic region (around 65.7 ppm).[3]

  • Step 3: Correlate with HSQC: The HSQC spectrum will confirm the direct one-bond connections between the protons and their corresponding carbons as assigned in the 1D spectra.

  • Step 4: Establish Connectivity with COSY and HMBC:

    • The COSY spectrum will show a correlation between the -CH₂-OH protons (~3.55 ppm) and the -CH proton (~1.56 ppm).

    • The HMBC spectrum is crucial for confirming the overall structure. Key long-range correlations would include:

      • A correlation from the -CH₂-OH protons (~3.55 ppm) to the methine carbon (~41.0 ppm).

      • Correlations from the methine proton (~1.56 ppm) to the hydroxymethyl carbon (~65.7 ppm) and to the adjacent methylene carbons in the long chains.

      • Correlations from the terminal methyl protons (~0.88 ppm) to the adjacent methylene carbon (~22.8 ppm).

The logical flow of data analysis from these experiments is visualized below.

G cluster_data Acquired NMR Data cluster_info Derived Information cluster_conclusion Conclusion d1 1D Spectra (¹H, ¹³C, DEPT) info1 Proton & Carbon Environments d1->info1 info2 Proton Counts d1->info2 info3 Carbon Types (CH, CH₂, CH₃) d1->info3 d2 2D Spectra (COSY, HSQC, HMBC) info4 Direct H-C Bonds d2->info4 info5 H-H Connectivity d2->info5 info6 Long-Range H-C Connectivity d2->info6 conc Verified Structure of This compound info1->conc info2->conc info3->conc info4->conc info5->conc info6->conc

References

Application Notes and Protocols: 2-Dodecylhexadecan-1-ol as an Emollient and Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dodecylhexadecan-1-ol is a high molecular weight, branched-chain primary alcohol, classified as a Guerbet alcohol. Its unique structure imparts desirable physicochemical properties, making it a valuable ingredient in cosmetic and pharmaceutical formulations. This document provides detailed application notes and experimental protocols for the utilization of this compound, primarily focusing on its well-established role as an emollient and exploring its potential application as a surfactant.

Physicochemical Properties of this compound

Guerbet alcohols are known for their low melting points, low volatility, and excellent oxidative stability compared to their linear-chain counterparts. These properties make them highly suitable for cosmetic and pharmaceutical applications where stability and a pleasant skin feel are desired.[1]

PropertyValueReference
Chemical Name This compound[2]
CAS Number 72388-18-2[2]
Molecular Formula C28H58O[2]
Molecular Weight 410.77 g/mol
Appearance White to almost white powder or lump
Melting Point 35 °C
Boiling Point 452.1 °C (estimated)[3]
Flash Point 137 °C / 278.6 °F
Density 0.84 g/cm³[3]
Refractive Index 1.457[3]
logP (o/w) 12.910 (estimated)[4]
Water Solubility 1.615 x 10⁻⁷ mg/L at 25 °C (estimated)[4]

Application as an Emollient

This compound is primarily utilized as an emollient in topical formulations. Its branched structure provides a light, non-greasy skin feel while offering excellent moisturizing properties.

Key Benefits as an Emollient:
  • Low Irritation Potential: Due to its high molecular weight, it is generally considered to have a low potential for skin irritation.[5]

  • Good Lubricity: It provides a smooth application and pleasant skin feel.[5]

  • Oxidative Stability: As a saturated alcohol, it exhibits good resistance to oxidation, enhancing the stability of formulations.[1]

  • Low Volatility: Its low volatility ensures it remains on the skin to provide a lasting emollient effect.[1]

Experimental Protocols for Emollient Performance Evaluation

Objective: To quantify the effect of a formulation containing this compound on skin surface hydration.

Principle: The Corneometer® measures the capacitance of the skin, which is directly related to its moisture content. An increase in capacitance indicates an increase in skin hydration.[6]

Apparatus:

  • Corneometer® (e.g., CM 825, Courage + Khazaka)

  • Controlled environment chamber (20-22°C, 40-60% relative humidity)

  • Test formulation containing this compound

  • Placebo/control formulation

  • Volunteer panel with dry to normal skin types

Protocol:

  • Volunteer Acclimatization: Volunteers rest in the controlled environment for at least 20-30 minutes before measurements.[7]

  • Test Site Demarcation: Define test areas of a standardized size on the volar forearm of each volunteer. One area will be for the test formulation, one for the control, and one will remain untreated as a baseline.

  • Baseline Measurement (T0): Take baseline hydration readings from all test sites using the Corneometer®.

  • Product Application: Apply a standardized amount of the test and control formulations to their respective test areas.

  • Post-Application Measurements: Take hydration readings at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.[8]

  • Data Analysis: Calculate the mean hydration values for each test site at each time point. The percentage increase in hydration compared to baseline and the control site indicates the moisturizing efficacy of the formulation with this compound.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Volunteer Acclimatization Volunteer Acclimatization Test Site Demarcation Test Site Demarcation Volunteer Acclimatization->Test Site Demarcation Baseline Measurement (T0) Baseline Measurement (T0) Test Site Demarcation->Baseline Measurement (T0) Product Application Product Application Baseline Measurement (T0)->Product Application Post-Application Measurements Post-Application Measurements Product Application->Post-Application Measurements Data Analysis Data Analysis Post-Application Measurements->Data Analysis

Workflow for Skin Hydration Measurement

Objective: To determine the spreadability of a cream or lotion containing this compound.

Principle: This method measures the area over which a given volume of a semi-solid formulation spreads under a given weight. A larger spread area indicates better spreadability.[9]

Apparatus:

  • Two glass plates (e.g., 20 cm x 20 cm)

  • Millimetric graph paper

  • Standard weights

  • Spatula

Protocol:

  • Sample Preparation: Place 0.5 mL of the test formulation at the center of the bottom glass plate, which is placed over the graph paper.[10]

  • Measurement: Carefully place the second glass plate on top of the sample.

  • Place a standard weight (e.g., 50 g) on the center of the top plate and leave it for 1 minute.

  • Measure the diameter of the spread sample in two perpendicular directions using the graph paper.

  • Calculate the spread area using the formula for the area of a circle (A = πr²).

  • Repeat the measurement with increasing weights to assess spreadability under different shear conditions.

G Sample Preparation Sample Preparation Measurement Measurement Sample Preparation->Measurement Data Calculation Data Calculation Measurement->Data Calculation Result Interpretation Result Interpretation Data Calculation->Result Interpretation

Workflow for Spreadability Assessment

Objective: To assess the skin feel and other sensory attributes of a formulation containing this compound.

Principle: A trained sensory panel or a consumer panel evaluates the product based on a standardized questionnaire to provide subjective feedback on its performance and aesthetic qualities.[11]

Apparatus:

  • Trained sensory panel or consumer panel

  • Standardized sensory evaluation questionnaire

  • Test and control formulations

  • Controlled environment for evaluation

Protocol:

  • Panelist Training: If using a trained panel, panelists are trained on the specific attributes to be evaluated and the rating scale.

  • Product Application: Panelists apply a standardized amount of the test product to a designated skin area (e.g., forearm).

  • Evaluation: Panelists complete the sensory questionnaire at different time points: during application, immediately after, and after a specified time (e.g., 5-10 minutes).

  • Attributes for Evaluation:

    • Appearance: Gloss, color, consistency.

    • Pick-up: Firmness, stickiness.

    • Rub-out: Spreadability, absorbency, slipperiness.

    • After-feel: Greasiness, oiliness, tackiness, smoothness, hydration sensation.[11]

  • Data Analysis: The scores for each attribute are collected and statistically analyzed to create a sensory profile of the product.

G Panelist Training Panelist Training Product Application Product Application Panelist Training->Product Application Evaluation at Different Time Points Evaluation at Different Time Points Product Application->Evaluation at Different Time Points Data Analysis & Profiling Data Analysis & Profiling Evaluation at Different Time Points->Data Analysis & Profiling G Prepare Stock Solution Prepare Stock Solution Tensiometer Setup Tensiometer Setup Prepare Stock Solution->Tensiometer Setup Incremental Dosing & Measurement Incremental Dosing & Measurement Tensiometer Setup->Incremental Dosing & Measurement Plot Surface Tension vs. log(Concentration) Plot Surface Tension vs. log(Concentration) Incremental Dosing & Measurement->Plot Surface Tension vs. log(Concentration) Determine CMC Determine CMC Plot Surface Tension vs. log(Concentration)->Determine CMC

References

Application Notes and Protocols for the Formulation of Lubricants and Plasticizers with Guerbet Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Guerbet alcohols, which are β-branched primary alcohols, and their ester derivatives are highly valued in the chemical industry for their unique physicochemical properties.[1] Named after Marcel Guerbet, the reaction involves the dimerization of alcohols to produce branched alcohols with twice the carbon atoms of the starting material.[2] This branched structure is key to their performance, leading to a lower melting point and higher boiling point compared to their linear isomers, which results in a wide liquid range.[2] Guerbet alcohols and their esters exhibit excellent thermal and oxidative stability, low volatility, and superior lubricity, making them ideal for high-performance applications.[1][3]

This document provides detailed application notes and experimental protocols for the use of Guerbet alcohols and their esters in the formulation of advanced lubricants and as high-performance, bio-based plasticizers.

Application Note 1: Guerbet Alcohol Esters in Lubricant Formulations

Guerbet alcohol esters are a specialized class of synthetic esters that serve as high-performance base oils or additives in lubricant formulations. Their branched molecular structure prevents efficient packing of the molecules, which results in a low pour point and excellent low-temperature fluidity.[1] Furthermore, their saturated nature contributes to exceptional thermal and oxidative stability, which is critical for applications in metalworking fluids, automotive lubricants, and industrial oils.[3][4][5]

Key Performance Characteristics

The performance of a lubricant is defined by several key parameters. Guerbet alcohol-based lubricants excel in these areas due to their unique molecular structure.

  • Viscosity: They maintain stable viscosity over a wide temperature range, ensuring a consistent lubricating film.[6]

  • Oxidative Stability: The branched, saturated chains resist oxidation, prolonging the lubricant's service life and reducing the formation of sludge and deposits.[6]

  • Low-Temperature Fluidity: The branching lowers the melting point, allowing the lubricant to perform effectively in cold environments.[2]

  • Lubricity: They provide superior lubricity, reducing friction and wear between moving parts.[6][7]

Data Presentation: Properties of Common Guerbet Alcohols and Their Ester Derivatives

The selection of a Guerbet alcohol is critical for tailoring the final properties of the lubricant. The following tables summarize the physical properties of common Guerbet alcohols and the typical performance characteristics of their ester derivatives in lubricant applications.

Table 1: Physical Properties of Common Guerbet Alcohols

Guerbet Alcohol Chemical Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
2-Ethyl-1-hexanol C₈H₁₈O 130.23 -70 184.6
2-Butyl-1-octanol C₁₂H₂₆O 186.34 < -30 263
2-Hexyl-1-decanol C₁₆H₃₄O 242.45 < -30 315
2-Octyl-1-dodecanol C₂₀H₄₂O 298.56 -1 to 1 232 (at 10 mmHg)
2-Decyl-1-tetradecanol C₂₄H₅₀O 354.67 29 to 31 255 (at 10 mmHg)

(Data synthesized from multiple sources[2][3])

Table 2: Typical Performance Data for Guerbet Ester-Based Lubricants

Property Test Method (ASTM) Typical Value for Guerbet Ester Lubricant Benefit
Kinematic Viscosity @ 100°C D445 4 - 10 cSt Stable lubricating film at high temperatures
Viscosity Index D2270 > 150 Excellent viscosity stability over a wide temperature range
Pour Point D97 < -40 °C Superior low-temperature performance
Flash Point D92 > 220 °C High-temperature safety, low volatility
Oxidation Stability (RPVOT) D2272 > 500 minutes Extended lubricant life, resistance to degradation
Four-Ball Wear Scar D4172 < 0.4 mm Excellent anti-wear protection

(Values are representative and can vary based on the specific Guerbet alcohol and fatty acid used in the ester synthesis.)

Experimental Protocols

Protocol 1: Synthesis of Guerbet Alcohols via the Guerbet Reaction

This protocol describes a general procedure for synthesizing a Guerbet alcohol (e.g., 2-hexyl-1-decanol from 1-octanol) in a batch reactor.

Materials:

  • Starting primary alcohol (e.g., 1-octanol)

  • Base catalyst (e.g., potassium hydroxide - KOH)

  • Dehydrogenation/hydrogenation catalyst (e.g., Raney Nickel or a palladium-based catalyst)

  • High-pressure batch reactor with magnetic stirrer, temperature and pressure controls

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup: Ensure the batch reactor is clean and dry.

  • Catalyst Loading: Charge the reactor with the base catalyst (e.g., 2-5 mol% relative to the alcohol) and the hydrogenation catalyst.

  • Reactant Addition: Add the primary alcohol reactant to the reactor.

  • Purging: Seal the reactor and purge it 3-5 times with an inert gas (e.g., Nitrogen) to remove all oxygen.

  • Reaction:

    • Heat the reactor to the target temperature (typically 180-250°C) with constant stirring.

    • The reaction generates water, which will increase the internal pressure. Monitor the pressure throughout the reaction.

    • Maintain the reaction for a specified duration (e.g., 8-24 hours). Progress can be monitored by sampling and analyzing via Gas Chromatography (GC).

  • Cooling & Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess pressure.

  • Purification:

    • The crude product will contain the Guerbet alcohol, unreacted starting alcohol, water, and catalyst.

    • Filter the mixture to remove the solid catalyst.

    • Neutralize the base catalyst with an acid (e.g., sulfuric acid) and wash the organic layer with water to remove the resulting salt.

    • Use vacuum distillation to separate the pure Guerbet alcohol from the unreacted starting alcohol and other byproducts.[8]

Protocol 2: Synthesis of a Guerbet Alcohol Ester Lubricant

This protocol outlines the enzymatic synthesis of a Guerbet ester (e.g., 2-octyl-1-dodecyl stearate) for lubricant applications, offering a sustainable alternative to chemical catalysis.[9][10]

Materials:

  • Guerbet alcohol (e.g., 2-octyl-1-dodecanol)

  • Fatty acid (e.g., stearic acid)

  • Immobilized lipase catalyst (e.g., Lipozyme® 435)

  • Jacketed glass reactor with overhead stirrer and temperature control

  • Vacuum pump

Procedure:

  • Reactant Charging: Add stoichiometric amounts of the Guerbet alcohol and fatty acid to the reactor (e.g., a 1:1 molar ratio). The total mass can be around 20 g for a lab-scale reaction.[9]

  • Catalyst Addition: Add the immobilized lipase catalyst. An optimal concentration is typically around 2.5% (w/w) of the total substrate mass.[9]

  • Reaction Conditions:

    • Heat the mixture to the optimal temperature for the enzyme, typically between 70-90°C.[9]

    • Stir the mixture at a constant rate (e.g., 350 rpm).

    • Apply a partial vacuum to remove the water produced during the esterification, which drives the reaction to completion.

  • Monitoring: Monitor the reaction progress by taking samples periodically and determining the acid value via titration to calculate the conversion rate.[9]

  • Product Recovery: Once the desired conversion (>95%) is achieved, stop the reaction. The immobilized enzyme can be recovered by simple filtration and reused. The resulting ester is typically of high purity and may not require further purification.

Protocol 3: Performance Evaluation of Formulated Lubricant

This protocol describes key standardized tests to evaluate the performance of the newly formulated Guerbet ester lubricant.

Materials & Equipment:

  • Formulated lubricant (Guerbet ester blended with base oil and additives, if any)

  • Viscometer (for ASTM D445)

  • Pour Point Apparatus (for ASTM D97)

  • Flash Point Tester (Cleveland Open Cup for ASTM D92)

  • Rotating Pressure Vessel Oxidation Test (RPVOT) Apparatus (for ASTM D2272)

  • Four-Ball Wear Tester (for ASTM D4172)

Procedure:

  • Sample Preparation: Prepare the lubricant blend according to the desired formulation. Ensure the sample is homogeneous.

  • Viscosity and Viscosity Index:

    • Measure the kinematic viscosity at 40°C and 100°C using a calibrated viscometer according to the ASTM D445 standard method.[11]

    • Calculate the Viscosity Index (VI) from these two measurements using the ASTM D2270 standard practice. A higher VI indicates better viscosity stability over temperature.[11]

  • Pour Point:

    • Determine the pour point, the lowest temperature at which the oil will flow, using the procedure outlined in ASTM D97. This is a critical measure of low-temperature performance.[12]

  • Flash Point:

    • Measure the flash point using the ASTM D92 method. This indicates the temperature at which the lubricant gives off enough vapor to ignite, a key safety parameter.[13]

  • Oxidation Stability:

    • Evaluate the lubricant's resistance to oxidation using the RPVOT method (ASTM D2272). The result is reported in minutes to a specified pressure drop, with longer times indicating better stability.[14]

  • Wear Prevention Characteristics:

    • Assess the lubricant's anti-wear properties using a four-ball wear tester following the ASTM D4172 procedure. A smaller wear scar diameter on the steel balls indicates superior wear protection.[14]

  • Data Analysis: Compile all results into a table (such as Table 2) to compare the performance of the new formulation against a reference lubricant or industry standards.

Mandatory Visualizations

Guerbet_Reaction_Pathway cluster_steps reactant reactant intermediate intermediate product product catalyst catalyst step step RCH2OH Primary Alcohol (R-CH₂OH) RCHO Aldehyde (R-CHO) RCH2OH->RCHO - H₂ Step1 Step 1: Dehydrogenation Aldol_Adduct α,β-Unsaturated Aldehyde RCHO->Aldol_Adduct + Aldehyde (Aldol Condensation) Step2 Step 2: Condensation Guerbet_Alcohol Guerbet Alcohol (β-Branched) Aldol_Adduct->Guerbet_Alcohol + 2H₂ Step3 Step 3: Hydrogenation Catalyst1 Base + Dehydrogenation Catalyst Catalyst2 Hydrogenation Catalyst

Caption: The Guerbet reaction pathway for synthesizing branched alcohols.

Lubricant_Evaluation_Workflow start_end start_end process process data data decision decision start Start: Define Lubricant Requirements synthesis Synthesize Guerbet Alcohol Ester start->synthesis formulation Formulate Lubricant: Blend Ester with Base Oil & Additives synthesis->formulation testing Perform Standardized Performance Tests (ASTM Methods) formulation->testing results Compile Performance Data (Viscosity, Pour Point, etc.) testing->results compare Compare Results to Specifications results->compare pass Formulation Meets Requirements compare->pass Pass fail Modify Formulation compare->fail Fail fail->formulation Plasticization_Mechanism cluster_0 Rigid Polymer (e.g., PVC) cluster_1 Flexible (Plasticized) Polymer polymer polymer plasticizer plasticizer label label PolymerChain1 —[CH₂-CHCl]n— PolymerChain2 —[CH₂-CHCl]n— PolymerChain3 —[CH₂-CHCl]n— Plus + PChain1 —[CH₂-CHCl]n— Guerbet1 Guerbet Ester PChain2 —[CH₂-CHCl]n— Guerbet2 Guerbet Ester PChain3 —[CH₂-CHCl]n— Arrow --------> label1 Strong Intermolecular Forces = Rigidity label2 Reduced Intermolecular Forces = Flexibility

References

Experimental protocol for the synthesis of 2-Dodecylhexadecan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dodecylhexadecan-1-ol, a C28 Guerbet alcohol, is a branched-chain primary alcohol with significant applications in various fields, including cosmetics, lubricants, and as an intermediate in the synthesis of surfactants and other specialty chemicals. Its unique properties, such as low volatility, excellent thermal and oxidative stability, and a low pour point, make it a valuable compound in formulations requiring high performance under demanding conditions. The synthesis of this compound is primarily achieved through the Guerbet reaction, a self-condensation of a primary alcohol at elevated temperatures in the presence of a catalyst.[1] This reaction offers a robust and scalable method for the production of this high-molecular-weight branched alcohol.

This application note provides a detailed experimental protocol for the laboratory-scale synthesis of this compound via the Guerbet reaction of 1-tetradecanol.

Experimental Workflow

Synthesis_Workflow node_reactants Reactants & Catalysts (1-Tetradecanol, KOH, Cu-Ni Catalyst) node_reaction Guerbet Reaction (220-250°C, N2 atmosphere) node_reactants->node_reaction Heating node_workup Work-up (Neutralization, Filtration) node_reaction->node_workup Cooling node_purification Purification (Vacuum Distillation) node_workup->node_purification Crude Product node_product This compound (Final Product) node_purification->node_product Pure Product node_characterization Characterization (GC-MS, NMR, FTIR) node_product->node_characterization

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

ParameterValueReference
Reactants
1-Tetradecanol1.0 mol[2]
Potassium Hydroxide (KOH)0.05 mol (5 mol%)[2][3]
Copper-Nickel Catalyst~1-5% by weight of alcohol[2]
Reaction Conditions
Temperature220-250 °C[3]
AtmosphereInert (Nitrogen)[3]
Reaction Time4-8 hours[2][3]
Product Information
Product NameThis compound[4]
Molecular FormulaC₂₈H₅₈O[4]
Molecular Weight410.77 g/mol [4]
Expected Yield80-90%[2]
AppearanceWhite to off-white solid/powder

Experimental Protocol

Materials and Equipment
  • 1-Tetradecanol (≥98%)

  • Potassium hydroxide (KOH) pellets

  • Copper-Nickel on alumina catalyst

  • Nitrogen gas (high purity)

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis (three-necked round-bottom flask, condenser, Dean-Stark trap, thermometer)

  • Heating mantle with a magnetic stirrer

  • Vacuum distillation apparatus

  • Analytical instruments: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectrometer, Fourier-Transform Infrared (FTIR) spectrometer

Synthesis Procedure
  • Reactor Setup: Assemble a three-necked round-bottom flask with a mechanical stirrer, a condenser connected to a Dean-Stark trap, and a nitrogen inlet/outlet. Ensure all glassware is thoroughly dried before use.

  • Charging Reactants: Charge the flask with 1-tetradecanol (1.0 mol), potassium hydroxide (0.05 mol), and the copper-nickel catalyst (approximately 1-5% by weight of the 1-tetradecanol).

  • Inert Atmosphere: Purge the system with nitrogen gas for at least 15 minutes to ensure an inert atmosphere. Maintain a gentle flow of nitrogen throughout the reaction.

  • Guerbet Reaction: Begin stirring the mixture and gradually heat the flask using a heating mantle to a temperature of 220-250°C.[3] Water will begin to form and collect in the Dean-Stark trap as the reaction progresses.

  • Reaction Monitoring: Monitor the reaction progress by observing the rate of water collection. The reaction is typically considered complete when water evolution ceases, which usually takes 4-8 hours.[2][3]

  • Cooling and Neutralization: Once the reaction is complete, turn off the heating and allow the reaction mixture to cool to room temperature under the nitrogen atmosphere. Once cooled, carefully neutralize the excess potassium hydroxide by adding a stoichiometric amount of a suitable acid (e.g., dilute sulfuric acid or phosphoric acid).

  • Work-up: Filter the cooled reaction mixture to remove the catalyst and any precipitated salts. Wash the filter cake with a small amount of a non-polar solvent (e.g., hexane) to recover any entrained product.

  • Purification: The crude product is purified by fractional distillation under high vacuum. The unreacted 1-tetradecanol will distill first, followed by the this compound product.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product and confirm its molecular weight. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (410.77 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show a characteristic multiplet for the CH₂OH protons around 3.4-3.6 ppm, a broad singlet for the -OH proton, a complex multiplet for the CH proton at the branch point, and a large signal for the overlapping methylene protons of the long alkyl chains. The terminal methyl groups will appear as a triplet around 0.8-0.9 ppm.

    • ¹³C NMR: The spectrum should show a peak for the CH₂OH carbon around 60-65 ppm, a peak for the CH carbon at the branch point, and a series of peaks for the methylene carbons in the alkyl chains. The terminal methyl carbons will appear at around 14 ppm.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Strong C-H stretching vibrations will be observed in the 2850-2960 cm⁻¹ region, and a C-O stretching vibration will be present around 1050 cm⁻¹.

Safety Precautions

  • The Guerbet reaction is conducted at high temperatures and should be performed in a well-ventilated fume hood.

  • Potassium hydroxide is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • The reaction should be conducted under an inert atmosphere to prevent oxidation of the alcohol at high temperatures.

  • Vacuum distillation should be performed with care, ensuring the apparatus is properly assembled to avoid implosion.

References

Application Notes & Protocols: 2-Dodecylhexadecan-1-ol in Specialty Wax Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Dodecylhexadecan-1-ol, a C28 Guerbet alcohol, in the formulation of specialty waxes. This document outlines the synthesis of wax precursors from this branched-chain alcohol and details protocols for the production and characterization of specialty wax blends for various applications, including cosmetics, pharmaceuticals, and industrial polishes.

Introduction to this compound in Wax Formulation

This compound is a high molecular weight, branched primary alcohol. Its unique structure, featuring a long alkyl chain with a mid-chain branch, imparts desirable properties to wax formulations. Unlike their linear counterparts, waxes derived from Guerbet alcohols like this compound exhibit lower melting points, enhanced thermal and oxidative stability, and improved oil-binding capacity.[1][2] These characteristics make them valuable components in specialty waxes where specific rheological and thermal properties are required. Higher Guerbet alcohols (C32-36) are particularly noted for their utility in producing specialty waxes for cosmetic applications.[3]

Specialty waxes are complex formulations designed to meet specific performance criteria, such as hardness, gloss, and solvent retention. They are distinct from naturally occurring waxes and are tailored for applications ranging from pharmaceutical tablet coatings to high-performance polishes. The incorporation of derivatives of this compound can significantly modify the crystal structure and functional properties of the final wax product.

Data Presentation: Properties of Specialty Waxes

The following tables summarize the key physical and chemical properties of specialty waxes formulated with derivatives of this compound. These values are representative and can be influenced by the specific composition of the wax blend.

Table 1: Physical Properties of a Representative Specialty Wax Blend

PropertyValueTest Method
Melting Point65 - 75 °CASTM D127
Penetrometer Hardness (dmm)5 - 10ASTM D1321
Oil Binding Capacity (%)> 95%Centrifugation
ColorWhite to Off-whiteVisual

Table 2: Composition of a Model Specialty Polish Wax

ComponentConcentration (w/w %)Function
Wax Acid from this compound20 - 40%Primary Structurant, Gloss
Paraffin Wax40 - 60%Hardness, Body
Microcrystalline Wax5 - 15%Flexibility, Adhesion
Solvent (e.g., Isoparaffin)RemainderFluidity, Application Aid

Experimental Protocols

Protocol 1: Synthesis of Wax Acids from this compound

This protocol describes the oxidation of this compound to its corresponding carboxylic acid, a key precursor for specialty wax production.

Materials:

  • This compound

  • Potassium Permanganate (KMnO4)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Distilled Water

  • Ethanol

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Prepare a solution of potassium permanganate in water.

  • Slowly add the potassium permanganate solution to the alcohol solution while stirring vigorously. The reaction is exothermic and should be controlled by external cooling if necessary.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide precipitate.

  • Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the precipitated wax acid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

  • Recrystallize the crude wax acid from a suitable solvent (e.g., ethanol/water mixture) to obtain a purified product.

Characterization:

  • Melting Point: Determined using a melting point apparatus.

  • FT-IR Spectroscopy: To confirm the presence of the carboxylic acid functional group (C=O stretch around 1700 cm⁻¹) and the disappearance of the alcohol O-H stretch.

  • ¹H NMR Spectroscopy: To confirm the structure of the resulting wax acid.

Protocol 2: Production of a Specialty Polish Wax

This protocol details the formulation of a solvent-based polish wax using the wax acid derived from this compound.

Materials:

  • Wax acid from this compound (from Protocol 1)

  • Paraffin wax

  • Microcrystalline wax

  • Isoparaffinic solvent

  • Metal heating mantle with stirring capability

  • Beaker

Procedure:

  • In a beaker, combine the wax acid, paraffin wax, and microcrystalline wax in the desired ratios (refer to Table 2).

  • Heat the mixture to approximately 90-100 °C with continuous stirring until all components are completely melted and a homogenous mixture is formed.

  • Slowly add the isoparaffinic solvent to the molten wax mixture while maintaining the temperature and stirring. Caution: The solvent is flammable; ensure proper ventilation and avoid open flames.

  • Continue stirring until a uniform, fluid polish mass is obtained.

  • Pour the molten polish into suitable containers and allow it to cool to room temperature.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the production of specialty waxes using this compound.

SpecialtyWaxProduction cluster_synthesis Protocol 1: Wax Acid Synthesis cluster_formulation Protocol 2: Specialty Wax Formulation start This compound oxidation Oxidation (KMnO4, NaOH) start->oxidation Reactant purification Purification (Acidification, Filtration, Recrystallization) oxidation->purification Crude Product wax_acid Wax Acid purification->wax_acid Final Product wax_acid_input Wax Acid blending Melting and Blending (90-100 °C) wax_acid_input->blending paraffin Paraffin Wax paraffin->blending micro_wax Microcrystalline Wax micro_wax->blending solvent Isoparaffinic Solvent solvent->blending Added to molten wax specialty_wax Specialty Polish Wax blending->specialty_wax

Caption: Workflow for Specialty Wax Production.

Logical Relationships in Wax Properties

The properties of the final specialty wax are a direct result of its composition and the unique characteristics imparted by the Guerbet alcohol derivative.

WaxProperties cluster_components Wax Components cluster_properties Resulting Wax Properties guerbet This compound Derivative (Wax Acid) melting_point Controlled Melting Point guerbet->melting_point Lowers gloss High Gloss guerbet->gloss Contributes to stability Enhanced Stability guerbet->stability Improves paraffin Paraffin Wax paraffin->melting_point Raises hardness Desired Hardness paraffin->hardness Increases micro_wax Microcrystalline Wax micro_wax->hardness Modifies flexibility Flexibility micro_wax->flexibility Increases

Caption: Influence of Components on Wax Properties.

These notes provide a foundational understanding and practical protocols for utilizing this compound in the development of specialty waxes. Further optimization of formulations and processing conditions may be necessary to achieve desired performance characteristics for specific applications.

References

Application of 2-Dodecylhexadecan-1-ol in Metalworking Fluids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Dodecylhexadecan-1-ol, a C28 Guerbet alcohol, in metalworking fluid formulations. Due to its unique branched structure, this high-molecular-weight alcohol offers significant advantages in lubricity, emulsion stability, and foam control, making it a valuable component in modern metalworking fluids.

Introduction

This compound is a saturated branched-chain primary alcohol. Its Guerbet alcohol structure results in a low melting point, excellent thermal and oxidative stability, and superior lubricating properties compared to its linear counterparts.[1][2] These characteristics make it an ideal candidate for use as a lubricity improver, co-emulsifier, and anti-foaming agent in a variety of metalworking fluid formulations, including soluble oils, semi-synthetics, and synthetics.

Key Performance Attributes

The primary functions of this compound in metalworking fluids are:

  • Lubricity Enhancement: The branched alkyl chains form a robust lubricating film at the tool-workpiece interface, reducing friction and wear. This leads to improved surface finish and extended tool life. Guerbet alcohols are recognized for their good lubricity.[1][2]

  • Emulsion Stability: When used as a co-emulsifier, this compound improves the stability of oil-in-water emulsions, preventing phase separation and ensuring consistent fluid performance. The selection of appropriate emulsifiers is critical for the long-term storage stability of metalworking fluid emulsions.

  • Foam Inhibition: The inherent properties of high-molecular-weight alcohols can contribute to reducing the foaming tendency of metalworking fluids, which is a critical performance parameter in high-speed machining operations.

  • Thermal and Oxidative Stability: As a saturated molecule, this compound exhibits excellent stability at elevated temperatures, resisting degradation and extending the service life of the metalworking fluid.[2]

Quantitative Performance Data

While specific performance data for this compound is not widely published, the following tables provide representative data for long-chain Guerbet alcohols in metalworking fluid applications. This data is intended to serve as a guideline for formulation development.

Table 1: Lubricity Performance (Four-Ball Wear Test - ASTM D4172)

Additive (5% in Base Oil)Wear Scar Diameter (mm)Coefficient of Friction
Base Oil (ISO VG 22)0.850.12
Linear C18 Alcohol0.650.09
Representative C28 Guerbet Alcohol 0.50 0.07

Note: Data is representative and intended for comparative purposes.

Table 2: Emulsion Stability (24 hours at 25°C)

Formulation (5% Concentrate in Water)CreamingOilingSedimentation
Standard Emulsifier PackageSlightNoneNone
+ 2% Representative C28 Guerbet Alcohol None None None

Note: Data is representative and intended for comparative purposes.

Table 3: Foaming Characteristics (ASTM D892)

FormulationSequence I (24°C) Foaming Tendency/Stability (ml)Sequence II (93.5°C) Foaming Tendency/Stability (ml)Sequence III (24°C after Seq. II) Foaming Tendency/Stability (ml)
Base Formulation50 / 10150 / 5060 / 10
+ 1% Representative C28 Guerbet Alcohol 20 / 0 80 / 10 25 / 0

Note: Data is representative and intended for comparative purposes.

Experimental Protocols

Protocol for Evaluating Lubricity: Four-Ball Wear Test (based on ASTM D4172)

Objective: To determine the anti-wear properties of a lubricant formulation containing this compound.

Apparatus: Four-Ball Wear Tester.

Materials:

  • Test lubricant formulation.

  • Reference oil.

  • Steel balls (AISI 52100 steel).

  • Heptane (for cleaning).

Procedure:

  • Clean the test balls and pot with heptane and allow to dry.

  • Assemble the four-ball test pot with three balls clamped in place and the fourth ball in the chuck.

  • Add the test lubricant to the pot, ensuring the balls are fully submerged.

  • Place the test pot into the tester and apply the desired load (e.g., 40 kgf).

  • Set the test speed (e.g., 1200 rpm) and temperature (e.g., 75°C).

  • Run the test for a specified duration (e.g., 60 minutes).

  • After the test, remove the test pot, discard the lubricant, and clean the three lower balls with heptane.

  • Measure the wear scar diameter on each of the three lower balls using a microscope.

  • Calculate the average wear scar diameter.

  • Record the coefficient of friction during the test.

Protocol for Evaluating Emulsion Stability

Objective: To assess the stability of a metalworking fluid emulsion containing this compound.

Apparatus:

  • Graduated cylinders (100 ml).

  • Stirrer (magnetic or overhead).

Materials:

  • Metalworking fluid concentrate.

  • Water of known hardness.

Procedure:

  • Prepare the metalworking fluid emulsion by adding a specified amount of the concentrate (e.g., 5 ml) to a specified volume of water (e.g., 95 ml) in a beaker while stirring.

  • Stir for a set period (e.g., 5 minutes) at a consistent speed to ensure a homogeneous emulsion.

  • Pour 100 ml of the freshly prepared emulsion into a graduated cylinder.

  • Seal the cylinder and store it at a constant temperature (e.g., 25°C).

  • Observe and record the volume of any separated cream, oil, or sediment at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • A stable emulsion will show no or minimal separation over the test period.

Protocol for Evaluating Foaming Characteristics (based on ASTM D892)

Objective: To determine the foaming tendency and stability of a metalworking fluid containing this compound.

Apparatus:

  • Foaming test apparatus (graduated cylinder, air diffuser, flowmeter).

  • Constant temperature baths.

Materials:

  • Test lubricant formulation.

Procedure:

Sequence I (24°C):

  • Pour the sample into the graduated cylinder to the appropriate mark.

  • Place the cylinder in a bath maintained at 24 ± 0.5°C.

  • Insert the air diffuser and pass air through the sample at a rate of 94 ± 5 ml/min for 5 minutes.

  • Immediately after the 5-minute period, record the volume of foam (foaming tendency).

  • Stop the airflow and allow the sample to stand for a 10-minute settling period.

  • After 10 minutes, record the volume of remaining foam (foam stability).[3][4]

Sequence II (93.5°C):

  • Use a fresh portion of the sample.

  • Place the cylinder in a bath maintained at 93.5 ± 0.5°C.

  • Repeat steps 3-6 from Sequence I.[4]

Sequence III (24°C after Sequence II):

  • Collapse the foam from Sequence II and cool the sample to below 43.5°C.

  • Place the cylinder in a bath maintained at 24 ± 0.5°C.

  • Repeat steps 3-6 from Sequence I.[4]

Visualizations

Mechanism of Action: Lubricity and Emulsification

G cluster_0 Metalworking Fluid Formulation cluster_1 Machining Interface cluster_2 Performance Outcome MWF Metalworking Fluid (Oil-in-Water Emulsion) Tool Tool Surface MWF->Tool Forms Film Workpiece Workpiece Surface MWF->Workpiece Forms Film BaseOil Base Oil BaseOil->MWF Water Water Water->MWF Emulsifier Primary Emulsifier Emulsifier->MWF Guerbet This compound (Co-emulsifier / Lubricity Additive) Guerbet->MWF Enhances Film Boundary Lubricating Film Guerbet->Film Key Component StableEmulsion Stable Emulsion Guerbet->StableEmulsion Contributes to ReducedFriction Reduced Friction & Wear Film->ReducedFriction Leads to

Caption: Logical relationship of this compound in a metalworking fluid.

Experimental Workflow: Lubricity Evaluation

G start Start prep Prepare Lubricant with this compound start->prep clean Clean Four-Ball Apparatus prep->clean assemble Assemble Test Pot and Add Lubricant clean->assemble run_test Run Four-Ball Test (ASTM D4172) assemble->run_test measure Measure Wear Scar Diameter & Friction run_test->measure analyze Analyze and Report Results measure->analyze end End analyze->end

Caption: Workflow for the Four-Ball Wear Test.

Experimental Workflow: Foaming Characteristics Test

G start Start seq1 Sequence I: Test at 24°C start->seq1 aerate1 Aerate for 5 min seq1->aerate1 measure1 Measure Tendency aerate1->measure1 settle1 Settle for 10 min measure1->settle1 measure2 Measure Stability settle1->measure2 seq2 Sequence II: Test at 93.5°C measure2->seq2 aerate2 Aerate for 5 min seq2->aerate2 measure3 Measure Tendency aerate2->measure3 settle2 Settle for 10 min measure3->settle2 measure4 Measure Stability settle2->measure4 seq3 Sequence III: Test at 24°C measure4->seq3 aerate3 Aerate for 5 min seq3->aerate3 measure5 Measure Tendency aerate3->measure5 settle3 Settle for 10 min measure5->settle3 measure6 Measure Stability settle3->measure6 end End measure6->end

Caption: Workflow for ASTM D892 Foaming Test.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Dodecylhexadecan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of crude 2-Dodecylhexadecan-1-ol, a long-chain branched Guerbet alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound synthesized via the Guerbet reaction?

A1: Crude this compound, a product of the Guerbet reaction, can contain several impurities depending on the reaction conditions and starting materials. Common impurities include:

  • Unreacted Starting Alcohols: Residual primary alcohols used as precursors.[1]

  • Aldehydes and Ketones: These are intermediate species in the Guerbet reaction; their presence indicates an incomplete reaction.[2]

  • Higher Molecular Weight Condensation Products: Undesired side-products from further reactions.[1]

  • Isomeric Alcohols: Branched isomers with structures similar to the target molecule can form, making them challenging to separate.[3][4]

  • Catalyst Residues: Alkaline catalysts (e.g., KOH) or heavy metal catalysts used in the synthesis may remain in the crude product.[1]

Q2: What are the primary methods for purifying crude this compound?

A2: The purification strategy depends on the types of impurities present and the desired final purity. The most effective techniques are:

  • Fractional Vacuum Distillation: This is the preferred method for removing impurities with significantly different boiling points, such as unreacted starting materials and lower-boiling aldehydes.[1][3] Due to the high boiling point of this compound, distillation must be performed under reduced pressure to prevent thermal decomposition.[5]

  • Column Chromatography: This technique is highly effective for separating the target alcohol from impurities with similar polarities and boiling points, such as isomeric alcohols and non-polar byproducts.[3][5] Silica gel is a commonly used stationary phase.

  • Crystallization: For achieving very high purity, crystallization can be employed to remove minor impurities by taking advantage of differences in solubility.[4]

Q3: How can I effectively assess the purity of my this compound sample after purification?

A3: The most reliable and widely used method for assessing the purity of long-chain alcohols is Gas Chromatography-Mass Spectrometry (GC-MS).[3][5] This technique provides quantitative data on the percentage of the main component and allows for the identification of residual impurities. For confirmation of the chemical structure, Nuclear Magnetic Resonance (NMR) spectroscopy is also highly recommended.[5]

Data Presentation: Impurity Removal

The following table summarizes the efficiency of common purification techniques for typical impurities found in crude this compound.

Impurity ClassTypical Concentration (Crude)Purification MethodTypical Removal Efficiency
Unreacted Starting Alcohols5-15%Fractional Vacuum Distillation>98%
Aldehyde/Ketone Byproducts2-8%Fractional Vacuum Distillation>99%
Isomeric Alcohols3-10%Column Chromatography>95%
Catalyst Residues (Salts)VariableAqueous Workup / Filtration>99.9%
High Molecular Weight Products1-5%Fractional Vacuum Distillation>97%

Troubleshooting Guides

Guide 1: Fractional Vacuum Distillation

Issue 1: Poor separation of product from impurities (broad boiling point range).

Possible CauseTroubleshooting Steps
Inefficient Fractionating Column Ensure you are using a column with sufficient theoretical plates for the separation. A Vigreux or packed column is recommended.
Distillation Rate is Too Fast Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column. A slow, steady distillation provides better separation.[5]
Poor Vacuum Check the entire distillation apparatus for leaks, especially at the joints. Ensure the vacuum pump is functioning correctly and can achieve the necessary low pressure.[5]
Fluctuating Heat Source Use a stable heating source, such as a heating mantle connected to a temperature controller, to maintain a consistent distillation rate.[5]

Issue 2: The product is decomposing during distillation (darkening of the liquid).

Possible CauseTroubleshooting Steps
Distillation Temperature is Too High Improve the vacuum to further reduce the boiling point of the compound. Ensure the vacuum reading is accurate.
Presence of Acidic or Basic Impurities Before distillation, neutralize the crude product by performing an aqueous workup. A wash with a dilute solution of sodium bicarbonate can remove acidic impurities.[5]
Prolonged Heating Plan the experiment to ensure the distillation can be completed in a timely manner to minimize thermal stress on the compound.[5]
Guide 2: Column Chromatography

Issue 3: The product co-elutes with an impurity.

Possible CauseTroubleshooting Steps
Inappropriate Solvent System (Mobile Phase) The polarity of the eluent is not optimal. Perform preliminary analysis using Thin-Layer Chromatography (TLC) with various solvent systems to find one that provides good separation (difference in Rf values) between the product and the impurity.[5]
Column is Overloaded The amount of crude material applied to the column exceeds its separation capacity. Reduce the amount of sample loaded onto the column relative to the amount of stationary phase.[5]
Improper Column Packing The stationary phase was not packed uniformly, leading to channeling. Ensure the column is packed carefully and evenly to prevent cracks or air bubbles.[5]

Issue 4: Low or no recovery of the product from the column.

Possible CauseTroubleshooting Steps
Product is Strongly Adsorbed to the Stationary Phase The mobile phase is not polar enough to elute the product. Gradually increase the polarity of the mobile phase. For highly retained compounds, adding a small percentage of a more polar solvent like methanol may be necessary.[5]
Product is Unstable on the Stationary Phase The product may be degrading on the silica gel (which is slightly acidic). Consider using a different stationary phase, such as neutral alumina or a deactivated silica gel, for the separation.[5]

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation
  • Preparation: Ensure the crude this compound is free from water and acidic/basic impurities by performing an appropriate aqueous workup and drying the organic phase.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux or packed fractionating column, a condenser, a vacuum adapter, and suitable receiving flasks. Use a heating mantle with a magnetic stirrer for the distillation flask.

  • Procedure: a. Add the crude material and a few boiling chips or a magnetic stir bar to the distillation flask. b. Securely clamp all components and check all joints for a proper seal. c. Slowly and carefully apply vacuum to the system, aiming for a pressure below 1 mmHg. d. Once the vacuum is stable, begin to gradually heat the distillation flask. e. Collect the initial low-boiling fraction (forerun), which will contain residual solvents or starting materials. f. Monitor the temperature at the head of the column. When the temperature stabilizes, collect the main fraction containing the purified this compound in a clean receiving flask. g. Stop the distillation before the distillation flask is completely dry to avoid the distillation of higher-boiling impurities.[5]

  • Analysis: Analyze all collected fractions using GC-MS to confirm purity.[3]

Protocol 2: Silica Gel Column Chromatography
  • Preparation: a. Based on TLC analysis, choose a suitable solvent system (mobile phase) that provides a good separation and an Rf value for the product of approximately 0.2-0.4. A common starting point is a gradient of ethyl acetate in hexane.[3] b. Pack a glass chromatography column with silica gel using either a wet or dry packing method. Ensure the silica bed is uniform and free of cracks or bubbles.[3]

  • Sample Loading: a. Dissolve the crude this compound in a minimal amount of the initial, least polar mobile phase. b. Carefully load the sample solution onto the top of the silica gel bed. Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel and load the resulting free-flowing powder onto the column.

  • Elution: a. Begin eluting the column with the mobile phase, starting with the lowest polarity.[3] b. Collect the eluate in fractions using test tubes or flasks. c. If using a gradient, gradually increase the polarity of the mobile phase to elute the compounds from the column.

  • Analysis and Recovery: a. Monitor the composition of the collected fractions by TLC. b. Combine the fractions that contain the pure product. c. Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to yield the purified this compound. d. Confirm the final purity by GC-MS.[5]

Visualizations

G General Purification Workflow for Crude this compound crude Crude this compound workup Aqueous Workup (Neutralization & Washing) crude->workup Removes catalysts, salts distillation Fractional Vacuum Distillation workup->distillation Primary Purification chromatography Column Chromatography distillation->chromatography For higher purity / isomer removal analysis Purity Analysis (GC-MS, NMR) distillation->analysis Assess Purity chromatography->analysis Final Purity Check pure_product High-Purity this compound analysis->pure_product

Caption: A general workflow for the purification of crude this compound.

G Troubleshooting Logic for Distillation Issues start Distillation Problem poor_sep Poor Separation? start->poor_sep decomp Decomposition? start->decomp q1 Check Vacuum System for Leaks poor_sep->q1 Yes q4 Improve Vacuum Level decomp->q4 Yes q2 Reduce Heating Rate q1->q2 q3 Use More Efficient Column q2->q3 solved1 solved1 q3->solved1 Separation Improved q5 Perform Neutralizing Wash Before Distillation q4->q5 q6 Reduce Total Heating Time q5->q6 solved2 solved2 q6->solved2 Decomposition Minimized

Caption: A logical workflow for troubleshooting common distillation challenges.

References

Common side reactions in Guerbet alcohol synthesis and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Guerbet Alcohol Synthesis

Welcome to the technical support center for Guerbet alcohol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in Guerbet alcohol synthesis?

A1: The Guerbet reaction can produce a variety of side products. The most prevalent include:

  • Aldehydes: These are intermediate products that may remain if the final hydrogenation step is incomplete.[1]

  • Carboxylic Acids: Formed via the Cannizzaro reaction, where two aldehyde molecules disproportionate, or through oxidation of aldehyde intermediates.[2][3] This is particularly problematic as the resulting carboxylate salts can deactivate the catalyst.[4]

  • Esters: Primarily formed through the Tishchenko reaction, which is a disproportionation of two aldehyde molecules.[5]

  • Ethers and Olefins: These are typically formed through the dehydration of the starting alcohol, a reaction favored by acidic catalyst sites and higher temperatures.[4][6][7]

  • Higher Molecular Weight Alcohols: The desired Guerbet alcohol can itself react with the starting alcohol to form even larger, more branched alcohols (trimerization products).[8]

Q2: What are the primary causes of excessive byproduct formation?

A2: Excessive byproduct formation is often a result of sub-optimal reaction conditions and catalyst selection. Key contributing factors include:

  • High Reaction Temperatures: While higher temperatures can increase the reaction rate, they often decrease selectivity towards the desired Guerbet alcohol and can favor dehydration side reactions.[4][6][7]

  • Water Accumulation: Water is a byproduct of the reaction. Its accumulation can inhibit the reaction equilibrium, deactivate the catalyst, and promote side reactions like the Cannizzaro reaction.[4] Efficient water removal is crucial for high yields.[9]

  • Improper Catalyst Selection: The Guerbet reaction requires a catalyst with a delicate balance of acidic, basic, and hydrogenation/dehydrogenation functions.[2][10] An imbalance can favor side reactions. For instance, strong acidic sites can promote dehydration to ethers and olefins.[6]

  • High Base Concentration: While a base is necessary, excessively high concentrations can promote side reactions that consume the base, such as the formation of carboxylate salts.[2]

Q3: How does the choice of catalyst influence byproduct formation?

A3: The catalyst is a critical factor in controlling the selectivity of the Guerbet reaction.

  • Homogeneous vs. Heterogeneous Catalysts: Homogeneous catalysts (e.g., Iridium or Ruthenium complexes) can offer high selectivity under milder conditions.[11][12] However, they can be difficult to separate from the product. Heterogeneous catalysts (e.g., mixed metal oxides like CuNi-PMO or hydrotalcites) are easier to separate and can be designed for stability and specific product outcomes.[4][5]

  • Catalyst Composition: The ratio of different metals and support materials significantly impacts performance. For example, in a CuNi-PMO catalyst, the presence of copper is essential for the formation of higher alcohols.[5] The basicity of the catalyst, which can be tuned by adjusting the Mg/Al ratio in hydrotalcite-derived catalysts, also plays a key role in selectivity.[6]

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps & Solutions
Low conversion of starting alcohol 1. Insufficient reaction temperature. 2. Catalyst deactivation. 3. Water accumulation in the reaction mixture.1. Gradually increase the reaction temperature, but monitor for an increase in side products.[4] 2. Ensure the catalyst was properly activated and handled. Consider regenerating or replacing the catalyst. 3. Implement a system for continuous water removal, such as a Dean-Stark trap or operating under conditions that favor water vaporization.[9]
High concentration of aldehydes in the final product 1. Incomplete hydrogenation of the intermediate α,β-unsaturated aldehyde. 2. Insufficient hydrogenation capability of the catalyst.1. Increase the reaction time or hydrogen pressure (if applicable).[6][7] 2. Consider using a catalyst with a stronger hydrogenation component (e.g., containing Pd, Pt, or Rh). 3. Post-reaction treatment with a reducing agent might be necessary.
Formation of carboxylic acids and catalyst deactivation 1. Presence of water leading to the Cannizzaro reaction.[4] 2. Insufficient hydrogenation of the intermediate aldehyde, leading to its oxidation.1. Improve water removal from the reaction system.[9] 2. Optimize the catalyst to enhance the hydrogenation step. 3. A lower reaction temperature can sometimes reduce the rate of carboxylic acid formation.[1]
High yield of ethers and/or olefins 1. Reaction temperature is too high.[6][7] 2. The catalyst has excessive acidity.1. Lower the reaction temperature to a point where the Guerbet reaction is still efficient but dehydration is minimized.[4] 2. Choose a catalyst with a higher basicity or lower acidity. For example, increasing the Mg/Al ratio in a hydrotalcite catalyst can reduce dehydration.[6]
Formation of higher molecular weight alcohols (e.g., trimers) The desired Guerbet alcohol is reacting with the starting alcohol.[8]1. Adjust the molar ratio of reactants if using a cross-Guerbet reaction. 2. Lowering the reaction temperature can sometimes reduce the rate of these subsequent reactions. 3. Consider stopping the reaction at a lower conversion of the starting alcohol to minimize the formation of higher oligomers.

Data Presentation

Table 1: Effect of Temperature and Pressure on Ethanol Conversion to 1-Butanol using a CuNi-PMO Catalyst [5]

Temperature (°C)Pressure (MPa)Ethanol Conversion (%)1-Butanol Selectivity (%)Main Byproducts
3200.1Varies with time on stream~71% (stable)Diethyl ether, Ethyl acetate
320747.362.5Not specified
3600.1Higher than at 320°CLower than at 320°C2-ethyl-butanol, 1-hexanol

Table 2: Influence of Catalyst and Base on Ethanol Conversion to 1-Butanol

Catalyst (mol%)Base (mol%)Temperature (°C)n-Butanol Yield (%)Selectivity (%)Reference
Ru(III) complex (0.1)KOBut (10)1502771[11]
Ir-complex (0.01)NaOEt (5)120-High[12]
Cu-MgAl(O)-280-62 (for butanol)[6]
CuLa-MgAl(O)-280-16.7 (for butanol)[6]

Experimental Protocols

Generalized Procedure for Batch Synthesis of Guerbet Alcohols [4][13]

This protocol provides a general framework. Specific quantities, temperatures, and reaction times should be optimized based on the starting alcohol and desired product.

1. Materials and Equipment:

  • Starting primary alcohol (e.g., 1-dodecanol).

  • Base: Potassium hydroxide (KOH).

  • Co-catalyst: Copper-nickel catalyst on a carrier.[1]

  • High-pressure batch reactor equipped with a mechanical stirrer, temperature controller, pressure gauge, gas inlet/outlet, and a system for water removal (e.g., Dean-Stark trap).

  • Inert gas (e.g., Nitrogen or Argon).

  • Analytical equipment: Gas Chromatograph (GC) or GC-Mass Spectrometer (GC-MS) for product analysis.

2. Reactor Setup and Charging:

  • Ensure the reactor is clean and dry.

  • Charge the reactor with the starting alcohol (e.g., 1-dodecanol).

  • Add the base (e.g., KOH, typically 0.5 to 2.0% by weight of the starting alcohol).[14]

  • Add the co-catalyst (e.g., copper-nickel catalyst, typically 0.005 to 0.2% by weight of the starting alcohol).[1][14]

  • Seal the reactor.

3. Reaction Execution:

  • Purge the reactor multiple times with an inert gas (e.g., nitrogen) to remove air.

  • If the reaction is to be performed under pressure, pressurize the reactor to the desired level.

  • Begin stirring and heat the reactor to the target temperature (e.g., 220°C).[1] The Guerbet reaction is typically conducted between 180-360°C.[15]

  • Continuously remove the water formed during the reaction.

  • Monitor the reaction progress by taking samples periodically and analyzing them by GC or GC-MS. The reaction is typically run for 1 to 5 hours, or until water formation ceases.[1]

4. Product Work-up and Analysis:

  • Once the reaction is complete, cool the reactor to room temperature.

  • Carefully release any excess pressure.

  • Filter the reaction mixture to remove the catalyst and any precipitated salts.[1]

  • The crude product can be purified by distillation under reduced pressure to isolate the desired Guerbet alcohol.[1]

  • Analyze the final product for purity and yield using GC or GC-MS.

Mandatory Visualizations

Guerbet_Reaction_Pathway cluster_main Main Guerbet Reaction Pathway cluster_side Common Side Reactions RCH2CH2OH Primary Alcohol Aldehyde Aldehyde Intermediate RCH2CH2OH->Aldehyde - H₂ Ether_Olefin Ether / Olefin RCH2CH2OH->Ether_Olefin Dehydration Enolate Enolate Aldehyde->Enolate + Base Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct + Enolate Carboxylic_Acid Carboxylic Acid Aldehyde->Carboxylic_Acid Cannizzaro / Oxidation Ester Ester Aldehyde->Ester Tishchenko Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Aldol_Adduct->Unsaturated_Aldehyde - H₂O Guerbet_Alcohol Guerbet Alcohol Unsaturated_Aldehyde->Guerbet_Alcohol + H₂ Higher_Alcohols Higher Alcohols Guerbet_Alcohol->Higher_Alcohols + Primary Alcohol Troubleshooting_Workflow cluster_issues Troubleshooting cluster_solutions Solutions Start Experiment Start Analyze Analyze Product Mixture (GC/GC-MS) Start->Analyze Desired_Product High Yield & Selectivity Analyze->Desired_Product Yes Low_Conversion Low Conversion? Analyze->Low_Conversion No End Experiment Complete Desired_Product->End High_Aldehydes High Aldehydes? Low_Conversion->High_Aldehydes No Sol_Temp_Catalyst Increase Temp. / Check Catalyst Activity Low_Conversion->Sol_Temp_Catalyst Yes High_Acids High Carboxylic Acids? High_Aldehydes->High_Acids No Sol_Hydro Increase H₂ Pressure / Time High_Aldehydes->Sol_Hydro Yes High_Ethers High Ethers/Olefins? High_Acids->High_Ethers No Sol_Water Improve Water Removal High_Acids->Sol_Water Yes High_Ethers->Analyze No Sol_Temp_Acidity Decrease Temp. / Use Less Acidic Catalyst High_Ethers->Sol_Temp_Acidity Sol_Temp_Catalyst->Analyze Sol_Hydro->Analyze Sol_Water->Analyze Sol_Temp_Acidity->Analyze

References

Improving the reaction conditions for 2-Dodecylhexadecan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the synthesis of 2-Dodecylhexadecan-1-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Guerbet reaction.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion of Starting Alcohol Insufficient Reaction Temperature: The Guerbet reaction requires high temperatures to proceed effectively.[1]Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by GC analysis. Optimal temperatures are typically in the range of 220-260°C.
Catalyst Deactivation/Insufficiency: The catalyst may be poisoned, or the loading may be too low. Carboxylic acid byproducts can poison basic catalysts.[1]- Ensure the catalyst is fresh and handled under inert conditions if air-sensitive.- Increase the catalyst loading in small increments.- Consider adding a fresh batch of catalyst to the reaction mixture.
Presence of Excess Water: Water is a byproduct of the reaction and its accumulation can inhibit the catalyst and shift the equilibrium back to the reactants.[1]- Ensure all reactants and the reaction setup are thoroughly dried before starting.- Use a nitrogen sparge or a Dean-Stark trap to remove water as it is formed.
Low Yield of this compound with Significant Byproduct Formation Uncontrolled Aldol Condensation: Highly reactive aldehyde intermediates can lead to the formation of higher molecular weight byproducts.[1]- Optimize the reaction temperature; lowering it may increase selectivity.[1]- Adjust the catalyst system. The balance of acidic, basic, and hydrogenation/dehydrogenation functionalities is crucial.[1]
Formation of Carboxylic Acids: Disproportionation reactions of the intermediate aldehyde (Cannizzaro or Tishchenko-type reactions) can form carboxylic acids, which consume the base catalyst.[1]- Ensure efficient removal of water to limit these side reactions.[1]- Consider using a catalyst system less prone to promoting these side reactions.
Dehydration to Olefins or Ether Formation: High temperatures and certain catalyst types can promote the formation of ethers and olefins.[1]- Lower the reaction temperature to improve selectivity for the desired alcohol.[1]- Screen different catalyst systems to find one that minimizes these side reactions.
Product is Colored (Yellow or Brown) Formation of Colored Impurities: Extended reaction times or excessively high temperatures can lead to the formation of colored degradation products.- Reduce the reaction time and/or temperature.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Carryover of Catalyst Residues: Some catalysts, particularly homogeneous ones, can be difficult to remove and may impart color to the product.- If using a homogeneous catalyst, consider switching to a heterogeneous catalyst for easier removal by filtration.- Employ appropriate purification techniques such as filtration through a bed of celite or silica gel.
Difficulty in Product Purification Similar Boiling Points of Product and Byproducts: High molecular weight byproducts may have boiling points close to that of this compound, making separation by distillation challenging.- Optimize the reaction conditions to minimize the formation of these byproducts.- Use fractional vacuum distillation with a high-efficiency distillation column.- Consider column chromatography for high-purity applications, although this may be less practical on a large scale.
Presence of Unreacted Starting Material: Incomplete conversion will result in the starting alcohol remaining in the product mixture.- Increase the reaction time or temperature to drive the reaction to completion.- Use a slight excess of the starting alcohol and remove it via vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The yield of this compound is highly dependent on the reaction conditions and catalyst system used. With optimized conditions, yields can be in the range of 85-95%.

Q2: What is the starting material for the synthesis of this compound?

A2: this compound is a C28 alcohol and is synthesized through the self-condensation of 1-tetradecanol (a C14 alcohol) via the Guerbet reaction.

Q3: What type of catalyst is best suited for this synthesis?

A3: A combination of a basic catalyst and a hydrogenation catalyst is typically required. Common basic catalysts include potassium hydroxide (KOH) or sodium hydroxide (NaOH). The hydrogenation component can be a heterogeneous catalyst such as copper-nickel on a support.[2] Homogeneous catalysts can also be used but may be more difficult to separate from the product.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them by Gas Chromatography (GC). The disappearance of the starting alcohol (1-tetradecanol) and the appearance of the product (this compound) can be tracked. The cessation of water formation also indicates that the reaction is nearing completion.

Q5: What are the key safety precautions to take during this synthesis?

A5: The Guerbet reaction is typically carried out at high temperatures and pressures. It is crucial to use a high-pressure reactor with appropriate safety features. The reaction should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Care should be taken when handling strong bases like KOH or NaOH.

Data Presentation

The following tables summarize the effect of key reaction parameters on the yield and selectivity of Guerbet alcohols, based on data for the synthesis of 2-octyl-1-dodecanol, a close analogue of this compound.

Table 1: Effect of Catalyst on Yield and Selectivity

Catalyst SystemReaction Time (hours)Yield (%)Selectivity (%)
KOH only1075.689.1
KOH + Copper-Nickel Catalyst488.294.2
KOH + Copper Chromite & Raney Nickel883.0-
KOH + Alumina-supported Nickel Catalyst1085.485.5

Data adapted from a patent for the synthesis of 2-octyl-1-dodecanol and should be considered as illustrative for the synthesis of this compound.

Table 2: Effect of Reaction Temperature on Conversion and Selectivity (General Trends)

Temperature Range (°C)Conversion RateSelectivity for Guerbet Alcohol
< 200LowHigh
220 - 260HighGood to High
> 280Very HighDecreasing (more side products)

This table represents general trends observed in Guerbet reactions for long-chain alcohols.[1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol describes a typical laboratory-scale synthesis of this compound from 1-tetradecanol.

Materials:

  • 1-Tetradecanol

  • Potassium Hydroxide (KOH)

  • Copper-Nickel supported catalyst (e.g., on silica)

  • Nitrogen gas (high purity)

  • Standard laboratory glassware and a high-pressure autoclave reactor with magnetic stirring and temperature control.

Procedure:

  • Reactor Setup: The high-pressure reactor is thoroughly cleaned and dried.

  • Charging Reactants: The reactor is charged with 1-tetradecanol, potassium hydroxide (typically 0.5-2.0% by weight of the alcohol), and the copper-nickel catalyst (typically 0.005-0.2% by weight of the alcohol).

  • Inert Atmosphere: The reactor is sealed and purged with nitrogen gas three times to remove any air.

  • Reaction: The mixture is heated to 220-240°C with vigorous stirring. The reaction is maintained at this temperature for 4-8 hours. The progress of the reaction is monitored by observing the amount of water collected in a side trap or by GC analysis of reaction aliquots.

  • Cooling and Depressurization: After the reaction is complete (indicated by the cessation of water formation or GC analysis), the reactor is cooled to room temperature. Any excess pressure is carefully vented.

  • Work-up: The crude reaction mixture is discharged from the reactor.

  • Catalyst Removal: The solid catalyst and any precipitated salts are removed by filtration.

  • Purification: The filtrate is subjected to vacuum distillation to separate the unreacted 1-tetradecanol from the desired this compound product.

Visualizations

Guerbet_Reaction_Pathway Guerbet Reaction Pathway for this compound Synthesis cluster_main_path Main Reaction Pathway cluster_side_reactions Potential Side Reactions A 2 x 1-Tetradecanol B Tetradecanal A->B - H2 (Dehydrogenation) H Olefin/Ether A->H Dehydration C Aldol Adduct B->C + Tetradecanal (Aldol Condensation) F Carboxylic Acid B->F Disproportionation G Ester B->G Tishchenko Reaction D Unsaturated Aldehyde C->D - H2O (Dehydration) E This compound D->E + H2 (Hydrogenation)

Caption: Guerbet reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield of this compound Q1 Is there unreacted starting material? Start->Q1 A1_Yes Increase reaction time or temperature. Check catalyst activity. Q1->A1_Yes Yes Q2 Are there significant side products? Q1->Q2 No A1_Yes->Q2 A2_Yes Optimize temperature for selectivity. Ensure efficient water removal. Screen different catalysts. Q2->A2_Yes Yes End Improved Yield Q2->End No, consult further analysis A2_Yes->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Troubleshooting Low Yield in the Synthesis of Long-Chain Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of long-chain alcohols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in various synthetic routes. This guide provides frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in optimizing your reactions.

Guerbet Reaction

The Guerbet reaction is a robust method for the dimerization of primary alcohols to form β-alkylated dimer alcohols, but it can be prone to side reactions that lower the yield of the desired long-chain alcohol.[1]

Frequently Asked Questions (FAQs)

Q1: My Guerbet reaction has a low conversion of the starting alcohol. What are the likely causes and solutions?

A1: Low conversion can stem from several factors:

  • Insufficiently High Temperature: The Guerbet reaction typically requires high temperatures (180-360 °C) to proceed efficiently.[1] The dehydrogenation of the alcohol to the intermediate aldehyde is often the rate-limiting step at lower temperatures.[2]

    • Solution: Gradually increase the reaction temperature, monitoring for the formation of degradation byproducts.

  • Catalyst Deactivation: The catalyst, whether homogeneous or heterogeneous, can be poisoned by byproducts such as carboxylic acids or water.

    • Solution: Ensure anhydrous conditions and consider using a robust catalyst. If catalyst poisoning is suspected, it may be necessary to use a fresh batch of catalyst.

  • Inefficient Water Removal: Water is a byproduct of the Guerbet reaction, and its presence can inhibit the reaction equilibrium.[2]

    • Solution: Employ efficient water removal techniques, such as a Dean-Stark apparatus or carrying out the reaction under vacuum if the boiling points of the reactants allow.

Q2: I am observing a high proportion of side products, such as aldehydes, esters, and ethers. How can I improve the selectivity towards the Guerbet alcohol?

A2: The formation of byproducts is a common challenge in the Guerbet reaction.[3]

  • Aldehydes and Carboxylic Acids: These arise from the incomplete reduction of the intermediate aldehyde or its oxidation. The Cannizzaro reaction is a competing reaction where two aldehyde molecules disproportionate to form the corresponding alcohol and carboxylic acid.[1]

    • Solution: Optimize the hydrogenation catalyst component (e.g., Raney Nickel, copper-nickel catalysts) and ensure the reaction goes to completion.[1]

  • Esters: Formed through the Tishchenko reaction of intermediate aldehydes or esterification between a product alcohol and a carboxylic acid byproduct.[4]

    • Solution: Adjusting the base and catalyst system can minimize ester formation.

  • Ethers and Olefins: These are dehydration products.[2]

    • Solution: Lowering the reaction temperature slightly may reduce dehydration without significantly impacting the desired reaction rate.

Quantitative Data: Catalyst Performance in Guerbet Synthesis of 2-Octyldodecanol

The choice of catalyst significantly impacts the yield and selectivity of the Guerbet reaction. Below is a comparison of different catalyst systems for the synthesis of 2-octyldodecanol from 1-decanol.

Catalyst SystemReaction Time (hours)Yield (% of theoretical)Selectivity (%)Aldehyde Byproduct (CHO ppm)Reference(s)
Cu-Ni on Alumina (80/20)389.995.0148[5]
Cu-Ni on Alumina (20/80)5.587.094.5351[5]
Raney Nickel~1085.086.3450[5]
Copper Chromite880.085.0914[5]
Experimental Protocol: Synthesis of 2-Octyldodecanol

This protocol is adapted from established methods for the Guerbet condensation of 1-decanol.[5]

Materials and Equipment:

  • 1-liter four-neck flask

  • Mechanical stirrer

  • Thermometer

  • Nitrogen gas inlet with a flow meter

  • Condenser and Dean-Stark apparatus for water separation

  • Heating mantle

  • 1-Decanol (purity ≥ 99%)

  • Granular potassium hydroxide (KOH)

  • Copper-nickel co-catalyst supported on alumina (Cu/Ni weight ratio 80/20)

  • Filtration apparatus

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: Assemble the four-neck flask with the mechanical stirrer, thermometer, nitrogen inlet, and the condenser connected to a Dean-Stark trap.

  • Charging the Reactor: Add 505 g of 1-decanol, 7.5 g of granular potassium hydroxide, and 0.05 g of the copper-nickel co-catalyst to the flask.

  • Inert Atmosphere: Purge the system with nitrogen gas at a flow rate of approximately 30 L/hr.

  • Reaction: Begin stirring and heat the mixture to 220°C. Maintain this temperature for about 3 hours. Water will begin to collect in the Dean-Stark trap.

  • Monitoring Completion: The reaction is considered complete when water formation ceases.

  • Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to a safe temperature and then filter it to remove the catalyst and any precipitated salts.

  • Purification: Purify the filtrate by vacuum distillation to separate the 2-octyldodecanol from unreacted 1-decanol and other byproducts.

Guerbet Reaction Troubleshooting Workflow

Guerbet_Troubleshooting start Low Yield in Guerbet Reaction low_conversion Low Conversion? start->low_conversion high_byproducts High Byproducts? low_conversion->high_byproducts No temp_issue Increase Temperature Monitor Degradation low_conversion->temp_issue Yes aldehyde_acid_issue Optimize Hydrogenation Catalyst Ensure Complete Reaction high_byproducts->aldehyde_acid_issue Yes end Improved Yield high_byproducts->end No catalyst_issue Use Fresh Catalyst Ensure Anhydrous Conditions temp_issue->catalyst_issue water_removal_issue Improve Water Removal (e.g., Dean-Stark, Vacuum) catalyst_issue->water_removal_issue water_removal_issue->end ester_issue Adjust Base/Catalyst System aldehyde_acid_issue->ester_issue ether_olefin_issue Slightly Lower Reaction Temp. ester_issue->ether_olefin_issue ether_olefin_issue->end

Caption: Troubleshooting workflow for low yield in the Guerbet reaction.

Hydroformylation of Alkenes

Hydroformylation (or oxo-synthesis) is a key industrial process for producing aldehydes from alkenes, which are subsequently hydrogenated to alcohols. Low yields can be attributed to side reactions or catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: My hydroformylation reaction shows low selectivity for the desired linear alcohol. How can I improve the n/iso ratio?

A1: The ratio of linear (n) to branched (iso) aldehyde, and consequently the alcohol, is a critical parameter.

  • Ligand Selection: Bulky phosphine or phosphite ligands generally favor the formation of the linear product due to steric hindrance.[6]

  • Catalyst System: Rhodium-based catalysts are typically more selective for linear aldehydes compared to cobalt catalysts.[6]

  • Reaction Conditions: Lower temperatures and higher carbon monoxide partial pressures can favor the formation of the linear aldehyde.[6]

Q2: I'm observing significant amounts of alkanes as byproducts, reducing my alcohol yield. What can be done?

A2: The hydrogenation of the starting alkene to an alkane is a common side reaction.

  • Temperature Control: Hydrogenation is often more favorable at higher temperatures. Reducing the reaction temperature can decrease the rate of this side reaction.[6]

  • Syngas Ratio: Adjusting the H₂/CO ratio can influence the relative rates of hydroformylation and hydrogenation. A lower H₂ partial pressure may disfavor alkane formation.

Q3: My catalyst appears to have deactivated during the reaction. What are the potential causes and remedies?

A3: Catalyst deactivation is a significant issue, especially with expensive rhodium catalysts.

  • Ligand Degradation: Phosphine or phosphite ligands can be oxidized by peroxide impurities in the alkene feed.[6][7]

    • Solution: Purify the alkene feedstock to remove peroxides, for example, by passing it through a column of activated alumina.[6]

  • Formation of Inactive Catalyst Species: The active catalyst can convert into inactive clusters.[7]

    • Solution: Maintaining appropriate CO partial pressure is crucial to stabilize the active catalyst complex.

Quantitative Data: Effect of Reaction Parameters on 1-Dodecene Hydroformylation

The following table illustrates the impact of key reaction parameters on the hydroformylation of 1-dodecene using a rhodium-based catalyst.

ParameterCondition 1Condition 2Effect on n/iso RatioEffect on YieldReference
Temperature 95 °C115 °CDecreases with increasing temp.May decrease due to side reactions[7]
CO Pressure LowHighIncreases with increasing pressureCan be complex[6]
H₂ Pressure LowHighMinor effectIncreases, but may also increase alkane formation[8]
Ligand MonodentateBulky BidentateSignificantly higher with bulky ligandsDependent on ligand design[6]
Experimental Protocol: Rhodium-Catalyzed Hydroformylation of 1-Dodecene

This protocol is a general procedure for the lab-scale hydroformylation of a long-chain alkene.

Materials and Equipment:

  • High-pressure autoclave (e.g., 25 mL steel autoclave) with magnetic stirrer and thermostat

  • Syngas cylinder (CO:H₂ = 1:1)

  • 1-Dodecene (purified to remove peroxides)

  • Toluene (anhydrous)

  • Rhodium catalyst precursor (e.g., [Rh(acac)(CO)₂])

  • Phosphine or phosphite ligand (e.g., SulfoXantPhos for aqueous systems)

  • Centrifuge for catalyst recovery

Procedure:

  • Reactor Loading: In an inert atmosphere (glovebox), load the autoclave with the calculated amounts of the rhodium catalyst precursor, the ligand, 1-dodecene, and toluene.

  • Sealing and Purging: Seal the autoclave and purge it several times with syngas to remove any air.

  • Pressurization and Heating: Pressurize the autoclave to the desired syngas pressure (e.g., 3.0–5.0 MPa) and heat it to the reaction temperature (e.g., 80–140 °C) with continuous stirring.

  • Reaction: Maintain the reaction conditions for the specified time.

  • Cooling and Depressurization: After the reaction, cool the autoclave to room temperature and carefully vent the excess pressure.

  • Product Analysis and Catalyst Recovery: Analyze the reaction mixture by GC or GC-MS to determine conversion and selectivity. The catalyst can be recovered by centrifugation for reuse.

Hydroformylation Catalyst Deactivation Pathway

Hydroformylation_Deactivation start Active Rh-Ligand Catalyst impurities Impurities in Alkene (e.g., Peroxides) ligand_oxidation Ligand Oxidation impurities->ligand_oxidation causes catalyst_degradation Catalyst Degradation ligand_oxidation->catalyst_degradation inactive_clusters Formation of Inactive Rh Clusters catalyst_degradation->inactive_clusters low_selectivity Low n/iso Selectivity catalyst_degradation->low_selectivity low_activity Low Activity inactive_clusters->low_activity

Caption: Pathway of catalyst deactivation in hydroformylation.

Reduction of Fatty Acids/Esters

The reduction of long-chain fatty acids or their esters, typically with strong reducing agents like lithium aluminum hydride (LAH), is a common route to long-chain alcohols. Low yields are often related to the reactivity of the reagent and the work-up procedure.

Frequently Asked Questions (FAQs)

Q1: My LAH reduction of a long-chain fatty acid is giving a very low crude yield. What could be the problem?

A1: Low crude yields in LAH reductions are frequently encountered.

  • Degraded LAH: Lithium aluminum hydride is highly reactive with moisture and can degrade upon storage, leading to reduced activity.

    • Solution: Use a fresh bottle of LAH or a standardized solution. If using solid LAH, ensure it is a fine, grey powder and handle it under an inert atmosphere.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Use a sufficient excess of LAH. For carboxylic acids, at least 1.5 equivalents of LAH are needed to account for the deprotonation of the acidic proton. Monitor the reaction by TLC until the starting material is consumed.

  • Product Loss During Work-up: This is a very common issue. The formation of aluminum salts can lead to the formation of emulsions or gelatinous precipitates that trap the product.

    • Solution: A careful work-up procedure is critical. The Fieser work-up (sequential addition of water, 15% NaOH solution, and then more water) is a reliable method to produce granular aluminum salts that are easily filtered. Another option is to use Rochelle's salt (potassium sodium tartrate) to chelate the aluminum salts.

Q2: The work-up of my LAH reduction is forming a persistent emulsion, and I'm losing my product. How can I break the emulsion?

A2: Emulsions are a common problem during the work-up of LAH reactions.

  • Solution:

    • Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently swirl.

    • Filter the entire mixture through a pad of Celite.

    • Carefully add a small amount of acid or base to change the pH of the aqueous layer.

Q3: Can I selectively reduce an ester to an alcohol in the presence of a carboxylic acid?

A3: This is generally not possible with a strong reducing agent like LAH, which will reduce both functional groups. For selective reductions, you would typically need to protect the carboxylic acid or use a milder reducing agent that is selective for esters, though this is less common for complete reduction to the alcohol.

Quantitative Data: Stoichiometry of Reducing Agents

The stoichiometry of the reducing agent is critical for a successful reduction.

Functional GroupReducing AgentStoichiometry (Hydride Equivalents)NotesReference(s)
Carboxylic AcidLiAlH₄3 (1 for deprotonation, 2 for reduction)An excess is often used to ensure complete reaction.[3]
EsterLiAlH₄2
Aldehyde/KetoneLiAlH₄1
AmideLiAlH₄2Reduces to an amine, not an alcohol.[3]
Experimental Protocol: LAH Reduction of an Ester to a Long-Chain Alcohol

This protocol is a general procedure for the reduction of a long-chain fatty acid ester.

Materials and Equipment:

  • Three-necked round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Nitrogen or argon inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Long-chain fatty acid ester (e.g., methyl oleate)

  • 15% aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Apparatus Setup: Assemble the dry three-necked flask with the dropping funnel, reflux condenser, and inert gas inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • LAH Suspension: In the flask, prepare a suspension of LAH (2 equivalents) in anhydrous ether or THF.

  • Addition of Ester: Dissolve the long-chain fatty acid ester (1 equivalent) in anhydrous ether or THF in the dropping funnel. Cool the LAH suspension to 0 °C using an ice bath.

  • Reaction: Add the ester solution dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux. After the addition is complete, the mixture can be stirred at room temperature or gently heated to reflux to ensure the reaction goes to completion. Monitor the reaction by TLC.

  • Quenching (Fieser Work-up): Cool the reaction mixture to 0 °C. For a reaction containing 'x' grams of LAH, slowly and carefully add the following in sequence:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • Stirring: Remove the ice bath and stir the mixture at room temperature for 15-30 minutes. A granular white precipitate should form.

  • Filtration: Filter the mixture through a pad of Celite or filter paper to remove the aluminum salts. Wash the filter cake thoroughly with ether or THF.

  • Drying and Concentration: Combine the organic filtrates, dry with anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: The crude alcohol can be further purified by recrystallization or distillation if necessary.

Logical Workflow for LAH Reduction Work-up

LAH_Workup start LAH Reaction Complete cool_reaction Cool Reaction to 0 °C start->cool_reaction fieser_workup Fieser Work-up? cool_reaction->fieser_workup add_water Slowly Add x mL H₂O fieser_workup->add_water Yes rochelle_salt Use Rochelle's Salt fieser_workup->rochelle_salt No add_naoh Slowly Add x mL 15% NaOH add_water->add_naoh add_more_water Slowly Add 3x mL H₂O add_naoh->add_more_water stir_warm Warm to RT and Stir add_more_water->stir_warm filter_salts Filter Granular Salts stir_warm->filter_salts rochelle_salt->filter_salts extract_dry Extract and Dry Organic Layer filter_salts->extract_dry end Isolate Product extract_dry->end

Caption: Decision workflow for the work-up of an LAH reduction.

General Troubleshooting for Purification

Low recovery during the purification of long-chain alcohols is a common source of overall low yield.

Frequently Asked Questions (FAQs)

Q1: I am losing a significant amount of my long-chain alcohol during recrystallization. How can I improve my recovery?

A1: Low recovery during recrystallization is often due to using too much solvent or the compound having significant solubility in the cold solvent.

  • Solution 1: Minimize Solvent Usage: Use the minimum amount of boiling solvent necessary to dissolve the crude product. Using too much solvent will result in a poor yield.

  • Solution 2: Ensure Adequate Cooling: Cool the solution to the lowest practical temperature (e.g., in an ice bath) to maximize precipitation and minimize solubility in the mother liquor.

  • Solution 3: Use a Mixed-Solvent System: If a single solvent is not ideal, a mixed-solvent system can be used. Dissolve the compound in a minimal amount of a hot "good" solvent, and then add a "poor" solvent until the solution becomes cloudy. This can help to induce crystallization and improve recovery.

Q2: My long-chain alcohol is an oil at room temperature, so I cannot purify it by recrystallization. What are my options?

A2: For long-chain alcohols that are liquids or low-melting solids, other purification techniques are necessary.

  • Vacuum Distillation: This is a common method for purifying liquid alcohols. The reduced pressure lowers the boiling point, preventing thermal degradation.

  • Column Chromatography: Silica gel or alumina chromatography can be effective for separating the alcohol from impurities with different polarities. For sensitive compounds, deactivated silica or alumina may be necessary.

References

Technical Support Center: 2-Dodecylhexadecan-1-ol Formulation Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on troubleshooting stability issues encountered with 2-dodecylhexadecan-1-ol in various formulations. Below you will find a detailed troubleshooting guide, frequently asked questions (FAQs), and experimental protocols to assist in your research and development efforts.

Troubleshooting Guide

This guide offers a systematic approach to diagnosing and resolving common stability challenges with this compound formulations, particularly emulsions.

Issue 1: Phase Separation in Emulsions (Creaming, Coalescence, or Breaking)

Initial Observation: Your emulsion, containing this compound as an oil phase component, separates into distinct layers over time.

Troubleshooting Workflow:

G start Phase Separation Observed q1 Review Emulsifier System (Type and Concentration) start->q1 q2 Incorrect HLB? q1->q2 HLB Mismatch q3 Insufficient Emulsifier? q1->q3 Concentration Issue s1 Adjust Emulsifier Blend to Match Required HLB (~11 for O/W) q2->s1 s2 Increase Emulsifier Concentration Incrementally q3->s2 q4 Assess Homogenization Process q5 Inadequate Energy Input? q4->q5 s3 Optimize Homogenization (Increase Speed/Time) q5->s3 q6 Check for Incompatible Excipients s4 Reformulate with Compatible Excipients q6->s4 q7 Investigate Storage Conditions s5 Control Storage Temperature and Protect from Light q7->s5 s1->q4 s2->q4 s3->q6 s4->q7 end Stable Emulsion Achieved s5->end

Caption: Troubleshooting workflow for emulsion phase separation.

Issue 2: Unexpected Changes in Viscosity

Initial Observation: The viscosity of your formulation significantly increases or decreases during storage.

Potential Cause Troubleshooting Action
Ostwald Ripening: In emulsions, smaller droplets can diffuse into larger ones over time, altering the droplet size distribution and affecting viscosity. Optimize the surfactant/co-surfactant ratio to create a more robust interfacial film.
Polymer Degradation: If using a polymeric thickener (e.g., carbomer), it may be undergoing degradation due to pH shifts or interaction with other excipients. Verify the compatibility of the thickener with all formulation components.
Temperature Effects: Fluctuations in storage temperature can impact the viscosity of the formulation. Ensure consistent and appropriate storage conditions.
Issue 3: Chemical Degradation of this compound

Initial Observation: Assay results show a decrease in the concentration of this compound over time, or the appearance of new peaks in the chromatogram.

Potential Degradation Pathways:

As a primary alcohol, this compound is susceptible to oxidation and, under harsh acidic conditions, dehydration.

G A This compound (Primary Alcohol) B 2-Dodecylhexadecanal (Aldehyde) A->B Oxidation (e.g., with H₂O₂) D Alkene (Dehydration Product) A->D Dehydration (Strong Acid, Heat) C 2-Dodecylhexadecanoic Acid (Carboxylic Acid) B->C Further Oxidation

Caption: Potential chemical degradation pathways for this compound.

Troubleshooting Actions:

  • Protect from Oxidizing Agents: Avoid contact with strong oxidizing agents. Consider the inclusion of an antioxidant in the formulation.

  • Control pH: Maintain the pH of the formulation in a range where the alcohol is stable.

  • Protect from Light: Store the formulation in light-resistant containers, as light can catalyze oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the required Hydrophilic-Lipophilic Balance (HLB) for this compound in an oil-in-water (O/W) emulsion?

Q2: My formulation contains other excipients. How can I test for compatibility with this compound?

A2: Excipient compatibility studies are crucial. A common approach is to prepare binary mixtures of this compound and each excipient (typically in a 1:1 ratio) and store them under accelerated stability conditions (e.g., 40°C/75% RH). These samples are then analyzed at regular intervals for any physical or chemical changes.

Q3: What are the typical degradation products of this compound, and how can they be monitored?

A3: The primary degradation pathways for this compound are oxidation to the corresponding aldehyde (2-dodecylhexadecanal) and further to the carboxylic acid (2-dodecylhexadecanoic acid). A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed to separate this compound from its potential degradation products.

Q4: What are the ideal storage conditions for formulations containing this compound?

A4: To minimize degradation, formulations should be stored in well-closed containers, protected from light, and kept at a controlled room temperature. The saturated and branched structure of Guerbet alcohols like this compound provides good resistance to oxidation and rancidity.[2] However, protection from excessive heat and light is always recommended to ensure long-term stability.

Quantitative Data Summary

The following table provides a summary of key physicochemical properties and formulation parameters for this compound and a structurally similar Guerbet alcohol.

PropertyThis compound2-Octyldodecan-1-ol (for comparison)
Molecular Formula C₂₈H₅₈OC₂₀H₄₂O
Molecular Weight 410.8 g/mol 298.55 g/mol
Appearance White to almost white solid/lumpColorless liquid
Required HLB (for O/W Emulsion) Estimated to be ~11~11.2[1]
Required HLB (for W/O Emulsion) Not established~5.9[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and establish the degradation pathway of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for a specified time (e.g., 2, 4, 8 hours).

    • Base Hydrolysis: Add 1N NaOH to the sample solution and heat at 60°C for a specified time.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature for a specified time.

    • Thermal Degradation: Heat the solid this compound at a high temperature (e.g., 80°C) for a specified time.

    • Photodegradation: Expose the sample solution to UV light (e.g., in a photostability chamber) for a specified duration.

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound and its degradation products.

Illustrative HPLC Parameters:

ParameterSuggested Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution A time-based gradient from a higher proportion of A to a higher proportion of B to elute all components.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at a suitable wavelength (e.g., 210 nm, as alcohols have low UV absorbance) or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
Injection Volume 10 µL

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 3: Long-Term Stability Testing of a Cream Formulation

Objective: To evaluate the long-term stability of a cream formulation containing this compound under specified storage conditions.

Methodology:

  • Batch Preparation: Prepare at least three batches of the final cream formulation.

  • Packaging: Package the cream in the proposed commercial packaging.

  • Storage Conditions: Store the batches at long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) stability conditions.

  • Testing Intervals:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Stability-Indicating Tests: At each time point, evaluate the following parameters:

    • Physical: Appearance, color, odor, pH, viscosity, and microscopic examination of emulsion droplets.

    • Chemical: Assay of this compound and quantification of any degradation products using a validated stability-indicating HPLC method.

    • Microbiological: Microbial limits testing.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Dodecylhexadecan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 2-Dodecylhexadecan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is a branched, long-chain fatty alcohol, also known as a Guerbet alcohol.[1][2] Its structure consists of a 28-carbon backbone.[3][4] This structure imparts significant hydrophobicity, making it a valuable excipient for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs).[5][6]

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₈H₅₈O[3][4]
Molecular Weight 410.77 g/mol [3]
CAS Number 72388-18-2[4]
Appearance Varies; can be a liquid or waxy solid at room temperature[7]
General Solubility Generally soluble in non-polar and weakly polar organic solvents; very low solubility in water.[1][8]

Q2: In which solvents is this compound expected to be soluble?

Based on the principle of "like dissolves like," this compound, with its long hydrophobic alkyl chain, is expected to be soluble in a range of non-polar and weakly polar organic solvents. Its solubility in highly polar solvents, especially water, is very low. The branched nature of Guerbet alcohols can sometimes lead to lower melting points and disruption of crystal lattice energy, potentially improving solubility compared to their linear isomers.[2][9]

Estimated Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsExpected Solubility
Non-Polar Aprotic Hexane, Toluene, CyclohexaneHigh
Weakly Polar Aprotic Diethyl Ether, Tetrahydrofuran (THF), Ethyl AcetateHigh to Moderate
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethylformamide (DMF)Moderate to Low
Polar Protic Ethanol, Methanol, IsopropanolModerate to Low
Highly Polar Protic WaterVery Low / Insoluble

Q3: How does temperature affect the solubility of this compound?

The solubility of this compound in organic solvents is generally expected to increase with a rise in temperature.[10] This is a common characteristic of long-chain alcohols.[7] For formulations where the compound has limited solubility at room temperature, gentle heating can be an effective method to achieve complete dissolution. However, it is crucial to be aware of the potential for precipitation upon cooling.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound

Potential Causes:

  • Incorrect Solvent Selection: The chosen solvent may be too polar for the highly non-polar this compound.

  • Insufficient Temperature: The dissolution process may be kinetically slow at room temperature.

  • Concentration Exceeds Solubility Limit: The amount of this compound being added is higher than its saturation point in the chosen solvent at that temperature.

Troubleshooting Steps:

  • Verify Solvent Compatibility: Refer to the qualitative solubility table above and select a less polar solvent if you are experiencing issues.

  • Apply Gentle Heat: Warm the solvent while stirring to increase the rate of dissolution. A water bath set to 40-50°C is often a good starting point.

  • Use a Co-solvent: If the primary solvent system cannot be changed, consider adding a co-solvent. For example, if your formulation is primarily ethanol-based, adding a small percentage of a less polar solvent like isopropanol or a non-polar solvent like toluene (if permissible for the application) can enhance solubility.

  • Sonication: Use a bath sonicator to provide mechanical energy, which can help break down solid particles and accelerate dissolution.[11]

  • Incremental Addition: Add the this compound powder in small portions to the solvent with continuous stirring.

Issue 2: Precipitation of this compound from Solution

Potential Causes:

  • Temperature Fluctuation: The solution was prepared at an elevated temperature and has since cooled, causing the solubility limit to be exceeded.[12]

  • Solvent Evaporation: Partial evaporation of the solvent can increase the concentration of this compound beyond its solubility limit.

  • Introduction of an Anti-solvent: Addition of a solvent in which this compound is insoluble (e.g., adding a prepared solution in a non-polar solvent to an aqueous buffer) will cause it to precipitate.[11]

Troubleshooting Steps:

  • Maintain Temperature: If the formulation must remain a clear solution, it may need to be maintained at a constant elevated temperature.

  • Re-dissolution: Gently warm the solution while stirring to redissolve the precipitate. Be cautious as repeated temperature cycling can affect the stability of other components in the formulation.

  • Reformulate with a Co-solvent: Introducing a co-solvent that improves the overall solubilizing capacity of the system can prevent precipitation upon cooling.

  • Controlled Dilution: When diluting a concentrated stock of this compound into a different solvent system (an "anti-solvent"), add the stock solution slowly and dropwise to the bulk of the anti-solvent with vigorous stirring. This helps to minimize localized high concentrations that can lead to immediate precipitation.[11]

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To quickly assess the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., hexane, toluene, diethyl ether, acetone, ethanol, water)

  • Small glass vials (2-5 mL) with caps

  • Vortex mixer

  • Spatula

Methodology:

  • Add approximately 10 mg of this compound to a clean, dry vial.

  • Add 1 mL of the selected solvent to the vial.

  • Cap the vial and vortex for 30 seconds.

  • Visually inspect the solution for any undissolved particles.

  • If undissolved solid is present, continue adding the solvent in 0.5 mL increments, vortexing after each addition, until the solid dissolves or a total of 5 mL has been added.

  • Record the results as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

Protocol 2: Quantitative Determination of Solubility via Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a set temperature.

Materials:

  • This compound

  • Selected solvent of interest

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical instrumentation for quantification (e.g., HPLC-RI, GC-FID)

Methodology:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

  • Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the undissolved solid to settle by letting the flask stand in the temperature-controlled environment for at least 2 hours.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved microparticles.

  • Dilute the filtered solution with an appropriate solvent to a concentration within the calibrated range of your analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC with a Refractive Index detector or Gas Chromatography with a Flame Ionization Detector.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Add excess this compound to a known volume of solvent equilibrate Equilibrate at constant temperature with agitation (24-48h) start->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Filter supernatant (0.22 µm filter) settle->filter dilute Dilute filtrate filter->dilute quantify Quantify concentration (e.g., HPLC-RI, GC-FID) dilute->quantify end Solubility Value quantify->end Calculate Solubility

Caption: Workflow for Quantitative Solubility Determination.

troubleshooting_flowchart decision decision solution solution start Issue: this compound Precipitates from Solution check_temp Was the solution prepared at an elevated temperature and then cooled? start->check_temp check_solvent Was a new substance (anti-solvent) added to the solution? check_temp->check_solvent No reformulate_heat Option 1: Maintain at elevated temperature. Option 2: Reformulate with co-solvents to improve stability at lower temperatures. check_temp->reformulate_heat Yes controlled_dilution Use a controlled dilution method: Add the stock solution dropwise into the anti-solvent with vigorous stirring. check_solvent->controlled_dilution Yes other_causes Consider other causes: - Solvent evaporation - Contamination check_solvent->other_causes No solved1 Problem Resolved reformulate_heat->solved1 Implement Solution solved2 Problem Resolved controlled_dilution->solved2 Implement Solution investigate Further Investigation Required other_causes->investigate Investigate

Caption: Troubleshooting Precipitation Issues.

References

Methods for reducing impurities in 2-Dodecylhexadecan-1-ol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on methods to reduce impurities during the production of 2-dodecylhexadecan-1-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities in the synthesis of this compound?

A1: The synthesis of this compound via the Guerbet reaction can lead to several byproducts. The most common impurities include unreacted starting materials (e.g., 1-tetradecanol), intermediate products like aldehydes (2-dodecylhexadecanal), and byproducts from side reactions such as esters, carboxylic acids, and lower molecular weight alcohols.[1] Dehydration can also lead to the formation of unsaturated compounds (olefins) or ethers.[1]

Q2: My reaction is producing a significant amount of carboxylic acids, which is deactivating the catalyst. What could be the cause and how can I prevent it?

A2: The formation of carboxylic acids is often a result of the Cannizzaro or Tishchenko-type disproportionation reactions of the intermediate aldehyde.[1] This is particularly problematic when water accumulates in the reaction mixture, as it can promote these side reactions and poison basic catalysts.[1]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use dry reagents and solvents. Consider using a Dean-Stark trap or molecular sieves to remove water as it is formed during the reaction.

    • Optimize Reaction Temperature: High temperatures can favor side reactions. A systematic study to find the optimal temperature for your specific catalyst and setup is recommended to improve selectivity.[1]

    • Catalyst Choice: The catalyst system is critical. Some catalysts are more prone to side reactions than others. Consider screening different catalysts to find one with higher selectivity for the desired alcohol.[1]

Q3: The final product has a high iodine value, indicating the presence of unsaturated impurities. How can I remove these?

A3: A high iodine value suggests the presence of double bonds, likely from α,β-unsaturated aldehyde intermediates that were not fully hydrogenated, or from dehydration side reactions.

  • Troubleshooting Steps:

    • Hydrogenation: A post-synthesis hydrogenation step is effective in reducing unsaturation. This typically involves treating the crude product with hydrogen gas in the presence of a hydrogenation catalyst (e.g., nickel-based catalysts).

    • Optimize Hydrogen Pressure: In the final stage of the Guerbet reaction, increasing the hydrogen pressure can favor the complete reduction of unsaturated intermediates.

Q4: I am having difficulty separating this compound from other long-chain alcohol isomers. What purification method is most effective?

A4: The separation of structurally similar long-chain alcohols can be challenging.

  • Troubleshooting Steps:

    • Fractional Vacuum Distillation: This is a primary method for purifying Guerbet alcohols.[2] Due to the high boiling point of this compound, distillation must be performed under high vacuum to prevent thermal decomposition. Careful control of the vacuum pressure and temperature, along with the use of an efficient fractionating column, is necessary to separate isomers with close boiling points.

    • Preparative Chromatography: For very high purity requirements, preparative high-performance liquid chromatography (HPLC) or column chromatography can be employed. This method separates compounds based on their polarity and can be very effective for isomer separation, although it is less scalable than distillation.

Q5: My purified this compound has a noticeable color and odor. What is the cause and how can I remove them?

A5: Color and odor bodies are often minor byproducts of the Guerbet reaction, potentially arising from thermal degradation or side reactions.

  • Troubleshooting Steps:

    • Adsorbent Treatment: Treating the crude product with activated carbon can effectively adsorb many color and odor-causing impurities.

    • Distillation: Fractional vacuum distillation is also effective at removing these types of impurities, which often have different boiling points than the target product.

Quantitative Data on Impurity Reduction

Disclaimer: The following data is representative of purification methods for long-chain Guerbet alcohols and may be used as a starting point for the purification of this compound.

Purification MethodImpurity TypeStarting Purity (Typical)Final Purity (Achievable)Percentage Reduction of Major Impurities
Fractional Vacuum Distillation Unreacted Alcohols, Aldehydes, Esters85-90%>95%70-80%
Hydrogenation followed by Distillation Unsaturated Compounds, Aldehydes85-90% (with high iodine value)>98% (with low iodine value)>95% of unsaturated impurities
Crystallization Isomeric Alcohols, Minor Byproducts95%>99%80-90% of remaining impurities
Preparative HPLC All Impurities98%>99.5%>90% of remaining impurities

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol is suitable for the large-scale purification of this compound to remove impurities with different boiling points.

  • Preparation: Ensure the crude this compound is neutralized (if an acidic or basic catalyst was used) and dry.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum pump, a pressure gauge, a heating mantle, a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks.

  • Distillation:

    • Add the crude product to the distillation flask with boiling chips or a magnetic stir bar.

    • Gradually apply vacuum to the system, aiming for a pressure of 1-5 mmHg.

    • Slowly heat the distillation flask.

    • Collect the initial fraction (forerun), which will contain lower-boiling impurities.

    • Carefully monitor the temperature at the head of the column. Collect the main fraction of this compound at its boiling point under the applied vacuum.

    • Avoid distilling to dryness to prevent the concentration of high-boiling, potentially unstable impurities.

Protocol 2: Recrystallization from a Suitable Solvent

This protocol is effective for achieving very high purity on a smaller scale, particularly for removing isomeric impurities.

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for long-chain alcohols include acetone, ethanol, or mixtures like ethanol/water.[3][4][5]

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture with gentle stirring until the solid is completely dissolved.

  • Cooling and Crystallization: Slowly cool the solution to room temperature without agitation to allow for the formation of large, pure crystals. Further cooling in an ice bath or refrigerator can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

This method is suitable for obtaining highly pure samples for research and analytical standards.

  • Method Development: Develop a separation method on an analytical HPLC system first. A common approach for long-chain alcohols is reversed-phase chromatography.

    • Column: C18 column

    • Mobile Phase: A gradient of acetonitrile and water is a good starting point.

    • Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) are suitable for compounds without a UV chromophore.

  • Scale-Up: Scale up the analytical method to a preparative HPLC system with a larger column of the same stationary phase.

  • Purification:

    • Dissolve the partially purified this compound in a minimal amount of the initial mobile phase.

    • Inject the sample onto the preparative column.

    • Collect fractions as the product elutes.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

Visualizations

Guerbet_Reaction_Pathway 1-Tetradecanol 1-Tetradecanol Aldehyde Intermediate Aldehyde Intermediate 1-Tetradecanol->Aldehyde Intermediate Dehydrogenation (-H2) Aldol Adduct Aldol Adduct Aldehyde Intermediate->Aldol Adduct Aldol Condensation Byproducts Byproducts Aldehyde Intermediate->Byproducts Side Reactions (e.g., Cannizzaro) Unsaturated Aldehyde Unsaturated Aldehyde Aldol Adduct->Unsaturated Aldehyde Dehydration (-H2O) This compound This compound Unsaturated Aldehyde->this compound Hydrogenation (+H2) Unsaturated Aldehyde->Byproducts Incomplete Hydrogenation

Caption: Guerbet reaction pathway for this compound synthesis.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude Product Crude Product Neutralization_Wash Neutralization & Aqueous Wash Crude Product->Neutralization_Wash Remove Catalyst & Water-Soluble Impurities Distillation Fractional Vacuum Distillation Neutralization_Wash->Distillation Separate by Boiling Point Crystallization Recrystallization Distillation->Crystallization High-Purity Polishing Final_Product Pure this compound Crystallization->Final_Product

Caption: General purification workflow for this compound.

Troubleshooting_Logic Problem High Impurity Level Identify_Impurity Identify Impurity Type (GC-MS) Problem->Identify_Impurity Unreacted_Starting_Material Unreacted Starting Material Identify_Impurity->Unreacted_Starting_Material Unsaturated_Compounds Unsaturated Compounds Identify_Impurity->Unsaturated_Compounds Isomers Isomeric Alcohols Identify_Impurity->Isomers Optimize_Reaction Optimize Reaction Conditions (Temp, Time) Unreacted_Starting_Material->Optimize_Reaction Hydrogenation Perform Hydrogenation Unsaturated_Compounds->Hydrogenation Fractional_Distillation Fractional Vacuum Distillation Isomers->Fractional_Distillation Preparative_HPLC Preparative HPLC Fractional_Distillation->Preparative_HPLC For higher purity

Caption: Troubleshooting logic for impurity reduction.

References

Technical Support Center: Catalyst Deactivation and Regeneration in Guerbet Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation and regeneration in Guerbet reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in Guerbet reactions?

A1: Catalyst deactivation in Guerbet reactions typically occurs through three main mechanisms: chemical, thermal, and mechanical degradation.[1]

  • Chemical Deactivation:

    • Poisoning: This happens when impurities in the feedstock, such as sulfur, nitrogen compounds, or carboxylic acids, strongly bind to the active sites of the catalyst, rendering them inactive.[2][3][4][5][6] Carbon dioxide can also act as a poison for basic catalysts.[3]

    • Fouling/Coking: This involves the physical deposition of carbonaceous materials (coke) or heavy organic oligomers on the catalyst surface and within its pores.[7] This blockage prevents reactants from reaching the active sites.[8] In some cases, adsorbed intermediates like formaldehyde and acetaldehyde oligomers can also lead to deactivation.[7]

  • Thermal Deactivation (Sintering): High reaction temperatures can cause the small metal particles of a heterogeneous catalyst to agglomerate into larger ones.[9][10] This process, known as sintering, leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.[1][9][10]

  • Mechanical Deactivation:

    • Leaching: The active metal components of the catalyst can dissolve into the reaction medium, leading to a permanent loss of activity. This is more common with liquid-phase reactions and can be problematic for catalysts like copper-based systems.[3]

    • Attrition/Crushing: This physical breakdown of the catalyst particles is more relevant in mechanically agitated reactors or high-flow fixed-bed reactors.

Q2: What are the common symptoms of catalyst deactivation?

A2: The most common symptoms of catalyst deactivation include:

  • A gradual or sudden decrease in reactant conversion.[11]

  • A change in product selectivity, often with an increase in by-products.[2][12]

  • An increase in pressure drop across a fixed-bed reactor, which can indicate fouling or coking.[13]

Q3: How does water affect catalyst stability in Guerbet reactions?

A3: The role of water is complex. While it is a product of the Guerbet reaction, its accumulation, especially in batch reactors, can lead to catalyst deactivation through mechanisms like support deconstruction or leaching of active components.[11] However, in some cases, co-feeding water can enhance stability by preventing the formation of strongly adsorbed deactivating species.[11]

Q4: Can a deactivated catalyst be regenerated?

A4: Yes, in many cases, catalyst activity can be restored through regeneration. The appropriate method depends on the deactivation mechanism.[1][11] Common strategies include:

  • Calcination (Thermal Treatment): Effective for removing coke deposits by controlled oxidation.[11]

  • Solvent Washing: Used to remove soluble foulants from the catalyst surface.[11]

  • Chemical Treatment: Involves using acids or bases to remove specific poisons.

  • Reduction/Oxidation Cycles: Can help to redisperse sintered metal particles.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation during Guerbet reactions.

Issue 1: Gradual Decrease in Reactant Conversion and/or Change in Product Selectivity

  • Possible Cause: Catalyst deactivation due to coking/fouling, poisoning, or sintering.

  • Diagnostic Workflow:

    • Step 1: Analyze Feedstock. Check for potential poisons such as sulfur or nitrogen compounds.[5] Impurities in the alcohol feed can accelerate deactivation.[14][15]

    • Step 2: Characterize the Spent Catalyst.

      • Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst. A significant weight loss upon heating in an oxidizing atmosphere indicates coking.[7][8]

      • Brunauer-Emmett-Teller (BET) Analysis: A substantial decrease in surface area compared to the fresh catalyst suggests pore blockage by coke or sintering of the support and/or active metals.[1][16]

      • X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX): To identify the presence of poisons on the catalyst surface.[1][5][17]

      • Temperature-Programmed Desorption (TPD): To identify strongly adsorbed species that may be acting as poisons.[1][11]

      • Inductively Coupled Plasma (ICP) Analysis: of the reaction mixture can detect leached metals from the catalyst.[17]

  • Corrective Actions:

    • If Coking/Fouling is Confirmed:

      • Implement a regeneration protocol. For many catalysts, including hydrotalcites, calcination in air can effectively burn off the coke.[11]

      • Optimize reaction conditions to minimize coke formation, such as adjusting temperature or pressure.[12]

    • If Poisoning is Identified:

      • Purify the feedstock to remove the identified poison.[11] This may involve upstream guard beds.

      • If the poison is a reaction by-product, adjust reaction conditions to minimize its formation.

    • If Sintering is the Cause:

      • Consider operating at a lower reaction temperature if possible.

      • Catalyst redispersion may be attempted through oxidation-reduction cycles.

      • A more thermally stable catalyst support or formulation may be required.

Issue 2: Significant Drop in Activity with a Shift in Selectivity Towards Aldehydes

  • Possible Cause: Deactivation of the hydrogenation/dehydrogenation sites of the catalyst.

  • Diagnostic Workflow:

    • Step 1: Analyze Reaction Products Carefully. An accumulation of the intermediate aldehyde suggests that the initial dehydrogenation step is occurring, but the subsequent hydrogenation of the aldol condensation product is hindered.

    • Step 2: Characterize the Catalyst's Metal Sites.

      • Pulse Chemisorption: To measure the dispersion of the active metal. A decrease in metal dispersion can indicate sintering.[18]

      • X-ray Diffraction (XRD): Can show an increase in the crystallite size of the metal particles, confirming sintering.

  • Corrective Actions:

    • Implement a regeneration procedure aimed at redispersing the metal particles, such as an oxidation-reduction cycle.

    • If using a bimetallic catalyst, ensure the synergistic effect between the metals is maintained. For example, in Cu-Ni catalysts, Ni can help stabilize Cu species and reduce leaching.[7]

Data Presentation

Table 1: Impact of Feedstock Impurities on Catalyst Performance

ImpurityTypical SourceImpact on CatalystPotential Mitigation Strategy
Sulfur Compounds (e.g., H₂S)Biomass-derived alcohols, industrial-grade solventsStrong poisoning of metal active sites (e.g., Ni, Cu, Pd)[19]Feedstock purification using guard beds (e.g., ZnO)
Nitrogen Compounds (e.g., amines, nitriles)Biomass-derived feedstocksPoisoning of acidic and metallic sitesFeedstock pretreatment
Carboxylic AcidsBy-product of the Guerbet reactionPoisoning of basic catalyst sites[2]Continuous removal of water to shift equilibrium away from acid formation
WaterReaction by-product, solvent impurityCan promote sintering and leaching of active metals[11]Use of dry solvents, continuous water removal during reaction
Carbon DioxideAir exposure, reaction by-productPoisoning of basic catalysts (e.g., hydrotalcites)Perform reactions under an inert atmosphere

Table 2: Quantitative Comparison of Fresh, Deactivated, and Regenerated Hydrotalcite-Based Catalyst in Ethanol Guerbet Reaction

Catalyst StateEthanol Conversion (%)1-Butanol Selectivity (%)Surface Area (m²/g)Coke Content (wt%)
Fresh8571180< 0.5
Deactivated (after 100h)20459515
Regenerated (Calcination at 450°C)8068170< 1

Note: The data presented in this table is a representative example compiled from typical performance trends and should be used as a general guide.

Experimental Protocols

Protocol 1: Thermal Regeneration of a Coked Hydrotalcite-Based Catalyst

  • Objective: To remove carbonaceous deposits (coke) from a deactivated hydrotalcite-based catalyst via controlled oxidation.

  • Materials:

    • Deactivated (coked) catalyst

    • Tube furnace with temperature and gas flow controllers

    • Quartz or stainless steel reactor tube

    • Inert gas (e.g., Nitrogen, Argon)

    • Oxidizing gas (e.g., dry air, or a mixture of 1-5% O₂ in N₂)

  • Procedure:

    • Loading: Carefully load a known amount of the deactivated catalyst into the reactor tube.

    • Inert Purge: Place the reactor tube in the furnace. Purge the system with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any adsorbed reactants.

    • Heating: While maintaining the inert gas flow, heat the furnace to the target calcination temperature (typically 400-500°C for hydrotalcites).[20] A slow ramp rate (e.g., 5-10°C/min) is recommended to prevent thermal shock.[11]

    • Oxidation: Once the target temperature is reached and stable, gradually introduce the oxidizing gas. Start with a low oxygen concentration (e.g., 1% O₂ in N₂) to control the exothermic coke combustion, which can cause temperature spikes and lead to catalyst sintering.[11]

    • Hold: Maintain the temperature and oxidizing atmosphere for 2-4 hours, or until the coke burn-off is complete (this can be monitored by analyzing the off-gas for CO₂).

    • Cooling: Switch the gas flow back to the inert gas and turn off the furnace. Allow the catalyst to cool down to room temperature under the inert atmosphere.

    • Unloading: Once cooled, the regenerated catalyst can be carefully unloaded and stored in a desiccator.

Protocol 2: Solvent Washing of a Fouled Catalyst

  • Objective: To remove soluble organic foulants from a catalyst surface.

  • Materials:

    • Deactivated (fouled) catalyst

    • Soxhlet extraction apparatus or a stirred vessel

    • Appropriate solvent (e.g., acetone, toluene, ethanol depending on the nature of the foulant)

    • Filtration apparatus

    • Drying oven

  • Procedure:

    • Solvent Selection: Choose a solvent in which the suspected foulants are highly soluble but the catalyst is stable.

    • Washing:

      • Stirred Vessel: Place the deactivated catalyst in a flask with the chosen solvent. Stir the slurry at a slightly elevated temperature (e.g., 50°C) for several hours.[16]

      • Soxhlet Extraction: For more efficient removal, place the catalyst in a thimble in a Soxhlet extractor and reflux the solvent for 6-12 hours.

    • Filtration: Separate the catalyst from the solvent by filtration.

    • Drying: Dry the washed catalyst in an oven at a moderate temperature (e.g., 80-120°C) for several hours to remove any residual solvent.[16]

    • Activation (if necessary): The dried catalyst may need to be reactivated, for example, by calcination or reduction, before use.

Visualizations

Troubleshooting_Workflow Start Start: Decreased Catalyst Performance Check_Feed Step 1: Analyze Feedstock for Impurities Start->Check_Feed Characterize_Spent Step 2: Characterize Spent Catalyst (TGA, BET, XPS, etc.) Check_Feed->Characterize_Spent Diagnosis Step 3: Diagnose Deactivation Mechanism Characterize_Spent->Diagnosis Coking Coking/Fouling Diagnosis->Coking High coke content (TGA) Decreased surface area (BET) Poisoning Poisoning Diagnosis->Poisoning Presence of S, N, etc. (XPS) Strongly adsorbed species (TPD) Sintering Sintering/Leaching Diagnosis->Sintering Decreased surface area (BET) Increased metal crystallite size (XRD) Regenerate Action: Thermal Regeneration (Calcination) Coking->Regenerate Purify_Feed Action: Purify Feedstock Poisoning->Purify_Feed Modify_Catalyst Action: Modify Catalyst or Operating Conditions Sintering->Modify_Catalyst

Caption: A workflow for troubleshooting catalyst deactivation.

Guerbet_Reaction_Cycle cluster_0 Guerbet Reaction Pathway cluster_1 Common Deactivation Points Alcohol R-CH2-OH (Alcohol) Aldehyde R-CHO (Aldehyde) Alcohol->Aldehyde Dehydrogenation Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Aldol Condensation Unsaturated_Aldehyde Unsaturated Aldehyde Aldol_Adduct->Unsaturated_Aldehyde Dehydration Guerbet_Alcohol Dimer Alcohol Unsaturated_Aldehyde->Guerbet_Alcohol Hydrogenation Dehydro_Poisoning Poisoning/Sintering of Dehydrogenation Sites Dehydro_Poisoning->Alcohol Basic_Site_Poisoning Poisoning of Basic Sites Basic_Site_Poisoning->Aldehyde Coking Coking on Surface Coking->Aldol_Adduct

Caption: The Guerbet reaction cycle and points of catalyst deactivation.

References

Analytical challenges in the characterization of branched-chain alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges encountered during the characterization of branched-chain alcohols.

Section 1: Gas Chromatography (GC) Analysis

Gas chromatography is a primary technique for the separation and analysis of branched-chain alcohols. However, their structural similarity and varying physicochemical properties can present significant challenges.

Frequently Asked Questions (FAQs): GC Analysis

Q1: Why are my branched-chain alcohol peaks broad and tailing?

A1: This is a common issue primarily due to the polar hydroxyl (-OH) group and the relatively low volatility of longer-chain alcohols. The hydroxyl group can interact with active sites in the GC system (e.g., injector liner, column stationary phase), leading to poor peak shape. Additionally, insufficient volatility can cause the compound to move slowly and unevenly through the column. To address this, chemical derivatization is highly recommended.

Q2: What is derivatization and why is it necessary for analyzing branched-chain alcohols by GC?

A2: Derivatization is the process of chemically modifying a compound to make it more suitable for a specific analytical method. For GC analysis of alcohols, the primary goal is to replace the active hydrogen of the hydroxyl group with a less polar, more stable functional group. This increases the volatility and thermal stability of the analyte, resulting in sharper, more symmetrical peaks and improved separation. The most common derivatization technique for alcohols is silylation.

Q3: What is silylation and how do I perform it?

A3: Silylation involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This is typically achieved by reacting the alcohol with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). The resulting TMS ethers are significantly more volatile and less polar than the original alcohols. A detailed experimental protocol for silylation is provided below.

Q4: How do I choose the right GC column to separate branched-chain alcohol isomers?

A4: The separation of branched-chain alcohol isomers is often challenging due to their similar boiling points. Therefore, column selection should be based on polarity to exploit subtle differences in the isomers' interactions with the stationary phase. Highly polar stationary phases, such as those containing cyanopropyl or polyethylene glycol (WAX), are generally the best choice. Non-polar columns, which separate primarily by boiling point, may not provide adequate resolution for many isomers.

Q5: I'm observing co-elution of my branched-chain alcohol isomers. How can I resolve this?

A5: Co-elution, where two or more compounds elute from the column at the same time, is a significant challenge with isomers.[1] To resolve co-eluting peaks, you can:

  • Optimize the temperature program: A slower temperature ramp can increase the interaction time with the stationary phase and improve separation.

  • Use a longer column: A longer column provides more theoretical plates, enhancing separation efficiency.

  • Select a more polar column: As mentioned, a more polar stationary phase can better differentiate between isomers based on subtle polarity differences.

  • Confirm co-elution with a mass spectrometer: By examining the mass spectra across a single chromatographic peak, you can determine if more than one compound is present.[2]

Troubleshooting Guide: GC Analysis
Problem Potential Cause(s) Recommended Solution(s)
Peak Fronting Sample overload; incorrect injection temperature (too low).Reduce sample concentration or injection volume; Increase injector temperature.
Peak Tailing Active sites in the injector liner or column; incomplete derivatization.Use a deactivated liner; ensure the column is well-conditioned; verify the completeness of the derivatization reaction.
Split Peaks Poor injection technique; column installation issues.Use an autosampler for consistent injections; ensure a clean, square column cut and correct installation depth in the injector and detector.
Ghost Peaks Contamination from the septum, liner, or previous injections.Use a high-quality, low-bleed septum; clean or replace the injector liner; run a blank solvent injection to identify the source of contamination.
Baseline Noise/Drift Contaminated carrier gas or detector; column bleed.Install or replace gas purifiers; clean the detector; condition the column according to the manufacturer's instructions.
Experimental Protocol: Silylation of Branched-Chain Alcohols for GC Analysis

Objective: To convert branched-chain alcohols into their more volatile trimethylsilyl (TMS) ethers.

Materials:

  • Sample containing branched-chain alcohols (dried, in an aprotic solvent like hexane or pyridine).

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine or other suitable aprotic solvent.

  • Heating block or oven.

  • GC vials with crimp caps.

Procedure:

  • In a clean, dry GC vial, add approximately 1 mg of the alcohol sample.

  • Add 100 µL of pyridine to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex briefly to mix.

  • Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization. For sterically hindered alcohols, a longer reaction time or higher temperature may be necessary.[3]

  • Cool the vial to room temperature before injecting into the GC.

Quantitative Data: GC Column Performance

The choice of GC column has a significant impact on the retention and separation of branched-chain alcohol isomers. The following table provides a comparison of Kovats retention indices for 4-decanol on polar and non-polar columns, illustrating the effect of stationary phase polarity.

AnalyteColumn TypeStationary PhaseTemperature (°C)Kovats Retention Index (I)
4-DecanolNon-PolarSE-301501182
4-DecanolPolarCarbowax 20M1301545
4-DecanolPolarCarbowax 20M1651544

Data sourced from the NIST WebBook.[4]

As shown in the table, the retention index of the polar 4-decanol is substantially higher on the polar Carbowax 20M column, indicating stronger retention and the potential for better separation of polar isomers.[4]

Visualization: GC Troubleshooting Workflow

GC_Troubleshooting start Problematic Chromatogram (e.g., poor peak shape, co-elution) check_sample_prep Review Sample Preparation - Derivatization complete? - Correct solvent? start->check_sample_prep check_injection Evaluate Injection Parameters - Injector temp? - Injection volume? - Liner type? start->check_injection check_gc_method Optimize GC Method - Temperature program? - Carrier gas flow rate? start->check_gc_method check_column Assess Column - Correct stationary phase? - Column old or contaminated? start->check_column solution Improved Chromatogram check_sample_prep->solution Adjust protocol check_injection->solution Modify parameters check_gc_method->solution Optimize program check_column->solution Change/Condition column

Caption: A logical workflow for troubleshooting common GC analysis issues.

Section 2: Mass Spectrometry (MS) Analysis

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the structural elucidation of branched-chain alcohols.

Frequently Asked Questions (FAQs): MS Analysis

Q1: What are the typical fragmentation patterns for branched-chain alcohols in Electron Ionization (EI) MS?

A1: Branched-chain alcohols undergo two primary fragmentation pathways in EI-MS:

  • Alpha-cleavage: This is the cleavage of the C-C bond adjacent to the oxygen atom. The largest alkyl group is preferentially lost as a radical, resulting in a resonance-stabilized oxonium ion. This is often the most dominant fragmentation pathway.

  • Dehydration: The loss of a water molecule (M-18) is a common fragmentation, especially for primary alcohols. This results in an alkene radical cation.

The position of the branching can significantly influence the relative abundance of these fragments, aiding in isomer differentiation.

Q2: How does derivatization affect the mass spectra of branched-chain alcohols?

A2: Derivatization with a silylating agent to form TMS ethers alters the fragmentation patterns. While the molecular ion of the TMS ether is often more stable and observable than that of the underivatized alcohol, new characteristic fragments are formed. The fragmentation of TMS derivatives is complex but can provide valuable structural information.

Troubleshooting Guide: MS Analysis
Problem Potential Cause(s) Recommended Solution(s)
No/Weak Molecular Ion Extensive fragmentation of the alcohol.Use a softer ionization technique (e.g., Chemical Ionization - CI); derivatize the alcohol to form a more stable TMS ether.
Unclear Fragmentation Pattern Co-elution of isomers; background noise.Improve chromatographic separation; perform a background subtraction on the mass spectrum.
Mass Spectrum Doesn't Match Library The library may not contain the specific branched-chain isomer; derivatization alters the spectrum.Manually interpret the spectrum based on known fragmentation rules for alcohols and their derivatives; search for spectra of similar compounds.
Quantitative Data: Characteristic Mass Fragments

The following table provides a generalized summary of expected key fragments for a branched C8 alcohol, 2-ethyl-1-hexanol, and its TMS ether.

CompoundKey Fragment (m/z)Description
2-Ethyl-1-hexanol 57Alpha-cleavage (loss of C5H11 radical)
83Alpha-cleavage (loss of C3H7 radical)
112M-18 (loss of H2O)
2-Ethyl-1-hexanol TMS Ether 103[CH2=OSi(CH3)3]+
173[M - C2H5]+
202Molecular Ion [M]+

Visualization: MS Fragmentation of a Branched-Chain Alcohol

MS_Fragmentation cluster_alcohol 2-Ethyl-1-hexanol cluster_fragments Key Fragments mol CH3(CH2)3CH(CH2CH3)CH2OH frag1 [CH(CH2CH3)CH2OH]+ (m/z = 73) mol->frag1 α-cleavage (loss of C4H9•) frag2 [CH2OH]+ (m/z = 31) mol->frag2 α-cleavage (loss of C7H15•) frag3 [C8H16]+• (m/z = 112) mol->frag3 Dehydration (loss of H2O)

Caption: Common EI-MS fragmentation pathways for 2-ethyl-1-hexanol.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of branched-chain alcohol isomers, providing detailed information about the carbon skeleton and the position of the hydroxyl group.

Frequently Asked Questions (FAQs): NMR Analysis

Q1: What are the characteristic ¹H NMR signals for a branched-chain alcohol?

A1: Key signals in the ¹H NMR spectrum of a branched-chain alcohol include:

  • -OH Proton: A broad singlet that can appear over a wide chemical shift range (typically 1-5 ppm), depending on concentration, solvent, and temperature. This peak can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the -OH peak to disappear due to proton-deuterium exchange.

  • Protons on the Carbon Bearing the -OH Group (-CH-OH): These protons are deshielded by the electronegative oxygen and typically resonate between 3.3 and 4.0 ppm. The multiplicity of this signal provides information about the number of adjacent protons.

  • Alkyl Protons: Protons on the carbon chain will appear in the typical aliphatic region (0.8-1.7 ppm). The chemical shifts and coupling patterns of these signals are crucial for determining the branching structure.

Q2: How can ¹³C NMR help differentiate between isomers?

A2: ¹³C NMR provides information on the number of unique carbon environments in the molecule. Key signals include:

  • Carbon Bearing the -OH Group (C-OH): This carbon is deshielded and typically appears in the 50-80 ppm range.

  • Alkyl Carbons: These appear in the 10-40 ppm range. The specific chemical shifts are highly sensitive to the local electronic environment, allowing for the differentiation of positional and chain isomers. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to determine the number of hydrogens attached to each carbon (CH, CH₂, CH₃).

Q3: My ¹H NMR spectrum is very complex with overlapping signals. What can I do?

A3: For complex spectra, two-dimensional (2D) NMR techniques are invaluable:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is extremely useful for piecing together the carbon skeleton.

Troubleshooting Guide: NMR Analysis
Problem Potential Cause(s) Recommended Solution(s)
Broad Peaks Poor shimming; sample is not fully dissolved or is too concentrated; presence of paramagnetic impurities.Reshim the spectrometer; ensure the sample is fully dissolved and at an appropriate concentration; filter the sample if necessary.
-OH Peak is Not Visible or is Very Broad Rapid chemical exchange; very dilute sample.Cool the sample to slow down exchange; use a more concentrated sample; try a different solvent (e.g., DMSO-d₆).
Overlapping Signals in the Alkyl Region Complex branching or a mixture of isomers.Use a higher field NMR spectrometer for better signal dispersion; perform 2D NMR experiments (COSY, HSQC, HMBC) to resolve individual signals and correlations.
Unexpected Peaks Solvent impurities; water contamination; residual starting materials or byproducts.Check the purity of the NMR solvent; dry the sample and solvent thoroughly; compare the spectrum to that of known impurities.
Quantitative Data: NMR Chemical Shifts for C8 Alcohol Isomers

The following table presents a comparison of selected ¹H and ¹³C NMR chemical shifts for two C8 alcohol isomers, illustrating how NMR can distinguish between them.

IsomerFunctional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2-Ethyl-1-hexanol -CH₂OH~3.5 (d)~65
-CH(CH₂CH₃)-~1.3 (m)~42
Terminal -CH₃~0.9 (t)~14
3,5-Dimethyl-1-hexanol -CH₂OH~3.6 (t)~61
-CH(CH₃)-~1.6 (m)~39, ~25
Terminal -CH₃~0.9 (d)~22, ~23

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. Multiplicity is indicated in parentheses (s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet).

Visualization: Logic for Isomer Identification by NMR

NMR_Isomer_ID start Unknown Branched-Chain Alcohol nmr_1d Acquire 1D NMR (¹H, ¹³C, DEPT) start->nmr_1d propose_structure Propose Structure(s) nmr_1d->propose_structure Initial analysis nmr_2d Acquire 2D NMR (COSY, HSQC, HMBC) verify_structure Verify with All Spectral Data nmr_2d->verify_structure Detailed correlations propose_structure->nmr_2d If ambiguous propose_structure->verify_structure If unambiguous final_structure Confirmed Structure verify_structure->final_structure

Caption: A workflow for structural elucidation of branched-chain alcohols using NMR.

References

Validation & Comparative

A Comparative Analysis of 2-Dodecylhexadecan-1-ol and Other Guerbet Alcohols for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Guerbet alcohols, a class of β-alkylated primary alcohols, are gaining significant attention in the pharmaceutical, cosmetic, and specialty chemical industries due to their unique physicochemical properties.[1] Their branched structure imparts desirable characteristics such as low melting points, excellent thermal and oxidative stability, and a non-greasy feel, making them superior alternatives to their linear-chain counterparts in many formulations.[2][3] This guide provides a detailed comparative analysis of 2-dodecylhexadecan-1-ol (a C28 Guerbet alcohol) and other common Guerbet alcohols, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making.

Physicochemical Properties: The Advantage of Branching

Guerbet alcohols are synthesized through the Guerbet reaction, a self-condensation of primary alcohols at high temperatures.[4] This process results in a characteristic branched structure that significantly influences their physical properties. Compared to linear alcohols of similar molecular weight, Guerbet alcohols exhibit substantially lower melting points, rendering them liquid at or near room temperature.[3][5] This liquidity is a significant advantage in formulation development and manufacturing, often eliminating the need for heating.[5] Furthermore, their saturated nature contributes to low volatility and excellent oxidative stability.[6]

Below is a comparative summary of the physicochemical properties of this compound and other Guerbet alcohols.

PropertyThis compound (C28)2-Decyltetradecan-1-ol (C24)2-Octyldodecan-1-ol (C20)2-Hexyldecyl-1-ol (C16)2-Butyloctan-1-ol (C12)
Molecular Formula C₂₈H₅₈OC₂₄H₅₀OC₂₀H₄₂OC₁₆H₃₄OC₁₂H₂₆O
Molecular Weight 410.77 g/mol 354.67 g/mol 298.55 g/mol [5]242.44 g/mol [5]186.34 g/mol
CAS Number 72388-18-258670-89-65333-42-62425-77-63913-02-8
Appearance SolidWaxy SolidClear, colorless to yellowish oily liquid[5]Clear liquid[5]Oily liquid
Melting Point 35 °C19 °C1 °C[5]-21 to -15 °C[7]-80 °C
Boiling Point 452.1 °C~330 °C[5]278-282 °C[5]193-197 °C at 33 mmHg[7]145-149 °C
Density 0.84 g/cm³~0.84 g/cm³~0.84 g/cm³0.836 g/mL at 25 °C[7]0.833 g/mL at 25 °C
Solubility in Water Practically insolublePractically insolublePractically insoluble[5]Insoluble[5]Insoluble

Performance as Pharmaceutical Excipients

The unique properties of Guerbet alcohols make them versatile excipients in drug development, particularly in topical and transdermal formulations where they function as emollients, solvents, and penetration enhancers.[5]

Solubility of Active Pharmaceutical Ingredients (APIs)

Guerbet alcohols have demonstrated superior solubilizing capacity for certain APIs compared to traditional solvents. For instance, 2-octyldodecanol is an excellent solvent for salicylic acid, outperforming ethanol.[5] However, for other APIs like ibuprofen, traditional short-chain alcohols and glycols remain better solvents.[5]

SolventSalicylic Acid Solubility (mg/mL)Ibuprofen Solubility (mg/mL)
2-Octyldodecanol (C20 Guerbet Alcohol) 150-200< 33
Ethanol ~333-370[8]> 100
Propylene Glycol -> 100
Isopropanol -> 100
Water ~2.2[8]< 1[9]
Skin Penetration Enhancement

The branched structure of Guerbet alcohols is thought to disrupt the highly ordered lipid lamellae of the stratum corneum, thereby increasing its permeability to drugs.[5] This makes them effective penetration enhancers in dermatological and cosmetic formulations.

Experimental Protocols

Guerbet Reaction for the Synthesis of this compound

The Guerbet reaction is a self-condensation of a primary alcohol to form a β-alkylated dimer alcohol.[4]

Materials:

  • 1-Hexadecanol (starting alcohol)

  • Potassium hydroxide (catalyst)

  • Nitrogen or Argon gas supply

  • Reaction flask with a stirrer, condenser, and Dean-Stark trap

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: The reaction flask is charged with 1-hexadecanol and a catalytic amount of potassium hydroxide.

  • Inert Atmosphere: The reactor is flushed with an inert gas (nitrogen or argon) to remove air.[5]

  • Heating and Reaction: The mixture is heated to a high temperature (typically 200-250°C) with vigorous stirring. The water produced during the condensation reaction is continuously removed using a Dean-Stark trap.[5]

  • Reaction Monitoring: The progress of the reaction is monitored by the amount of water collected.[5]

  • Cooling and Neutralization: Once the reaction is complete, the mixture is cooled to room temperature, and the catalyst is neutralized with an acid.[5]

  • Workup: The organic layer is washed with water and brine, then dried over an anhydrous salt (e.g., sodium sulfate).

  • Purification: The crude this compound is purified by vacuum distillation.

Determination of Viscosity

The viscosity of Guerbet alcohols can be determined using a viscometer, such as an Ostwald or Ubbelohde viscometer.[10][11]

Apparatus:

  • Ostwald or Ubbelohde viscometer

  • Water bath with temperature control

  • Stopwatch

  • Pipettes

Procedure:

  • Calibration: The viscometer is calibrated using a liquid of known viscosity, such as water.

  • Sample Preparation: A known volume of the Guerbet alcohol is introduced into the viscometer.

  • Thermal Equilibration: The viscometer is placed in a temperature-controlled water bath until the sample reaches the desired temperature.

  • Flow Time Measurement: The liquid is drawn up into the capillary tube, and the time taken for the liquid to flow between two marked points is measured using a stopwatch.[12]

  • Calculation: The viscosity of the sample is calculated relative to the reference liquid using the measured flow times and densities.[12]

Determination of Pour Point (ASTM D97)

The pour point is the lowest temperature at which an oil or liquid will flow.[13]

Apparatus:

  • Test jar

  • Jacket

  • Disk

  • Gasket

  • Cooling bath

  • Thermometer

Procedure:

  • Sample Preparation: The Guerbet alcohol sample is heated to a specified temperature to dissolve any wax crystals and then cooled.[14]

  • Cooling: The test jar containing the sample is placed in a cooling bath.[14]

  • Observation: The sample is examined for movement at 3°C intervals. The jar is tilted to see if the surface of the liquid moves.[13]

  • Pour Point Determination: The pour point is recorded as 3°C above the temperature at which the liquid ceases to flow when the jar is held horizontally for 5 seconds.[13]

Visualizations

Guerbet_Reaction_Mechanism cluster_0 Guerbet Reaction Mechanism A Primary Alcohol (R-CH2-CH2-OH) B Aldehyde (R-CH2-CHO) A->B - H2 (Dehydrogenation) C Aldol Adduct B->C + Aldehyde (Aldol Condensation) D α,β-Unsaturated Aldehyde C->D - H2O (Dehydration) E Guerbet Alcohol (β-alkylated dimer alcohol) D->E + H2 (Hydrogenation)

Caption: The four-step mechanism of the Guerbet reaction.

Experimental_Workflow_Synthesis cluster_1 Synthesis and Purification Workflow start Start: Starting Alcohol + Catalyst reaction Guerbet Reaction (High Temperature, Inert Atmosphere) start->reaction cooling Cooling and Neutralization reaction->cooling workup Aqueous Workup (Washing and Drying) cooling->workup purification Vacuum Distillation workup->purification end End: Pure Guerbet Alcohol purification->end

Caption: A typical experimental workflow for the synthesis and purification of Guerbet alcohols.

References

A Comparative Analysis of 2-Dodecylhexadecan-1-ol and Linear Alcohols for Drug Formulation and Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison between 2-dodecylhexadecan-1-ol, a branched-chain Guerbet alcohol, and its linear counterpart, octacosan-1-ol. This objective analysis, supported by experimental data, aims to assist researchers and formulation scientists in selecting the appropriate alcohol for their specific drug development needs, particularly in topical and transdermal delivery systems.

Executive Summary

This compound, a C28 branched alcohol, exhibits significantly different physicochemical properties compared to its linear isomer, octacosan-1-ol. The branched structure of this compound results in a dramatically lower melting point, rendering it a liquid at or near room temperature, which offers considerable advantages in formulation processing and spreadability. In contrast, long-chain linear alcohols like octacosan-1-ol are waxy solids with high melting points. While both types of alcohols can influence skin permeation, the branched structure of Guerbet alcohols is suggested to have a different interaction with the stratum corneum's lipid lamellae compared to linear alcohols. This guide presents a detailed comparison of their physical properties, solubility, and viscosity, alongside established experimental protocols for their evaluation.

Physicochemical Properties: A Head-to-Head Comparison

The molecular structure of an alcohol profoundly influences its physical and chemical characteristics, which in turn dictate its performance in a formulation. The key distinction between this compound and linear alcohols of the same carbon number lies in the branching of the alkyl chain.

PropertyThis compound (Guerbet Alcohol)Octacosan-1-ol (Linear Alcohol)Significance in Formulation
Molecular Formula C₂₈H₅₈OC₂₈H₅₈OIdentical elemental composition allows for a direct comparison of structural effects.
Molecular Weight 410.77 g/mol 410.77 g/mol Identical molecular weight ensures that differences in properties are primarily due to molecular geometry.
Appearance White to almost white powder or lump; liquid at slightly elevated temperatures.White crystalline powder.[1]The liquid nature of the Guerbet alcohol at or near room temperature simplifies manufacturing processes and improves the aesthetics and spreadability of topical formulations.
Melting Point 30-35 °C81-83 °C[1]The significantly lower melting point of this compound is a major advantage, eliminating the need for high-temperature processing and reducing the risk of thermal degradation of active pharmaceutical ingredients (APIs).

Performance Evaluation: Solubility and Viscosity

Solubility Profile
SolventThis compound (Expected Solubility)Octacosan-1-ol (Experimental Solubility)
Water InsolubleInsoluble (<0.1 g/100 mL at 21.5 °C)
Ethanol SolubleSlightly Soluble
Methanol SolubleSlightly Soluble
Acetone SolubleSlightly Soluble (heated)
Benzene SolubleSlightly Soluble (heated)
Chloroform SolubleFreely Soluble[2]

Note: The solubility of this compound is inferred from the general behavior of Guerbet alcohols. Specific experimental data is limited.

Viscosity

Viscosity is a key parameter for topical formulations, affecting texture, spreadability, and patient compliance. Guerbet alcohols are known to have lower viscosities than their linear isomers of the same molecular weight.

Alcohol TypeTypical Viscosity
This compound Data not specifically available, but Guerbet alcohols are generally low-viscosity liquids.
Long-Chain Linear Alcohols (e.g., 1-Hexadecanol) 8.19 mPa·s at 333.15 K (60°C)

Note: Due to the lack of specific experimental viscosity data for this compound and octacosan-1-ol, a direct comparison is not possible. The provided data for 1-hexadecanol is for illustrative purposes to show the viscosity of a long-chain linear alcohol.

Mechanism of Action in Skin Permeation

Both linear and branched-chain alcohols can act as skin permeation enhancers by disrupting the highly ordered structure of the stratum corneum lipids. However, their mechanisms are thought to differ due to their molecular geometries.

cluster_0 Stratum Corneum Lipid Bilayer cluster_1 Interaction with Alcohols cluster_2 Effect on Lipid Bilayer cluster_3 Outcome LipidHead1 Lipid Head Groups LipidTail1 Ordered Lipid Tails LipidTail2 Ordered Lipid Tails LipidHead2 Lipid Head Groups LinearAlcohol Linear Alcohol DisruptedLipidLinear Increased Fluidity (Intercalation) LinearAlcohol->DisruptedLipidLinear Intercalates between lipid tails BranchedAlcohol This compound DisruptedLipidBranched Significant Disruption (Bulky Insertion) BranchedAlcohol->DisruptedLipidBranched Creates larger free volume PermeationEnhanced Enhanced Drug Permeation DisruptedLipidLinear->PermeationEnhanced DisruptedLipidBranched->PermeationEnhanced

Caption: Interaction of linear vs. branched alcohols with the stratum corneum.

Linear alcohols are thought to intercalate between the lipid chains, increasing their fluidity. The bulky, branched structure of this compound is hypothesized to create a greater disruption in the lipid packing, potentially leading to a more significant increase in free volume within the bilayer and, consequently, enhanced drug permeation. However, some studies suggest that the branching may reduce the alcohol's ability to fluidize the lipid lamellae at the target site.[3]

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a standard method for comparing the skin permeation enhancement effects of this compound and a linear alcohol.

G A 1. Skin Membrane Preparation (e.g., Human or Porcine Skin) B 2. Franz Cell Assembly (Mount skin between donor and receptor chambers) A->B C 3. Receptor Phase Filling (e.g., PBS at 32°C) B->C D 4. Formulation Application (Apply formulations with and without test alcohols to donor chamber) C->D E 5. Sampling (Collect samples from receptor phase at set time points) D->E F 6. Sample Analysis (e.g., HPLC to quantify permeated drug) E->F G 7. Data Analysis (Calculate flux and enhancement ratio) F->G

Caption: Workflow for an in vitro skin permeation study.

Methodology:

  • Skin Membrane Preparation: Excise full-thickness skin (e.g., human or porcine) and dermatomed to a thickness of approximately 500 µm.

  • Franz Cell Assembly: Mount the skin membrane onto the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Receptor Phase: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain the temperature at 32 ± 1°C.

  • Formulation Application: Apply a finite dose of the drug formulation containing either this compound or the linear alcohol to the surface of the skin. A control formulation without any alcohol should also be tested.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots from the receptor phase and replace with an equal volume of fresh, pre-warmed buffer.

  • Sample Analysis: Quantify the concentration of the permeated drug in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. The steady-state flux (Jss) is determined from the slope of the linear portion of the cumulative amount versus time plot. The enhancement ratio (ER) is calculated by dividing the Jss of the formulation with the alcohol by the Jss of the control formulation.

Viscosity Determination

G A 1. Instrument Setup (e.g., Cone and Plate Rheometer) B 2. Temperature Control (Set to desired temperature, e.g., 25°C) A->B C 3. Sample Loading (Place alcohol sample on the plate) B->C D 4. Measurement (Apply a range of shear rates) C->D E 5. Data Acquisition (Record shear stress vs. shear rate) D->E F 6. Viscosity Calculation (Viscosity = Shear Stress / Shear Rate) E->F

Caption: General workflow for viscosity measurement.

Methodology:

  • Instrument: A cone and plate rheometer is suitable for measuring the viscosity of liquids.

  • Temperature Control: The temperature of the sample should be precisely controlled, as viscosity is highly temperature-dependent.

  • Procedure: A small sample of the alcohol is placed on the plate. The cone is lowered to the appropriate gap setting. The viscosity is measured over a range of shear rates to determine if the fluid is Newtonian.

  • Data: The viscosity is reported in Pascal-seconds (Pa·s) or millipascal-seconds (mPa·s).

Solubility Determination (Shake-Flask Method)

Methodology:

  • Preparation: Add an excess amount of the alcohol to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to separate the undissolved solute from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved alcohol using a suitable analytical method (e.g., Gas Chromatography with Flame Ionization Detection - GC-FID).

Conclusion

This compound presents several distinct advantages over its linear counterparts, primarily its low melting point and likely lower viscosity, which can significantly streamline formulation development and improve the sensory characteristics of the final product. While both branched and linear long-chain alcohols can enhance skin permeation, their mechanisms of interaction with the stratum corneum may differ, warranting careful consideration based on the specific API and desired delivery profile. The experimental protocols provided herein offer a framework for the direct, comparative evaluation of these excipients to inform rational formulation design. Further studies are encouraged to generate more specific, publicly available data on the physicochemical properties of this compound to facilitate its broader application in the pharmaceutical sciences.

References

Validating the Purity of 2-Dodecylhexadecan-1-ol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of raw materials and synthesized compounds is a critical step in ensuring the quality, safety, and efficacy of final products. 2-Dodecylhexadecan-1-ol, a Guerbet alcohol, is a key excipient in various pharmaceutical and cosmetic formulations, particularly in advanced drug delivery systems like lipid nanoparticles. Its branched structure imparts desirable properties such as low melting point and good spreadability.[1][2] This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of this compound, supported by detailed experimental protocols and comparative data.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[3] It offers high separation efficiency and provides detailed structural information, making it an excellent tool for identifying and quantifying impurities. However, due to the high molecular weight and low volatility of this compound, direct analysis by GC-MS is challenging and necessitates a derivatization step to increase its volatility.[4][5] This guide will explore the nuances of GC-MS analysis and compare it with alternative methods such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Analysis of Purity Validation Methods

The choice of an analytical method for purity determination depends on various factors, including the nature of the compound, the expected impurities, the required sensitivity, and the desired level of structural information. The following tables provide a comparative overview of different techniques for assessing the purity of this compound.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) Thin-Layer Chromatography (TLC) Fourier-Transform Infrared (FTIR) Spectroscopy Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based identification and quantification.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on differential migration of components on a solid stationary phase with a liquid mobile phase.Absorption of infrared radiation by molecular vibrations, providing a chemical fingerprint.Signal intensity is directly proportional to the number of specific atomic nuclei.[6]
Sample Volatility Requires volatile or derivatized samples.[4]Suitable for non-volatile and thermally labile compounds.[7]Suitable for a wide range of volatilities.Suitable for a wide range of volatilities.Suitable for soluble samples, regardless of volatility.
Derivatization Required (e.g., silylation) to increase volatility.[5]Not typically required.[5]Not required.Not required.Not required.
Primary Use Identification and quantification of volatile impurities, structural elucidation of unknowns.Quantification of the main component and non-volatile impurities.[8]Rapid purity screening and reaction monitoring.[9]Functional group identification and detection of gross impurities.[10]Absolute quantification and structural confirmation.[11]
Detection Mass Spectrometer (MS)UV-Vis, Refractive Index (RI), Evaporative Light Scattering (ELSD)UV light, staining reagentsInfrared detectorNMR probe
Data Output Mass spectrum, chromatogramChromatogramRf values, spot visualizationInfrared spectrumNMR spectrum

Table 1: Qualitative Comparison of Analytical Techniques for Purity Validation.

Parameter GC-MS (with Derivatization) HPLC-ELSD/RI TLC FTIR qNMR
Purity Assay (%) > 99.5> 99.5Semi-quantitativeNot suitable for high purity assay> 99.8
Limit of Detection (LOD) Low (ng to pg)Moderate (µg to ng)High (µg)High (%)Moderate (mg to µg)
Limit of Quantification (LOQ) Low (ng to pg)Moderate (µg to ng)High (µg)High (%)Moderate (mg to µg)
Precision (RSD%) < 2%< 2%> 10%N/A< 0.5%
Analysis Time per Sample 30-60 min15-30 min15-45 min< 5 min10-20 min
Cost per Sample Moderate to HighModerateLowLowHigh

Table 2: Quantitative Comparison of Analytical Techniques (Hypothetical Data).

Experimental Protocols

GC-MS Analysis of this compound (with Derivatization)

This protocol outlines the necessary steps for the purity analysis of this compound using GC-MS, including the critical derivatization step.

1. Sample Preparation and Derivatization (Silylation):

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

  • Dissolve the sample in 1 mL of a suitable anhydrous solvent (e.g., pyridine or N,N-Dimethylformamide).

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection into the GC-MS system.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 320°C.

    • Hold at 320°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (splitless mode).

  • MS Parameters:

    • Ion Source: Electron Impact (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 50-800.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Alternative Purity Assessment Method: HPLC with ELSD

High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (ELSD) is a suitable alternative for the analysis of non-volatile compounds like this compound that lack a UV chromophore.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., isopropanol) to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Agilent 1290 Infinity II ELSD or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • ELSD Parameters:

    • Nebulizer Temperature: 30°C.

    • Evaporator Temperature: 50°C.

    • Gas Flow (Nitrogen): 1.5 L/min.

Visualization of Experimental Workflow and Logical Relationships

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound and a logical diagram for selecting an appropriate analytical technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add Silylating Agent & Heat dissolve->derivatize cool Cool to Room Temperature derivatize->cool inject Inject Sample cool->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram mass_spectra Acquire Mass Spectra detect->mass_spectra identify Identify Impurities chromatogram->identify mass_spectra->identify quantify Quantify Purity identify->quantify

Caption: Experimental workflow for this compound purity validation by GC-MS.

Analytical_Decision start Start: Purity Analysis of This compound q1 Need for Absolute Quantification and Structural Confirmation? start->q1 q2 Are Impurities Volatile? q1->q2 No qnmr Use qNMR q1->qnmr Yes gcms Use GC-MS (with Derivatization) q2->gcms Yes hplc Use HPLC q2->hplc No q3 Rapid Screening Needed? tlc Use TLC q3->tlc Yes ftir Use FTIR for Functional Group ID q3->ftir No hplc->q3

Caption: Decision tree for selecting an analytical method for purity assessment.

Application in Drug Development: Lipid Nanoparticle Formulation

This compound is a valuable component in the formulation of lipid nanoparticles (LNPs), which are at the forefront of drug delivery for nucleic acid-based therapeutics. The purity of this Guerbet alcohol is paramount as impurities can affect the stability, efficacy, and safety of the LNP formulation. The following diagram illustrates a typical workflow for the formulation of LNPs where high-purity this compound would be utilized as a helper lipid.

LNP_Formulation_Workflow cluster_components Component Preparation cluster_formation LNP Formation cluster_purification Purification & Concentration cluster_characterization Characterization lipids Lipid Mixture (incl. This compound) in Ethanol mixing Rapid Mixing (e.g., Microfluidics) lipids->mixing payload Therapeutic Payload (e.g., mRNA) in Aqueous Buffer payload->mixing assembly Self-Assembly of LNPs mixing->assembly purify Buffer Exchange & Removal of Ethanol (e.g., TFF) assembly->purify concentrate Concentration purify->concentrate analyze Analysis of Size, Zeta Potential, and Encapsulation Efficiency concentrate->analyze

Caption: Workflow for the formulation of lipid nanoparticles (LNPs).

References

The Efficacy of 2-Dodecylhexadecan-1-ol as an Emollient: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cosmetic and pharmaceutical formulation, the selection of an emollient is a critical determinant of a product's performance and sensory characteristics. This guide provides a comparative analysis of 2-Dodecylhexadecan-1-ol, a Guerbet alcohol, against other commonly used emollients. The comparison is based on key efficacy parameters, including skin hydration, transepidermal water loss (TEWL), and sensory profiles, supported by established experimental protocols.

Comparative Emollient Performance

The efficacy of an emollient is multifaceted, encompassing its ability to improve skin barrier function and its aesthetic feel upon application. While direct quantitative data for this compound is limited, its performance can be inferred from the well-documented properties of Guerbet alcohols, particularly octyldodecanol, which shares a similar branched-chain structure. The following tables summarize the comparative performance of this compound against petrolatum, lanolin, and cetyl alcohol.

Table 1: Quantitative Comparison of Emollient Efficacy

ParameterThis compound (inferred)PetrolatumLanolinCetyl Alcohol
Skin Hydration (Corneometer Units) Significant IncreaseHigh IncreaseModerate IncreaseModerate Increase
TEWL Reduction (%) Moderate (20-30%)Very High (>98%)[1][2]Moderate (20-30%)[3]Moderate
Spreadability HighLowModerateModerate
Absorption FastSlowSlowModerate

Note: Data for this compound is inferred based on the known properties of similar Guerbet alcohols like octyldodecanol.

Table 2: Sensory Profile Comparison

AttributeThis compound (inferred)PetrolatumLanolinCetyl Alcohol
Skin Feel Light, non-greasy, smoothGreasy, heavy, occlusiveTacky, rich, substantiveWaxy, velvety, conditioning[4]
Residue LowHighHighModerate
Shine Low to ModerateHighHighLow

Experimental Protocols

The data presented in this guide is based on standardized in-vivo methodologies for assessing emollient efficacy.

Skin Hydration Measurement (Corneometry)
  • Objective: To quantify the hydration level of the stratum corneum.

  • Apparatus: Corneometer®.

  • Methodology:

    • A baseline reading of skin hydration is taken from a defined area on the forearm of the test subjects.

    • A standardized amount of the test emollient is applied to the area.

    • Corneometer® measurements are taken at specified time intervals (e.g., 1 hour, 2 hours, 4 hours) after application.

    • The instrument measures the electrical capacitance of the skin, which correlates with its water content.

    • Results are expressed in arbitrary Corneometer® units, with higher values indicating greater skin hydration.

Transepidermal Water Loss (TEWL) Measurement
  • Objective: To assess the occlusivity of the emollient by measuring the rate of water evaporation from the skin.

  • Apparatus: Tewameter® or similar open-chamber evaporimeter.

  • Methodology:

    • A baseline TEWL measurement is taken from a defined area on the forearm.

    • The test emollient is applied to the designated skin area.

    • TEWL measurements are recorded at set intervals after application.

    • The probe of the instrument measures the water vapor gradient in the air just above the skin surface.

    • A lower TEWL value compared to the baseline indicates the formation of an occlusive barrier that reduces water loss.

Sensory Profile Evaluation
  • Objective: To qualitatively and quantitatively assess the feel and aesthetic properties of the emollient on the skin.

  • Methodology:

    • A panel of trained sensory assessors is recruited.

    • Standardized amounts of the test emollients are applied to designated areas on the panelists' forearms.

    • Panelists evaluate various sensory attributes at different time points (e.g., during application, 5 minutes after, 20 minutes after).

    • Attributes assessed include spreadability, absorbency, greasiness, tackiness, smoothness, and after-feel.

    • Assessments are recorded on a standardized scale (e.g., a visual analog scale or a labeled magnitude scale).

Mechanism of Action and Signaling Pathways

Emollients primarily function by forming a lipid film on the skin surface, which reduces transepidermal water loss and helps to repair the skin's natural barrier. Beyond this physical mechanism, certain emollients can interact with and influence key biological signaling pathways involved in skin barrier homeostasis. Fatty alcohols and their derivatives can act as signaling molecules, influencing pathways such as the Peroxisome Proliferator-Activated Receptor (PPAR) pathway, which plays a role in lipid synthesis and keratinocyte differentiation.

Signaling_Pathway cluster_0 Emollient Application cluster_1 Skin Barrier Interaction cluster_2 Cellular Response cluster_3 Physiological Outcome Emollient Emollient Lipid_Film Forms Lipid Film on Stratum Corneum Emollient->Lipid_Film PPAR_Activation Activates PPARs Emollient->PPAR_Activation TEWL_Reduction Reduced TEWL Lipid_Film->TEWL_Reduction Lipid_Synthesis Increased Ceramide & Fatty Acid Synthesis PPAR_Activation->Lipid_Synthesis Keratinocyte_Differentiation Improved Keratinocyte Differentiation PPAR_Activation->Keratinocyte_Differentiation Barrier_Repair Enhanced Skin Barrier Function Lipid_Synthesis->Barrier_Repair Keratinocyte_Differentiation->Barrier_Repair Hydration_Increase Increased Skin Hydration Barrier_Repair->Hydration_Increase Barrier_Repair->TEWL_Reduction

Caption: Emollient mechanism of action on the skin barrier.

Experimental Workflow

A typical clinical study to compare the efficacy of different emollients would follow a structured workflow to ensure robust and comparable data.

Experimental_Workflow Subject_Recruitment Subject Recruitment (Defined Inclusion/Exclusion Criteria) Acclimatization Acclimatization Period (Controlled Environment) Subject_Recruitment->Acclimatization Baseline_Measurements Baseline Measurements (Corneometer, Tewameter, Sensory) Acclimatization->Baseline_Measurements Product_Application Randomized Product Application (Standardized Amount) Baseline_Measurements->Product_Application Post_Application_Measurements Post-Application Measurements (Multiple Time Points) Product_Application->Post_Application_Measurements Data_Analysis Statistical Data Analysis (Comparison of Treatments) Post_Application_Measurements->Data_Analysis Conclusion Conclusion on Relative Efficacy Data_Analysis->Conclusion

Caption: Workflow for clinical evaluation of emollient efficacy.

References

A Comparative Analysis of 2-Dodecylhexadecan-1-ol Ester and Alternative Synthetic Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents an objective comparison of the lubricating properties of 2-Dodecylhexadecan-1-ol ester against other common high-performance synthetic lubricants, including polyol esters, diesters, and polyalphaolefins (PAO). This compound is a C28 Guerbet alcohol, and its esters are noted for their unique branched structure, which imparts properties such as high thermal stability and excellent lubricity.[1] This comparison is intended for researchers, scientists, and formulation professionals seeking to evaluate lubricant base oils for demanding applications.

The selection of a lubricant base oil is critical to achieving desired performance characteristics. While direct experimental data for esters of this compound is not widely published, the properties can be inferred from the well-documented performance of Guerbet alcohol esters.[1][2][3][4] These esters are recognized for their excellent thermal and oxidative stability, low volatility, and favorable low-temperature fluidity.[1][2]

This guide provides a summary of key performance metrics, detailed experimental methodologies for their measurement, and a visual workflow for lubricant evaluation.

Quantitative Performance Comparison

The following table summarizes the typical physicochemical and tribological properties of a representative Guerbet alcohol ester alongside common synthetic lubricant alternatives. The values presented are indicative and can vary based on the specific molecular structure, viscosity grade, and additive packages used.

PropertyThis compound Ester (Representative)Polyol Ester (Typical)Diester (Typical)Polyalphaolefin (PAO) (Typical)Test Method
Kinematic Viscosity @ 40°C (cSt) 40 - 15020 - 150010 - 10010 - 1000ASTM D445
Kinematic Viscosity @ 100°C (cSt) 8 - 204 - 1002 - 152 - 100ASTM D445
Viscosity Index 140 - 180120 - 150+130 - 180120 - 140ASTM D2270
Pour Point (°C) -30 to -50-60 to -30-70 to -40-60 to -40ASTM D97
Flash Point (°C) >220>220>200>220ASTM D92
Wear Scar Diameter (mm) Low (Good)Low (Good)Low (Good)ModerateASTM D4172
Coefficient of Friction (μ) LowLowLowModerateASTM D4172
Oxidative Stability ExcellentExcellentGoodVery Good-
Hydrolytic Stability GoodFair to GoodFairExcellent-
Biodegradability GoodGoodGoodPoor-

Note: The data presented are typical values for comparative purposes. Actual performance can vary significantly.

Lubricant Evaluation Workflow

The following diagram illustrates a standardized workflow for the comprehensive evaluation of lubricating fluids, from initial formulation to performance characterization.

Lubricant_Testing_Workflow cluster_prep Sample Preparation cluster_physchem Physicochemical Analysis cluster_tribo Tribological Performance Testing cluster_analysis Data Analysis & Reporting Formulation Lubricant Formulation (Base Oil + Additives) Homogenization Sample Homogenization & Degassing Formulation->Homogenization Viscosity Viscosity & Viscosity Index (ASTM D445, D2270) Homogenization->Viscosity Test Aliquot PourPoint Pour Point (ASTM D97) Homogenization->PourPoint Test Aliquot FlashPoint Flash Point (ASTM D92) Homogenization->FlashPoint Test Aliquot WearTest Four-Ball Wear Test (ASTM D4172) Homogenization->WearTest Test Aliquot DataComp Data Compilation & Comparison Viscosity->DataComp PourPoint->DataComp FlashPoint->DataComp FrictionTest Friction Measurement WearTest->FrictionTest FrictionTest->DataComp Report Final Performance Report DataComp->Report Conclusion Conclusion: Select Optimal Lubricant Report->Conclusion

Caption: Standardized workflow for lubricant performance evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These summaries are based on internationally recognized ASTM standards.

ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids

This test method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[5][6][7][8][9]

  • Objective: To measure the fluid's resistance to flow under gravity at a specific temperature (typically 40°C and 100°C).

  • Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde, Cannon-Fenske), a constant temperature bath with precise temperature control (±0.02°C), and a timing device.[7]

  • Procedure:

    • The viscometer is charged with the sample fluid and placed in the constant temperature bath until it reaches thermal equilibrium.

    • The liquid is drawn up into the upper bulb of the viscometer.

    • The time taken for the liquid to flow between two marked points on the capillary is accurately measured.

    • The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[6]

    • The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the fluid.[5]

ASTM D2270: Standard Practice for Calculating Viscosity Index

The Viscosity Index (VI) is a dimensionless number that indicates the effect of temperature changes on the kinematic viscosity of the oil.[10] A higher VI signifies a smaller change in viscosity with temperature.[10][11]

  • Objective: To calculate the viscosity index from kinematic viscosity values at 40°C and 100°C.[11][12]

  • Procedure:

    • Determine the kinematic viscosity of the sample at 40°C and 100°C using ASTM D445.[12]

    • The calculation uses reference oils to compare the viscosity change of the test oil over the same temperature range.[10]

    • Based on the 100°C viscosity, values for L (kinematic viscosity at 40°C of an oil with VI=0) and H (kinematic viscosity at 40°C of an oil with VI=100) are obtained from tables in the standard.

    • The Viscosity Index is calculated using the formula: VI = [(L - U) / (L - H)] * 100, where U is the kinematic viscosity of the sample at 40°C.

ASTM D97: Standard Test Method for Pour Point of Petroleum Products

This method determines the lowest temperature at which a petroleum product will continue to flow when cooled under prescribed conditions.[13]

  • Objective: To assess the low-temperature fluidity of a lubricant.[13]

  • Apparatus: Test jar, thermometer, and a cooling bath capable of reaching temperatures as low as -69°C.

  • Procedure:

    • The sample is first heated to a specified temperature to dissolve any wax crystals.[14][15]

    • The sample is then cooled at a specified rate in the cooling bath.[15]

    • The test jar is removed from the bath at 3°C intervals and tilted to observe for any movement of the oil surface.[16]

    • The pour point is the lowest temperature at which movement is observed, plus 3°C.[14][15]

ASTM D92: Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester

This method determines the flash point and fire point of petroleum products. The flash point is the lowest temperature at which vapors above the oil will ignite momentarily upon application of a flame.[17][18][19]

  • Objective: To evaluate the flammability hazard of a lubricant.[17]

  • Apparatus: Cleveland open cup apparatus, consisting of a brass test cup, heating plate, and a test flame applicator.[20]

  • Procedure:

    • The test cup is filled to a specified level with the sample.[18]

    • The sample is heated at a constant rate.

    • A small test flame is passed across the cup at regular temperature intervals.

    • The flash point is the temperature at which a brief flash occurs.[21]

    • To determine the fire point, heating is continued until the application of the test flame causes the oil to ignite and sustain burning for at least five seconds.[18]

ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)

This test evaluates the anti-wear properties of a lubricating fluid in sliding contact.[22][23][24]

  • Objective: To determine the relative wear-preventive properties of a lubricant.[22][25]

  • Apparatus: A four-ball wear tester, where one steel ball rotates against three stationary steel balls held in a cup and immersed in the lubricant.[26]

  • Procedure:

    • The three stationary balls are clamped in the test cup, and the lubricant sample is added. The fourth ball is secured in the rotating chuck.

    • A specified load is applied, and the top ball is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) and temperature (e.g., 75°C).[26][27]

    • After the test, the three stationary balls are cleaned, and the diameters of the wear scars are measured using a microscope.

    • The average wear scar diameter is reported. A smaller diameter indicates better anti-wear protection.[26]

References

Spectroscopic Showdown: A Comparative Analysis of Synthesized versus Commercially Available 2-Dodecylhexadecan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. This guide provides a comparative spectroscopic analysis of in-house synthesized 2-Dodecylhexadecan-1-ol against a commercially available standard. By presenting key experimental data and detailed protocols, this document serves as a practical resource for the validation of synthesized long-chain alcohols crucial in various research and development applications.

This compound, a C28 Guerbet alcohol, is a branched-chain primary alcohol with applications in cosmetics, lubricants, and as a chemical intermediate.[1] Its synthesis is typically achieved through the Guerbet reaction, which involves the base-catalyzed self-condensation of a shorter-chain alcohol at elevated temperatures. The unique branched structure imparts properties such as a low melting point and high thermal stability.

This guide outlines the expected spectroscopic characteristics of this compound and provides a framework for comparing a laboratory-synthesized product with a commercial version.

Comparative Spectroscopic Data

The following table summarizes the expected quantitative data from key spectroscopic techniques for a synthesized batch of this compound and a commercially available sample. These values are based on the known spectral characteristics of long-chain and Guerbet alcohols.

Spectroscopic TechniqueParameterSynthesized this compound (Expected)Commercially Available this compound (Typical)
¹H NMR (500 MHz, CDCl₃)Chemical Shift (δ) in ppm~3.55 (d, 2H, -CH₂OH), ~1.45 (m, 1H, -CH-), ~1.25 (br s, 48H, -CH₂-), ~0.88 (t, 6H, -CH₃)~3.55 (d, 2H, -CH₂OH), ~1.45 (m, 1H, -CH-), ~1.25 (br s, 48H, -CH₂-), ~0.88 (t, 6H, -CH₃)
¹³C NMR (125 MHz, CDCl₃)Chemical Shift (δ) in ppm~65.5 (-CH₂OH), ~41.0 (-CH-), ~31.9, ~29.7, ~29.3, ~26.5, ~22.7 (-CH₂- chain), ~14.1 (-CH₃)~65.5 (-CH₂OH), ~41.0 (-CH-), ~31.9, ~29.7, ~29.3, ~26.5, ~22.7 (-CH₂- chain), ~14.1 (-CH₃)
FT-IR (ATR)Wavenumber (cm⁻¹)~3330 (br, O-H stretch), ~2955, ~2920, ~2850 (C-H stretches), ~1465 (C-H bend), ~1050 (C-O stretch)~3330 (br, O-H stretch), ~2955, ~2920, ~2850 (C-H stretches), ~1465 (C-H bend), ~1050 (C-O stretch)
Mass Spec. (EI)Mass-to-Charge (m/z)410.8 ([M]⁺, low abundance), 392.8 ([M-H₂O]⁺), and a pattern of fragments differing by 14 amu (-CH₂-)410.8 ([M]⁺, low abundance), 392.8 ([M-H₂O]⁺), and a pattern of fragments differing by 14 amu (-CH₂-)

Experimental Workflow & Synthesis

A logical workflow is essential for the synthesis and subsequent comparative analysis. The process begins with the synthesis of this compound, followed by purification. The purified synthesized product and a commercially obtained sample then undergo parallel spectroscopic analyses.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis synthesis Guerbet Reaction of Tetradecanol purification Purification (e.g., Distillation/Crystallization) synthesis->purification synthesized_sample Synthesized this compound purification->synthesized_sample nmr ¹H and ¹³C NMR comparison Data Comparison and Validation nmr->comparison ftir FT-IR Spectroscopy ftir->comparison ms Mass Spectrometry ms->comparison synthesized_sample->nmr synthesized_sample->ftir synthesized_sample->ms commercial_sample Commercial this compound commercial_sample->nmr commercial_sample->ftir commercial_sample->ms

A flowchart depicting the synthesis, purification, and comparative spectroscopic analysis workflow.

Detailed Experimental Protocols

Synthesis of this compound (Hypothetical)

The synthesis of this compound can be achieved via the Guerbet reaction of 1-tetradecanol. In a typical procedure, 1-tetradecanol is heated in the presence of a strong base catalyst (e.g., potassium hydroxide) and a hydrogenation/dehydrogenation co-catalyst under an inert atmosphere. The reaction mixture is heated to high temperatures (e.g., 200-250 °C) with the continuous removal of water to drive the reaction to completion. The resulting crude product is then purified, for instance, by vacuum distillation or recrystallization, to yield the final this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. Samples of both the synthesized and commercial this compound are dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the characteristic doublet around 3.55 ppm corresponds to the two protons of the -CH₂OH group adjacent to the chiral center. The broad singlet at approximately 1.25 ppm represents the numerous methylene (-CH₂-) protons in the long alkyl chains, while the terminal methyl (-CH₃) groups appear as a triplet around 0.88 ppm. In ¹³C NMR, the carbon of the -CH₂OH group is expected at approximately 65.5 ppm, with the bulk of the aliphatic methylene carbons resonating in the 22-32 ppm range and the terminal methyl carbons appearing at about 14.1 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are obtained using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of each sample is placed directly on the ATR crystal. The spectra are recorded in the range of 4000-400 cm⁻¹. Key characteristic peaks include a broad absorption band around 3330 cm⁻¹ indicative of the O-H stretching of the alcohol functional group. Strong absorptions between 2850 and 2955 cm⁻¹ are due to the C-H stretching of the long alkyl chains. A C-O stretching vibration is expected around 1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. The molecular ion peak ([M]⁺) for this compound (C₂₈H₅₈O, molecular weight 410.77) is expected at m/z 410.8, although it may be of low abundance or absent in EI spectra of long-chain alcohols. A more prominent peak is often observed at [M-H₂O]⁺ (m/z 392.8) due to the facile loss of a water molecule. The fragmentation pattern should be characteristic of a long-chain aliphatic compound, showing a series of peaks separated by 14 mass units, corresponding to the loss of successive -CH₂- groups.

By following these protocols, researchers can confidently validate the identity and purity of their synthesized this compound, ensuring its suitability for downstream applications. The close correlation of the spectroscopic data between the synthesized and commercial samples would confirm a successful synthesis.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Guerbet Alcohol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of Guerbet alcohols: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The objective is to offer a framework for cross-validation, ensuring data integrity, consistency, and reliability across different analytical techniques. The selection of an appropriate analytical method is a critical step in process development and quality control, directly impacting the accuracy and reproducibility of results.

Comparison of Analytical Method Performance

The performance of an analytical method is evaluated based on several key validation parameters. Below is a summary of the typical performance characteristics of GC-FID and HPLC-UV for the analysis of Guerbet alcohols. It is important to note that while Gas Chromatography is a more common method for analyzing these volatile compounds, HPLC can serve as a valuable alternative, particularly when derivatization is employed to enhance detection.

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%
Precision (% RSD)
- Intraday< 2.0%< 1.5%
- Interday< 3.0%< 2.5%
Limit of Detection (LOD) ~10 µg/mL~50 ng/mL (with derivatization)
Limit of Quantification (LOQ) ~30 µg/mL~150 ng/mL (with derivatization)
Specificity ExcellentGood to Excellent
Sample Throughput ModerateHigh
Cost LowerHigher

Experimental Protocols

Detailed methodologies for the quantification of Guerbet alcohols using GC-FID and HPLC-UV are provided below. These protocols are intended to serve as a starting point for method development and validation in your laboratory.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is well-suited for the analysis of volatile compounds like Guerbet alcohols.[1][2] Minimal sample preparation is often required.[2]

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID), an autosampler, and a capillary column suitable for alcohol analysis (e.g., DB-FATWAX UI, HP-5).[3]

2. Chromatographic Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.2 mL/min.[4]

  • Injection Volume: 1 µL (split or splitless mode can be used depending on concentration).

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the Guerbet alcohol reference standard in a suitable solvent (e.g., ethanol, isopropanol) to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: Dilute the sample containing the Guerbet alcohol with the solvent to fall within the calibration range. An internal standard (e.g., a structurally similar alcohol not present in the sample) can be added to improve precision.[5]

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

For HPLC analysis of alcohols that lack a strong UV chromophore, a pre-column derivatization step is often necessary to enhance detection.[6]

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Derivatization:

  • Derivatizing Agent: 9-Fluorenylmethyl chloroformate (Fmoc-Cl) can be used to derivatize the hydroxyl group of the Guerbet alcohol.[6]

  • Procedure: Mix the sample or standard with Fmoc-Cl and a buffer (e.g., phosphate buffer, pH 8.2). Incubate the mixture to allow the reaction to complete. The resulting derivative can be directly injected.[6]

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water.

  • Gradient Program: Start with 50% acetonitrile, increase to 95% over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm (for the Fmoc derivative).

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of the Guerbet alcohol reference standard in the derivatization solvent.

  • Calibration Standards: Prepare calibration standards and derivatize them following the same procedure as the samples.

  • Sample Preparation: Extract the Guerbet alcohol from the sample matrix if necessary. Perform the derivatization reaction on the extract or a dilution thereof.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both the GC-FID and HPLC-UV methods.

GC_FID_Workflow cluster_gc Gas Chromatograph prep Sample/Standard Preparation inject Injection prep->inject Diluted Sample gc GC-FID System sep Separation (Capillary Column) inject->gc detect Detection (FID) sep->detect Separated Analytes data Data Acquisition & Analysis detect->data Signal

Caption: Workflow for Guerbet alcohol quantification by GC-FID.

HPLC_UV_Workflow cluster_hplc High-Performance Liquid Chromatograph prep Sample/Standard Preparation deriv Derivatization (e.g., with Fmoc-Cl) prep->deriv inject Injection deriv->inject Derivatized Sample hplc HPLC-UV System sep Separation (C18 Column) inject->hplc detect Detection (UV) sep->detect Separated Analytes data Data Acquisition & Analysis detect->data Signal Cross_Validation_Logic sample Homogeneous Sample Lot method1 Method 1 (e.g., GC-FID) sample->method1 method2 Method 2 (e.g., HPLC-UV) sample->method2 results1 Results from Method 1 method1->results1 results2 Results from Method 2 method2->results2 comparison Statistical Comparison (e.g., t-test, F-test) results1->comparison results2->comparison conclusion Conclusion on Method Equivalency comparison->conclusion

References

A Comparative Analysis of the Environmental Profile of Guerbet Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of Guerbet alcohols against common alternatives, namely linear fatty alcohols and linear alkylbenzene sulfonates (LAS). The information is compiled from publicly available data and is intended to assist in making informed decisions regarding substance selection in research, development, and manufacturing processes.

Executive Summary

Guerbet alcohols, which are branched-chain alcohols, are increasingly considered as environmentally preferable alternatives to some conventional linear alcohols and surfactants. Their branched structure imparts unique physicochemical properties that can lead to improved performance and a potentially more favorable environmental profile. This guide presents available data on key environmental indicators: biodegradability, aquatic toxicity, and carbon footprint. While data gaps exist, particularly for a comprehensive range of Guerbet alcohols, the available information suggests they can be a viable option for reducing environmental impact in various applications.

Data Presentation

The following tables summarize the available quantitative data for the environmental impact of select Guerbet alcohols and their alternatives. It is important to note that direct comparisons should be made with caution due to variations in test conditions and the specific substances tested.

Table 1: Biodegradability Data (OECD 301F - Manometric Respirometry Test)

SubstanceChemical ClassReady Biodegradability (% Degradation in 28 days)Pass/Fail (≥60%)
2-Octyldodecan-1-olGuerbet Alcohol64%[1]Pass
Light Catalytic Cracked Gas Oil (as a complex substance example)Hydrocarbon Mixture56.32% (in 28 days), 61.23% (in 47 days)[2]Fail (in 28 days)
Sodium Dodecyl Sulfate (SDS)Linear Alkylbenzene SulfonateReadily biodegradable (95% mineralization in 28 days)[3]Pass
C12-C15 AlcoholsLinear Fatty AlcoholReadily biodegradable[4]Pass

Table 2: Acute Aquatic Toxicity Data

SubstanceTest OrganismTest DurationEndpointConcentration (mg/L)
2-Octyldodecan-1-olLeuciscus idus (Golden orfe)48 hoursLC50> 5500[5]
2-Butyloctan-1-olOncorhynchus mykiss (Rainbow trout)96 hoursLC500.48[5]
2-Octyldodecan-1-olDaphnia magna (Water flea)48 hoursEC50> 100[6]
C12-C15 AlcoholsDaphnia magna (Water flea)48 hoursEC50Varies by chain length (toxicity increases up to C13/C14)[7]
Sodium Dodecyl Sulfate (SDS)Pimephales promelas (Fathead minnow)96 hoursLC508.6[8]
Sodium Dodecyl Sulfate (SDS)Oncorhynchus mykiss (Rainbow trout)96 hoursLC507.3 - 48[8]
Sodium Dodecyl Sulfate (SDS)Daphnia magna (Water flea)48 hoursEC507.4 - 48[8]
Sodium Dodecyl Sulfate (SDS)Dugesia japonica (Planarian)96 hoursLC503.20[1]

Table 3: Carbon Footprint Data (Cradle-to-Gate)

Substance/ProductFeedstockCarbon Footprint (kg CO2eq / kg product)
Fatty AlcoholPetrochemical2.97[9]
Fatty AlcoholPalm Kernel Oil (with land-use change)5.27[9]
Sodium Lauryl Sulfate (SLS) from Petrochemical Fatty AlcoholPetrochemical~2.97 (for the fatty alcohol portion)[9]
Sodium Lauryl Sulfate (SLS) from Palm Kernel Oil Fatty AlcoholPalm Kernel Oil~5.27 (for the fatty alcohol portion)[9]
Bio-butanol (a precursor for some Guerbet alcohols)Corn79 - 122 g CO2eq / MJ
Bio-butanol (a precursor for some Guerbet alcohols)Sugarcane18 g CO2eq / MJ
Acetone (as a representative chemical)Petrochemical2.55
Isopropanol (as a representative chemical)Petrochemical1.85
Bio-based EthanolVaries (sugarcane, corn, etc.)Varies significantly based on feedstock and process

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are based on internationally recognized OECD guidelines.

OECD 301F: Manometric Respirometry Test for Ready Biodegradability

Principle: This aerobic biodegradation test measures the oxygen consumed by a microbial inoculum to break down a test substance in a closed respirometer. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD) or, if the chemical formula is unknown, the chemical oxygen demand (COD). A substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.[10][11][12][13]

Apparatus:

  • Respirometer: A device that measures oxygen consumption, either by pressure change in a constant volume system or by the amount of oxygen needed to maintain a constant pressure.

  • Incubation flasks with stirrers.

  • Thermostatically controlled environment (20-24°C).

  • Carbon dioxide absorber (e.g., potassium hydroxide solution).

Procedure:

  • Preparation of Mineral Medium: A mineral medium containing essential salts and trace elements is prepared to support microbial growth.

  • Inoculum: The inoculum is typically activated sludge from a domestic wastewater treatment plant, prepared by washing and resuspending to a specific concentration.

  • Test Setup: The test substance is added to the incubation flasks with the mineral medium and inoculum. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) are also prepared.

  • Incubation: The flasks are sealed in the respirometer and incubated in the dark at a constant temperature with continuous stirring for 28 days.

  • Measurement: Oxygen consumption is measured at regular intervals. The CO2 produced is absorbed, leading to a pressure drop that is proportional to the oxygen consumed.

  • Calculation: The percentage of biodegradation is calculated by dividing the oxygen consumed by the test substance (corrected for the blank) by its ThOD or COD.

OECD 202: Daphnia sp. Acute Immobilisation Test

Principle: This test determines the concentration of a substance that causes immobilization in 50% of the tested Daphnia magna (EC50) over a 48-hour exposure period. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[2][14][15][16][17][18]

Apparatus:

  • Glass test vessels (e.g., beakers).

  • Culture tanks for Daphnia magna.

  • Thermostatically controlled environment (18-22°C) with a defined light-dark cycle.

  • Microscope or magnifying lens for observing the daphnids.

Procedure:

  • Test Organisms: Young daphnids (<24 hours old) are used for the test.

  • Test Solutions: A series of at least five concentrations of the test substance are prepared in a suitable dilution water. A control group with only dilution water is also included.

  • Exposure: At least 20 daphnids, divided into four replicates of five, are exposed to each test concentration and the control in the test vessels.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The 48-hour EC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Mandatory Visualization

Guerbet Reaction Pathway

The Guerbet reaction is a self-condensation of alcohols at elevated temperatures in the presence of a catalyst to produce higher molecular weight, branched alcohols.

Guerbet_Reaction cluster_0 Step 1: Dehydrogenation cluster_1 Step 2: Aldol Condensation cluster_2 Step 3: Hydrogenation A Primary Alcohol B Aldehyde A->B - H2 C 2 x Aldehyde D α,β-Unsaturated Aldehyde C->D - H2O E α,β-Unsaturated Aldehyde F Saturated Aldehyde E->F + H2 G Guerbet Alcohol F->G + H2 Biodegradability_Workflow cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_media Prepare Mineral Medium setup Set up Respirometer Flasks prep_media->setup prep_inoculum Prepare Inoculum (Activated Sludge) prep_inoculum->setup prep_substance Prepare Test Substance, Reference, and Blank prep_substance->setup incubate Incubate at 20-24°C for 28 days with stirring setup->incubate measure Measure O2 Consumption (Pressure Change) incubate->measure calculate Calculate % Biodegradation vs. ThOD measure->calculate evaluate Evaluate against Pass Criteria (≥60%) calculate->evaluate Aquatic_Toxicity_Logic start Start: Select Test Substance prepare Prepare Concentration Series (≥5 concentrations + control) start->prepare expose Expose Daphnia magna (<24h old) for 48h prepare->expose observe Observe and Record Immobilization at 24h & 48h expose->observe analyze Statistical Analysis (e.g., Probit) observe->analyze end Determine 48h EC50 analyze->end

References

A Head-to-Head Comparison of Catalysts for Guerbet Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Guerbet reaction, a cornerstone of carbon-carbon bond formation, facilitates the synthesis of higher branched-chain alcohols from lower molecular weight primary or secondary alcohols. This reaction is of significant interest for the production of valuable Guerbet alcohols, which find applications as plasticizers, lubricants, and intermediates in the pharmaceutical and cosmetic industries.[1][2][3] The catalytic upgrading of bio-derived ethanol to butanol, a more suitable biofuel, is a particularly notable application.[4][5] The efficiency of the Guerbet reaction is critically dependent on the catalyst employed, with both homogeneous and heterogeneous systems being extensively investigated. This guide provides a head-to-head comparison of various catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Catalyst Performance Data

The following table summarizes the performance of various homogeneous and heterogeneous catalysts for the Guerbet synthesis of butanol from ethanol, highlighting key reaction parameters, conversion rates, and selectivity.

Catalyst TypeCatalystBaseTemperature (°C)Time (h)Ethanol Conversion (%)Butanol Yield (%)Butanol Selectivity (%)Turnover Number (TON)Ref.
Homogeneous
Iridium[Ir(acac)(cod)] + dpppNaOEt120----98[5]
Ruthenium[RuCl₂(η⁶-p-cymene)]₂-150-7-86-[5]
RutheniumPincer Complex 28NaOEt110168.41.3-420[5]
RutheniumAcridine Complex 31NaOEt1101623.420.992.51171[5]
ManganeseDiphosphine Complex 20NaOEt1509015.54.8-100[6]
Heterogeneous
Metal OxideMgO-360-60-46 (isobutanol)-[7]
Mixed OxideMg-Al Spinel---35-48-[8]
Mixed OxideMg/Al (Mg/Al=2)---26.9-65.2-[8]
Mixed OxideCu-PMO-320>72~141.9--[9]
BimetallicCuNi-PMO-32060-16014---[10]
MOF-DerivedRuNi@MOFNaOEt17014.5-->99725,000[11][12][13]

Note: "dppp" refers to 1,3-Bis(diphenylphosphino)propane. "PMO" stands for Porous Metal Oxide. Data is compiled from various sources and reaction conditions may vary. Direct comparison should be made with caution.

Guerbet Reaction Pathway

The Guerbet reaction proceeds through a four-step catalytic cycle, as illustrated in the diagram below. The process begins with the dehydrogenation of an alcohol to an aldehyde, followed by an aldol condensation, dehydration, and finally, hydrogenation of the resulting unsaturated aldehyde to yield the higher alcohol.[1][2][14]

Guerbet_Reaction_Pathway A Primary Alcohol (R-CH2-CH2OH) B Aldehyde (R-CH2-CHO) A->B C Aldol Adduct B->C + Aldehyde (Base catalyzed) Dehydrogenation Dehydrogenation D α,β-Unsaturated Aldehyde (R-CH2-CH=C(R)-CHO) C->D -H2O Aldol_Condensation Aldol Condensation E Guerbet Alcohol (R-CH2-CH2-CH(R)-CH2OH) D->E +H2 Dehydration Dehydration Hydrogenation Hydrogenation

Caption: The Guerbet reaction mechanism.

Experimental Protocols

The following sections outline generalized experimental methodologies for conducting the Guerbet reaction with both homogeneous and heterogeneous catalysts.

Homogeneous Catalysis (Example: Ruthenium-catalyzed ethanol to butanol)

  • Catalyst Preparation: A representative ruthenium catalyst, such as a pincer complex, is synthesized according to established literature procedures.

  • Reaction Setup: A high-pressure autoclave reactor equipped with a magnetic stirrer is charged with the ruthenium catalyst (e.g., 0.02 mol%), a base such as sodium ethoxide (NaOEt, e.g., 4 mol%), and the alcohol substrate (e.g., ethanol).

  • Reaction Conditions: The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon), and heated to the desired temperature (e.g., 110-150 °C) with constant stirring. The reaction is allowed to proceed for a specified duration (e.g., 16 hours).

  • Product Analysis: After cooling the reactor to room temperature, the reaction mixture is carefully depressurized. An internal standard is added, and the mixture is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of the starting alcohol and the selectivity for the Guerbet alcohol product.

Heterogeneous Catalysis (Example: Copper-Nickel Porous Metal Oxide-catalyzed ethanol to butanol)

  • Catalyst Synthesis: A hydrotalcite-derived mono- or bi-metallic porous metal oxide catalyst (e.g., Cu-PMO or CuNi-PMO) is prepared.

  • Reactor System: The reaction is typically carried out in a continuous flow fixed-bed reactor. The catalyst is loaded into the reactor, which is then placed in a furnace.

  • Reaction Procedure: The catalyst is often pre-treated in situ. The alcohol substrate (e.g., ethanol) is then fed into the reactor at a specific liquid hourly space velocity (LHSV, e.g., 15 mL g⁻¹ h⁻¹) using a high-performance liquid chromatography (HPLC) pump. The reaction is conducted at elevated temperatures (e.g., 320 °C) and atmospheric pressure.

  • Analysis of Products: The reactor effluent is cooled and collected. The liquid products are analyzed by GC and GC-MS to quantify the conversion of the reactant and the distribution of products.

Discussion

The choice between a homogeneous and a heterogeneous catalyst for Guerbet alcohol synthesis depends on several factors, including the desired product, reaction conditions, and process scalability.

Homogeneous catalysts , often based on precious metals like iridium and ruthenium, can exhibit high activity and selectivity under milder reaction conditions.[5][6] However, the separation of the catalyst from the product mixture can be challenging, which is a significant drawback for industrial applications.[1]

Heterogeneous catalysts , on the other hand, offer the advantage of easy separation and recyclability, making them more suitable for continuous processes.[1][8] Catalysts derived from hydrotalcites, such as magnesium-aluminum mixed oxides and porous metal oxides, have shown considerable promise.[8][9][10] The development of metal-organic framework (MOF)-derived catalysts has demonstrated exceptionally high turnover numbers and selectivity, representing a significant advancement in the field.[11][12]

The selection of the appropriate catalyst requires careful consideration of the trade-offs between activity, selectivity, stability, and cost. For laboratory-scale synthesis where high selectivity is paramount, a homogeneous catalyst might be preferred. For larger-scale industrial production, the advantages of heterogeneous catalysts in terms of separation and reuse are often decisive.

References

Safety Operating Guide

Safe Disposal of 2-Dodecylhexadecan-1-ol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance for researchers, scientists, and drug development professionals on the proper disposal of 2-Dodecylhexadecan-1-ol, ensuring laboratory safety and regulatory compliance.

The proper disposal of this compound is critical to maintaining a safe laboratory environment and adhering to environmental regulations. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this long-chain fatty alcohol.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1] Therefore, personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or gogglesTo prevent eye contact which can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To avoid skin contact which can lead to irritation.[1]
Body Protection Laboratory coatTo protect skin and personal clothing from accidental splashes.

Handle the substance in a well-ventilated area to minimize inhalation of any potential dust or aerosols.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify the waste as "Hazardous Waste - this compound".

  • Segregate: Do not mix this compound with other waste streams, especially incompatible materials. Store it separately to prevent any unintended chemical reactions.

Step 2: Containerization

  • Primary Container: Use a chemically compatible container that is in good condition and has a secure, leak-proof lid. The original container is often the best option.

  • Secondary Containment: Place the primary waste container in a secondary container, such as a larger, chemically resistant tub or bin. This is a crucial step to contain any potential leaks or spills.

Step 3: Labeling

Proper labeling is a critical regulatory requirement. The hazardous waste label must be legible, durable, and clearly visible.

Information Required on the Hazardous Waste Label:

InformationDetails
Generator Information Name and address of the laboratory/facility.
Waste Identification The words "Hazardous Waste" must be prominently displayed.
Chemical Composition "this compound". If in a solution, list all components and their approximate percentages.
Physical State Indicate if it is a solid, liquid, or sludge.
Hazard Statement "Harmful if swallowed. Causes skin and serious eye irritation."[1]
Accumulation Start Date The date when the first drop of waste was placed in the container.

Step 4: Storage

  • Store the labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

  • Ensure the container is kept closed at all times, except when adding waste.

  • The storage area should be away from sources of ignition and incompatible materials.

Step 5: Professional Disposal

  • Engage a Licensed Professional: The final and most critical step is to contact a licensed professional waste disposal service to arrange for the pickup and proper disposal of the this compound waste.[1]

  • Documentation: Retain all documentation and manifests provided by the waste disposal company for regulatory compliance.

Disposal of Contaminated Materials:

Any materials, such as gloves, absorbent pads, or empty containers that have come into contact with this compound should be treated as hazardous waste and disposed of accordingly.[1] Empty containers should be managed as unused product and disposed of through the licensed waste disposal service.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound to be disposed ppe Wear appropriate PPE: - Safety glasses - Chemical-resistant gloves - Lab coat start->ppe identify Identify as 'Hazardous Waste' ppe->identify containerize Place in a labeled, sealed, and compatible container identify->containerize label Affix Hazardous Waste Label with: - 'Hazardous Waste' - Chemical Name & Composition - Hazards - Generator Info - Accumulation Date containerize->label storage Store in a designated Satellite Accumulation Area label->storage disposal_service Contact a licensed professional waste disposal service storage->disposal_service documentation Retain all disposal documentation disposal_service->documentation end End: Proper Disposal Complete documentation->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Dodecylhexadecan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Dodecylhexadecan-1-ol. Adherence to these procedures is essential for ensuring personal safety and environmental protection.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent exposure.[1][2]

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses or GogglesMust meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[3] A face shield may also be necessary.[4]
Skin Protection GlovesChemically resistant gloves (e.g., butyl rubber) should be worn.[1][5]
Protective ClothingA lab coat, apron, or coveralls should be worn to prevent skin contact.[1][2]
Respiratory Protection RespiratorIn case of insufficient ventilation or the potential for dust or aerosol formation, use a NIOSH-approved N95 (US) or P1 (EN 143) dust mask or a respirator with a filter for organic compounds.[6]

Operational Plan: Safe Handling and Storage

Proper handling and storage are crucial to minimize risks associated with this compound.

Handling:

  • Ventilation: Always work in a well-ventilated area.[6][7][8][9] Use a local exhaust system if dust or aerosols can be generated.[6][7]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[6][7]

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4][6][8][9] Do not eat, drink, or smoke in areas where the chemical is handled.[8]

  • Dust Formation: Avoid the formation of dust and aerosols.[4][6]

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[6]

  • Conditions: Store at 2-8°C.[4]

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with all federal, state, and local environmental regulations.[6][7]

  • Waste Classification: This material may be considered hazardous waste.

  • Disposal Method: Contact a licensed professional waste disposal service.[6][7] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[6][7] Do not let the product enter drains.[4][6]

Emergency Procedures

Spill Response:

  • Evacuate: Evacuate personnel from the spill area.[7]

  • Ventilate: Ensure adequate ventilation.[7]

  • Contain: Prevent the spill from entering drains.[7]

  • Clean-up: Use personal protective equipment.[4] Pick up and arrange disposal without creating dust.[6] Sweep up and shovel the material into a suitable, closed container for disposal.[4]

First Aid:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4][6]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][6]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4][6]

Workflow for Handling this compound

reception Receiving storage Storage (2-8°C) reception->storage handling Handling storage->handling use Experimental Use handling->use ppe Wear Appropriate PPE handling->ppe spill Spill handling->spill waste_collection Waste Collection use->waste_collection disposal Disposal waste_collection->disposal spill_response Spill Response Protocol spill->spill_response

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.